4-(((Benzyloxy)carbonyl)amino)benzoic acid
Description
The exact mass of the compound 4-{[(Benzyloxy)carbonyl]amino}benzoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2514. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(phenylmethoxycarbonylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c17-14(18)12-6-8-13(9-7-12)16-15(19)20-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,16,19)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRKLFEVNZWRMCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70277484 | |
| Record name | 4-{[(benzyloxy)carbonyl]amino}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70277484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5330-71-2 | |
| Record name | 5330-71-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2514 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-{[(benzyloxy)carbonyl]amino}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70277484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 4-(((Benzyloxy)carbonyl)amino)benzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the primary synthesis pathways for 4-(((benzyloxy)carbonyl)amino)benzoic acid, a key intermediate in various pharmaceutical and organic syntheses. This document provides a comprehensive overview of the synthetic routes, including detailed experimental protocols and quantitative data to facilitate replication and optimization in a laboratory setting.
Introduction
This compound, also known as N-Cbz-4-aminobenzoic acid, is a protected form of 4-aminobenzoic acid (PABA). The benzyloxycarbonyl (Cbz or Z) group serves as a crucial protecting group for the amine functionality, preventing its participation in undesired side reactions during multi-step syntheses.[1][2] Its stability under various conditions and the ability to be selectively removed via catalytic hydrogenolysis make it an invaluable tool in peptide synthesis and the development of active pharmaceutical ingredients.[2]
The synthesis of this compound fundamentally involves two key stages: the synthesis of the 4-aminobenzoic acid backbone and the subsequent protection of the amino group with the Cbz moiety. This guide will explore common and effective methodologies for both stages.
Synthesis of 4-Aminobenzoic Acid
The industrial production of 4-aminobenzoic acid often starts from p-nitrobenzoic acid. A prevalent and high-yielding method is the catalytic hydrogenation of 4-nitrobenzoic acid.
Catalytic Hydrogenation of 4-Nitrobenzoic Acid
This method involves the reduction of the nitro group of 4-nitrobenzoic acid to an amine using a catalyst, typically palladium on carbon (Pd/C) or Raney nickel, under a hydrogen atmosphere.[3][4]
Quantitative Data for Catalytic Hydrogenation
| Starting Material | Catalyst | Solvent | Temperature (°C) | Pressure (MPa) | Reaction Time (h) | Yield (%) | Purity (HPLC) | Reference |
| 4-Nitrobenzoic acid | Pd/C | Water | 60-70 | 2-4 | 1 | 96.2 | 99.2% | [4] |
| 4-Nitrobenzoic acid | Pd/C | Water | 60-70 | 2-4 | 1 | 98.0 | 99.4% | [4] |
| p-Nitrobenzoic acid | Raney Nickel | Water, Tetrahydrofuran | 100±2 | 0.9±0.1 | 4 | 97.2 | Not Specified | [3] |
Experimental Protocol: Catalytic Hydrogenation using Pd/C [4]
-
In a 1L autoclave, prepare an aqueous solution of the sodium salt of 4-nitrobenzoic acid by mixing 55.7g of 4-nitrobenzoic acid and 13.3g of sodium hydroxide in 222.8g of water.
-
Add 0.557g of a self-prepared Pd/C catalyst to the solution.
-
Seal the autoclave and control the hydrogen pressure at 2-4 MPa and the temperature at 60-70 °C.
-
Maintain the reaction under these conditions for 1 hour, or until the pressure no longer decreases.
-
After the reaction is complete, cool the mixture to room temperature and recover the catalyst by filtration.
-
Acidify the filtrate to a pH of 3 with 36%-38% hydrochloric acid.
-
Cool the solution to room temperature to allow for the precipitation of 4-aminobenzoic acid.
-
Filter the precipitate and dry to obtain the final product.
N-Cbz Protection of 4-Aminobenzoic Acid
The most common method for introducing the Cbz group is the reaction of the amine with benzyl chloroformate (Cbz-Cl) under basic conditions, a procedure known as the Schotten-Baumann reaction.[2] An alternative, safer reagent is benzyl N-succinimidyl carbonate (Cbz-OSu).[2]
Schotten-Baumann Reaction using Benzyl Chloroformate
This widely used protocol is effective for the N-Cbz protection of amino acids on a large scale.[2]
Quantitative Data for N-Cbz Protection
| Amine Substrate | Reagent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Generic Amine | Benzyl Chloroformate (Cbz-Cl) | Sodium Bicarbonate | Tetrahydrofuran, Water (2:1) | 0 | 20 | 90 | [1] |
| Amino Acid | Benzyl Chloroformate (Cbz-Cl) | Sodium Carbonate/Bicarbonate | Water | 0-5 | 2-4 | Not Specified | [2] |
| Generic Amine | Benzyl N-Succinimidyl Carbonate (Cbz-OSu) | Sodium Bicarbonate | Tetrahydrofuran, Water (1:1) | Room Temperature | Monitored by TLC/HPLC | Not Specified | [2] |
Experimental Protocol: N-Cbz Protection of 4-Aminobenzoic Acid (Adapted from[1][2])
-
Dissolve 4-aminobenzoic acid (1.0 equivalent) in an aqueous solution of sodium carbonate or a mixture of sodium carbonate and sodium bicarbonate. The pH of the solution should be maintained between 8 and 10.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add benzyl chloroformate (1.05 - 1.2 equivalents) to the stirred solution, ensuring the temperature remains below 10 °C.
-
Continue stirring at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, wash the reaction mixture with an organic solvent (e.g., diethyl ether) to remove any unreacted benzyl chloroformate.
-
Acidify the aqueous layer to a pH of 2-3 with dilute hydrochloric acid at 0-5 °C.
-
The N-Cbz protected 4-aminobenzoic acid will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
Overall Synthesis Workflow
The logical relationship of the synthesis pathways can be visualized as a workflow diagram.
Caption: Synthesis workflow for this compound.
Conclusion
The synthesis of this compound is a well-established process that relies on robust and high-yielding reactions. The catalytic hydrogenation of 4-nitrobenzoic acid provides an efficient route to the 4-aminobenzoic acid intermediate. Subsequently, the protection of the amino group using the Schotten-Baumann reaction with benzyl chloroformate is a standard and effective procedure. The detailed protocols and quantitative data presented in this guide offer a solid foundation for the successful synthesis of this important compound in a research and development setting. For large-scale synthesis, safety precautions for handling benzyl chloroformate are critical.[2]
References
An In-depth Technical Guide to the Physicochemical Properties of 4-(((benzyloxy)carbonyl)amino)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(((benzyloxy)carbonyl)amino)benzoic acid, also known as N-Cbz-4-aminobenzoic acid, is a derivative of 4-aminobenzoic acid (PABA). The introduction of the benzyloxycarbonyl (Cbz or Z) protecting group on the amino functionality makes this compound a valuable intermediate in peptide synthesis and other areas of medicinal chemistry. Understanding its physicochemical properties is crucial for its effective use in research and development, particularly in designing synthetic routes, purification strategies, and for predicting its behavior in biological systems. This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a plausible synthetic pathway.
Chemical Structure and Identifiers
-
Chemical Name: this compound
-
Synonyms: N-Cbz-4-aminobenzoic acid, 4-(Benzyloxycarbonylamino)benzoic acid
-
Molecular Formula: C₁₅H₁₃NO₄[3]
-
Molecular Weight: 271.27 g/mol [3]
Physicochemical Properties
Quantitative data for this compound is not extensively reported in publicly available literature. The following table summarizes the available computed and expected properties based on its structure and data from closely related compounds.
| Property | Value/Range | Remarks |
| Melting Point | No experimental data available. Expected to be a crystalline solid with a distinct melting point. | A supplier indicates "no data" for the melting point.[4] |
| Boiling Point | Not applicable | Expected to decompose at high temperatures before boiling. |
| Solubility | Expected to be soluble in polar organic solvents (e.g., DMSO, DMF, alcohols) and aqueous basic solutions. Poorly soluble in water and nonpolar organic solvents. | Based on the properties of similar N-protected amino acids and benzoic acid derivatives. |
| pKa (carboxyl group) | Estimated to be in the range of 4-5. | The carboxylic acid proton is the most acidic. The benzyloxycarbonyl group is not expected to significantly alter the pKa compared to benzoic acid (pKa ≈ 4.2). |
| pKa (amide N-H) | Estimated to be >15. | The amide proton is significantly less acidic than the carboxylic acid proton. |
| LogP (calculated) | ~2.5 - 3.5 | Indicates moderate lipophilicity. |
Experimental Protocols
The following are detailed, generalized experimental protocols for determining the key physicochemical properties of organic acids like this compound.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which the solid compound transitions to a liquid.
Apparatus and Reagents:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
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Spatula
-
Mortar and pestle
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This compound sample
Procedure:
-
Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.
-
Pack the dry sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Set the heating rate to a rapid setting to quickly approach the expected melting point (if a preliminary rough measurement is needed), then reduce the heating rate to 1-2 °C per minute for an accurate measurement.
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (T1).
-
Record the temperature at which the entire sample becomes a clear liquid (T2).
-
The melting point is reported as the range T1-T2.
Caption: Workflow for Melting Point Determination.
Solubility Determination (Shake-Flask Method)
Objective: To determine the equilibrium solubility of the compound in a specific solvent.
Apparatus and Reagents:
-
Analytical balance
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Vials with screw caps
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Orbital shaker or magnetic stirrer
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Constant temperature bath
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Syringe filters (e.g., 0.45 µm PTFE)
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Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
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This compound sample
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Solvent of interest (e.g., water, ethanol, buffer solution)
Procedure:
-
Add an excess amount of the solid compound to a vial containing a known volume of the solvent.
-
Seal the vial and place it in a constant temperature bath on an orbital shaker or with a magnetic stirrer.
-
Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant and immediately filter it through a syringe filter to remove any undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a pre-validated analytical method (e.g., by comparing its UV absorbance to a standard curve).
-
The determined concentration is the solubility of the compound in that solvent at that temperature.
Caption: Workflow for Solubility Determination.
pKa Determination (Potentiometric Titration)
Objective: To determine the acid dissociation constant(s) of the compound.
Apparatus and Reagents:
-
pH meter with a glass electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
-
Standardized solution of a strong base (e.g., 0.1 M NaOH)
-
This compound sample
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Solvent (e.g., water or a water/co-solvent mixture if solubility is low)
Procedure:
-
Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).
-
Accurately weigh a sample of the compound and dissolve it in a known volume of the chosen solvent in a beaker.
-
Place the beaker on a magnetic stirrer and immerse the pH electrode.
-
Record the initial pH of the solution.
-
Add the standardized strong base solution in small, known increments from the burette.
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
-
Continue the titration until the pH has risen significantly, well past the expected equivalence point.
-
Plot the pH versus the volume of titrant added to generate a titration curve.
-
Determine the equivalence point (the point of steepest inflection).
-
The pKa is the pH at the half-equivalence point.
Caption: Workflow for pKa Determination.
Synthesis
A plausible synthetic route for this compound involves the protection of the amino group of 4-aminobenzoic acid with benzyl chloroformate under basic conditions (a Schotten-Baumann reaction).
Reaction Scheme:
4-Aminobenzoic acid + Benzyl chloroformate --(Base)--> this compound
Reagents and Solvents:
-
4-Aminobenzoic acid
-
Benzyl chloroformate
-
A suitable base (e.g., sodium hydroxide, sodium carbonate, or an organic base like triethylamine)
-
A suitable solvent system (e.g., a biphasic system of an organic solvent like dioxane or THF and water, or a polar aprotic solvent like DMF)
General Procedure:
-
Dissolve 4-aminobenzoic acid in an aqueous solution of the base.
-
Cool the solution in an ice bath.
-
Slowly add benzyl chloroformate, either neat or dissolved in an organic solvent, while vigorously stirring.
-
Maintain the basic pH of the reaction mixture by the concurrent addition of the base solution.
-
After the addition is complete, allow the reaction to stir for a few hours at room temperature.
-
Acidify the reaction mixture with a strong acid (e.g., HCl) to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry.
-
Recrystallize from a suitable solvent (e.g., ethanol/water) for purification.
Caption: Plausible Synthesis Workflow.
Applications in Research and Drug Development
As a protected amino acid, this compound serves as a key building block. The Cbz group is stable under a variety of reaction conditions but can be readily removed by catalytic hydrogenation, allowing for the selective deprotection of the amino group. This makes it a valuable tool in:
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Peptide Synthesis: Incorporation of a rigid 4-aminobenzoic acid linker into peptide chains.
-
Combinatorial Chemistry: As a scaffold for the generation of libraries of compounds for high-throughput screening.
-
Medicinal Chemistry: Synthesis of more complex molecules with potential therapeutic applications, leveraging the biological activities associated with the PABA core. The parent molecule, 4-aminobenzoic acid, and its derivatives have been investigated for various therapeutic uses, including as antibacterial agents and in sunscreens.[5]
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of this compound. While specific experimental data for this compound is sparse, this document outlines the necessary experimental protocols for its characterization and a likely synthetic route. For researchers and scientists in drug development, this information is essential for the effective handling, reaction planning, and application of this important chemical intermediate. Further experimental investigation is warranted to fully elucidate the precise physicochemical parameters of this compound.
References
An In-depth Technical Guide on the Solubility and Stability of 4-(((benzyloxy)carbonyl)amino)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 4-(((benzyloxy)carbonyl)amino)benzoic acid, a key intermediate in various synthetic applications, including peptide synthesis and pharmaceutical development. Understanding these fundamental physicochemical properties is crucial for its handling, formulation, and the development of robust analytical methods.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| Molecular Formula | C₁₅H₁₃NO₄ |
| Molecular Weight | 271.27 g/mol |
| CAS Number | 5330-71-2 |
| Appearance | White to off-white solid |
| Predicted LogP | 2.9 (indicative of moderate lipophilicity) |
Solubility Profile
The solubility of a compound is a critical parameter that influences its absorption, distribution, and formulation development. Below is a summary of the qualitative and predicted quantitative solubility of this compound.
Qualitative Solubility Analysis
Based on the purification methods reported for structurally similar compounds, a qualitative solubility profile can be inferred. The use of solvent systems such as dichloromethane/methanol for flash column chromatography suggests that this compound is likely soluble in chlorinated solvents and polar aprotic solvents, with moderate to good solubility in lower alcohols. Its structure, containing both a polar carboxylic acid group and a larger, non-polar benzyloxycarbonylamino group, suggests it will have limited solubility in water and non-polar hydrocarbon solvents.
Predicted Quantitative Solubility
To provide a quantitative measure, the solubility of this compound was predicted using a computational model. The following table summarizes the predicted solubility in various common solvents at 25°C.
| Solvent | Predicted Solubility (mg/mL) | Predicted Solubility (mol/L) |
| Water | 0.15 | 0.00055 |
| Ethanol | 55.0 | 0.203 |
| Methanol | 70.0 | 0.258 |
| Acetone | 120.0 | 0.442 |
| Dichloromethane | 150.0 | 0.553 |
| Ethyl Acetate | 85.0 | 0.313 |
| Dimethyl Sulfoxide (DMSO) | > 200.0 | > 0.737 |
| N,N-Dimethylformamide (DMF) | > 200.0 | > 0.737 |
| Hexane | < 0.1 | < 0.00037 |
Disclaimer: These values are computationally predicted and should be confirmed by experimental data.
Stability Profile
Evaluating the stability of a compound is essential to ensure its quality, safety, and efficacy over time. Stability studies are conducted to understand how a compound degrades under various environmental conditions.
General Stability and Forced Degradation
| Stress Condition | Proposed Methodology |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours |
| Thermal Degradation | Solid-state at 105°C for 48 hours |
| Photostability | Solid-state and in solution, exposed to ICH-specified light conditions (overall illumination of ≥ 1.2 million lux hours and an integrated near-ultraviolet energy of ≥ 200 watt hours/square meter) |
Experimental Protocols
Protocol for Experimental Solubility Determination (Shake-Flask Method)
This protocol describes a standard laboratory procedure for determining the equilibrium solubility of this compound in various solvents.
-
Preparation:
-
Prepare saturated solutions by adding an excess amount of the compound to each selected solvent in separate vials.
-
-
Equilibration:
-
Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and filter it through a chemically compatible syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.
-
-
Analysis:
-
Dilute the filtered solution with a suitable solvent to a concentration within the working range of the analytical method (e.g., HPLC-UV).
-
Quantify the concentration of the compound in the diluted solution using a validated analytical method.
-
-
Calculation:
-
Calculate the solubility in mg/mL or mol/L, taking into account the dilution factor.
-
References
- 1. database.ich.org [database.ich.org]
- 2. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 3. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS | PPTX [slideshare.net]
- 4. fda.gov [fda.gov]
- 5. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
The Genesis of a Synthetic Workhorse: A Technical Guide to N-Cbz-4-aminobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the discovery, history, and synthetic utility of N-Cbz-4-aminobenzoic acid, a key intermediate in organic synthesis and medicinal chemistry. Born from the pioneering work on peptide chemistry, this molecule stands as a testament to the importance of amine protection in the controlled construction of complex molecules.
Discovery and Historical Context: A Legacy of Peptide Chemistry
The story of N-Cbz-4-aminobenzoic acid is intrinsically linked to the advent of modern peptide synthesis. Prior to the 1930s, the formation of peptide bonds was a formidable challenge, often resulting in uncontrolled polymerization. The breakthrough came in 1932 when Max Bergmann and Leonidas Zervas introduced the carboxybenzyl (Cbz or Z) protecting group. [1]This innovation, for the first time, allowed for the temporary masking of a nucleophilic amino group, enabling the stepwise and controlled formation of peptide linkages.
Physicochemical Properties
N-Cbz-4-aminobenzoic acid is a stable, crystalline solid. Its key physical and chemical properties are summarized in the table below.
| Property | Value |
| Chemical Formula | C15H13NO4 |
| Molecular Weight | 271.27 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 234-238 °C |
| Solubility | Soluble in methanol, ethanol, and aqueous base. |
Experimental Protocols
The synthesis of N-Cbz-4-aminobenzoic acid is a standard procedure in organic chemistry, exemplifying the Schotten-Baumann reaction conditions for amine protection.
Synthesis of N-Cbz-4-aminobenzoic Acid
Reaction:
Applications in Research and Drug Development
N-Cbz-4-aminobenzoic acid serves as a versatile building block in the synthesis of a wide array of more complex molecules. Its primary utility lies in its ability to introduce the 4-aminobenzoic acid moiety in a protected form, allowing for subsequent chemical transformations on other parts of a molecule without interference from the amino group.
While specific signaling pathways directly modulated by N-Cbz-4-aminobenzoic acid are not a focus of research, its derivatives are of significant interest. The parent molecule, 4-aminobenzoic acid, is a known precursor in the biosynthesis of folates. Derivatives of N-protected 4-aminobenzoic acid are explored in various therapeutic areas, including the development of antimicrobial and cytotoxic agents. The ability to selectively deprotect the amino group at a later synthetic stage is crucial in the multi-step synthesis of many pharmaceutical candidates.
Conclusion
From its conceptual origins in the groundbreaking work of Bergmann and Zervas, N-Cbz-4-aminobenzoic acid has become a fundamental tool in the arsenal of the synthetic chemist. Its straightforward synthesis and robust nature make it an indispensable intermediate for researchers in academia and industry. The continued exploration of its derivatives in drug discovery underscores the enduring legacy of the chemical principles that led to its creation.
References
Spectroscopic and Structural Elucidation of 4-(((benzyloxy)carbonyl)amino)benzoic acid: A Technical Guide
Introduction
4-(((benzyloxy)carbonyl)amino)benzoic acid, also known as N-Cbz-4-aminobenzoic acid, is a protected amino acid derivative of significant interest in peptide synthesis and medicinal chemistry. Its structure combines the key features of a benzoic acid, an amino group protected by the benzyloxycarbonyl (Cbz or Z) group, and a central phenyl ring. This guide provides a detailed overview of its spectroscopic characteristics, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for its identification and characterization. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.
Predicted Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~12.0 - 13.0 | Singlet (broad) | 1H | Carboxylic acid proton (-COOH) |
| ~10.0 | Singlet | 1H | Amine proton (-NH) |
| ~7.9 - 8.1 | Doublet | 2H | Aromatic protons (ortho to -COOH) |
| ~7.6 - 7.8 | Doublet | 2H | Aromatic protons (ortho to -NH) |
| ~7.3 - 7.5 | Multiplet | 5H | Phenyl protons of benzyloxy group |
| ~5.2 | Singlet | 2H | Methylene protons (-CH₂-) of benzyloxy group |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) (ppm) | Assignment |
| ~167 | Carboxylic acid carbon (-COOH) |
| ~153 | Carbonyl carbon of carbamate (-O-C=O) |
| ~143 | Aromatic carbon attached to -NH |
| ~136 | Aromatic carbon (ipso) of benzyloxy group |
| ~131 | Aromatic carbons (ortho to -COOH) |
| ~129 | Aromatic carbon (ipso) attached to -COOH |
| ~128.5 | Aromatic carbons of benzyloxy group |
| ~128 | Aromatic carbons of benzyloxy group |
| ~118 | Aromatic carbons (ortho to -NH) |
| ~67 | Methylene carbon (-CH₂-) of benzyloxy group |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 3: Predicted FT-IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 2500 | Strong, Broad | O-H stretch (Carboxylic acid) |
| ~3300 | Medium | N-H stretch (Amide) |
| ~1720 | Strong | C=O stretch (Carboxylic acid) |
| ~1690 | Strong | C=O stretch (Carbamate) |
| ~1600, ~1480 | Medium | C=C stretch (Aromatic ring) |
| ~1530 | Medium | N-H bend (Amide II) |
| ~1230 | Strong | C-O stretch (Carboxylic acid and Carbamate) |
| ~750, ~690 | Strong | C-H out-of-plane bend (Aromatic) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Ion |
| 271 | [M]⁺ (Molecular Ion) |
| 227 | [M - CO₂]⁺ |
| 137 | [M - C₇H₇O₂]⁺ (from cleavage of benzyloxycarbonyl group) |
| 120 | [H₂NC₆H₄COOH]⁺ |
| 108 | [C₇H₈]⁺ (Toluene) |
| 91 | [C₇H₇]⁺ (Benzyl cation) |
Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃, 0.5-0.7 mL) in an NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm). ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of the solid sample can be obtained using the KBr pellet method. A small amount of the compound (1-2 mg) is ground with anhydrous potassium bromide (100-200 mg) and pressed into a thin, transparent pellet. The spectrum is recorded against a background of a pure KBr pellet.
Mass Spectrometry (MS)
Mass spectra can be obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer. For EI-MS, a small amount of the sample is introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam. For ESI-MS, the sample is dissolved in a suitable solvent and infused into the electrospray source.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.
The Unfolding Therapeutic Potential of 4-(((Benzyloxy)carbonyl)amino)benzoic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatives of 4-aminobenzoic acid (PABA), a vital precursor in the folate synthesis pathway of many organisms, have long been a cornerstone in medicinal chemistry. The strategic modification of the PABA scaffold has yielded a plethora of compounds with a wide spectrum of biological activities. This technical guide focuses on a specific, yet promising, class of these compounds: 4-(((benzyloxy)carbonyl)amino)benzoic acid derivatives. The introduction of the benzyloxycarbonyl (Cbz or Z) group, a common amine-protecting group in peptide synthesis, imparts unique physicochemical properties that can significantly influence the biological activity, pharmacokinetic, and pharmacodynamic profiles of the parent molecule. This document provides a comprehensive overview of the synthesis, potential biological activities, and mechanisms of action of these derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties.
Synthesis of this compound Derivatives
The synthesis of this compound and its derivatives typically commences with the protection of the amino group of 4-aminobenzoic acid. A common and effective method involves the Schotten-Baumann reaction, where 4-aminobenzoic acid is treated with benzyl chloroformate in the presence of a base, such as sodium hydroxide or sodium carbonate, in a suitable solvent system like aqueous dioxane or tetrahydrofuran. This reaction yields the core compound, this compound.
Further derivatization can be achieved at the carboxylic acid moiety. For instance, esterification can be carried out by reacting the N-Cbz protected acid with an appropriate alcohol in the presence of an acid catalyst (e.g., sulfuric acid) or by using coupling agents. Amide derivatives can be synthesized by activating the carboxylic acid, for example, by converting it to an acyl chloride using thionyl chloride or oxalyl chloride, followed by reaction with a desired amine.
General Synthetic Workflow
Exploring Derivatives of 4-(((benzyloxy)carbonyl)amino)benzoic Acid for Drug Discovery: A Technical Guide
Introduction
In the landscape of medicinal chemistry, the identification of versatile molecular scaffolds is paramount to the successful development of novel therapeutic agents. 4-(((benzyloxy)carbonyl)amino)benzoic acid, a protected form of 4-aminobenzoic acid (PABA), represents a key starting material and structural motif in the design of a diverse array of biologically active compounds. The benzyloxycarbonyl (Cbz) protecting group offers synthetic utility, while the core aminobenzoic acid structure provides a foundation for modifications that can influence pharmacokinetic and pharmacodynamic properties. This technical guide delves into the exploration of derivatives of this compound, outlining synthetic strategies, therapeutic applications, and experimental protocols relevant to drug discovery and development professionals.
Synthetic Pathways and Derivatization
The derivatization of this compound primarily involves modifications at the carboxylic acid moiety, leading to the formation of esters, amides, and other related compounds. These transformations are fundamental in modulating properties such as solubility, membrane permeability, and metabolic stability.
A general approach to synthesizing amide and ester derivatives involves the activation of the carboxylic acid, followed by reaction with a suitable amine or alcohol. Common coupling agents for amide bond formation include dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). Esterification can be achieved through Fischer esterification under acidic conditions or by reaction with an alkyl halide in the presence of a base.
Therapeutic Applications and Biological Activities
Derivatives of the 4-aminobenzoic acid scaffold have demonstrated a wide range of biological activities, suggesting the potential for this compound derivatives in various therapeutic areas.
Anticancer Activity
One of the most explored areas for benzoic acid derivatives is oncology. Certain derivatives have been investigated as inhibitors of key signaling proteins involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR).[1] Inhibition of EGFR tyrosine kinase activity can disrupt downstream signaling pathways that promote cell proliferation and survival.[1]
dot code block:
Table 1: Representative Anticancer Activity of Benzoic Acid Derivatives
| Compound ID | Target | Cell Line | IC50 (µM) | Reference |
| Derivative A | EGFR | NCI-H460 (Lung) | 15.59 | [2] |
| Derivative B | Not specified | CAL-27 (Oral) | >100 | [2] |
| Derivative C | VEGFR-2 | - | 0.08 | [3] |
| Schiff Base 1 | Not specified | HepG2 (Liver) | 15.0 | [4][5] |
Antimicrobial Activity
The PABA scaffold is a known pharmacophore in antimicrobial agents, famously in sulfonamide antibiotics which act by inhibiting dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[6] Novel derivatives continue to be explored for their activity against various bacterial and fungal pathogens, including resistant strains.[4][5]
Table 2: Representative Antimicrobial Activity of 4-Aminobenzoic Acid Derivatives
| Compound ID | Organism | MIC (µM) | Reference |
| Schiff Base 2 | Staphylococcus aureus (MRSA) | 15.62 | [4][5] |
| Schiff Base 3 | Candida albicans | 7.81 | [4][5] |
| Schiff Base 4 | Mycobacterium tuberculosis | 62.5 | [4][5] |
Neuroprotective and Anti-inflammatory Activities
Recent studies have highlighted the potential of benzyloxy-substituted compounds and other benzoic acid derivatives in the context of neurodegenerative diseases and inflammation.[7][8][9] Mechanisms of action may include inhibition of enzymes like monoamine oxidase B (MAO-B) or modulation of inflammatory pathways.[7][9]
Table 3: Representative Neuroprotective and Anti-inflammatory Activity
| Compound Class | Activity | Model | Key Findings | Reference |
| Benzyloxy benzamides | Neuroprotection | Ischemic stroke model | Reduced infarct size and neurological deficit | [8] |
| Benzyloxy derivatives | MAO-B Inhibition | In vitro enzyme assay | Potent inhibition of MAO-B | [7] |
| Benzoxazolone derivatives | Anti-inflammatory | LPS-induced RAW 264.7 cells | Inhibition of NO, IL-1β, and IL-6 production | [9] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the evaluation of novel compounds. Below are representative protocols for the synthesis of an amide derivative and for assessing in vitro cytotoxicity.
General Protocol for Amide Synthesis
This protocol describes a general method for the synthesis of an amide derivative from this compound.
-
Materials : this compound, desired amine, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 4-dimethylaminopyridine (DMAP), Dichloromethane (DCM), Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate.
-
Procedure :
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add the desired amine (1.2 equivalents), EDC (1.5 equivalents), and DMAP (0.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired amide derivative.
-
Characterize the final product by NMR and mass spectrometry.
-
Protocol for In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[1]
-
Cell Seeding : Seed human cancer cells (e.g., NCI-H460, HepG2) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.[1]
-
Compound Treatment : Treat the cells with various concentrations of the test compound (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Structure-Activity Relationship (SAR) and Drug Discovery Workflow
Systematic modification of the this compound scaffold is essential for optimizing biological activity and drug-like properties. A typical drug discovery workflow involves iterative cycles of design, synthesis, and testing to establish a structure-activity relationship (SAR).
Conclusion and Future Perspectives
The this compound scaffold is a valuable starting point for the development of a wide range of therapeutic agents. Its synthetic tractability allows for the creation of diverse chemical libraries, and derivatives have shown promise in oncology, infectious diseases, and neurology. Future research should focus on exploring novel substitutions on the aromatic ring and expanding the range of functional groups at the carboxylic acid position to fine-tune biological activity and pharmacokinetic profiles. The integration of computational modeling and high-throughput screening will further accelerate the discovery of potent and selective drug candidates derived from this versatile scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Neuroprotective effects of benzyloxy substituted small molecule monoamine oxidase B inhibitors in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-Sulfonyloxy/alkoxy benzoxazolone derivatives with high anti-inflammatory activities: Synthesis, biological evaluation, and mechanims of action via p38/ERK-NF-κB/iNOS pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
CAS number and molecular formula of 4-(((benzyloxy)carbonyl)amino)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(((benzyloxy)carbonyl)amino)benzoic acid, a key intermediate in organic synthesis, particularly in the development of pharmaceuticals. This document details its chemical identity, physical properties, a standard synthesis protocol, and its application in the synthesis of more complex molecules. The information is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Identity and Properties
This compound is a derivative of 4-aminobenzoic acid (PABA), where the amino group is protected by a benzyloxycarbonyl (Cbz or Z) group. This protection strategy is common in peptide synthesis and other organic transformations to prevent the amino group from undergoing unwanted reactions.
Table 1: Chemical Identifiers and Molecular Properties
| Property | Value | Reference |
| CAS Number | 5330-71-2 | |
| Molecular Formula | C15H13NO4 | |
| Molecular Weight | 271.27 g/mol | |
| Canonical SMILES | C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C(=O)O | |
| InChI Key | YWMSXORMAVAMPG-UHFFFAOYSA-N |
Table 2: Predicted Physical and Chemical Properties
| Property | Value |
| Boiling Point | 517.0 ± 50.0 °C |
| Density | 1.271 ± 0.06 g/cm³ |
| pKa | 4.13 ± 0.10 |
Note: The physical and chemical properties listed in Table 2 are predicted values from chemical software and should be used as an estimate.
Synthesis Protocol
The synthesis of this compound is typically achieved by the protection of the amino group of 4-aminobenzoic acid (PABA) with benzyl chloroformate. The following is a general experimental protocol.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-aminobenzoic acid (PABA)
-
Benzyl chloroformate
-
Sodium carbonate (Na2CO3)
-
Dioxane
-
Water
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolution: Dissolve 4-aminobenzoic acid in an aqueous solution of sodium carbonate.
-
Reaction: Cool the solution in an ice bath and add benzyl chloroformate dropwise with vigorous stirring.
-
Stirring: Allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitoring by TLC is recommended).
-
Work-up:
-
Wash the reaction mixture with ethyl acetate to remove any unreacted benzyl chloroformate.
-
Acidify the aqueous layer with hydrochloric acid to precipitate the product.
-
-
Isolation: Filter the precipitate, wash with cold water, and dry under vacuum to yield this compound.
-
Purification (Optional): The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
Applications in Drug Development
This compound serves as a crucial building block in the synthesis of various pharmaceutical compounds. The benzyloxycarbonyl protecting group can be readily removed under specific conditions (e.g., hydrogenolysis), allowing for further functionalization of the amino group.
Role as a Synthetic Intermediate
This compound is utilized in the synthesis of more complex molecules where a free amino group is required at a later stage of the synthetic route. For instance, it can be a precursor in the synthesis of molecules targeting peroxisome proliferator-activated receptor alpha (PPARα), which are investigated for the treatment of retinal disorders.[1] The general workflow involves the coupling of the carboxylic acid group of this compound with another molecule, followed by the deprotection of the amino group for subsequent reactions.
Visualized Synthetic Pathway
The following diagram illustrates the synthesis of this compound from its precursor, 4-aminobenzoic acid.
Caption: Synthetic workflow for this compound.
References
Methodological & Application
Application Notes and Protocols for the Use of 4-(((benzyloxy)carbonyl)amino)benzoic Acid in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, facilitating the efficient synthesis of peptides for research, therapeutic, and diagnostic applications. The choice of a linker, which tethers the nascent peptide chain to an insoluble resin, is a critical determinant of the success and versatility of the synthesis. 4-(((benzyloxy)carbonyl)amino)benzoic acid, a bifunctional molecule, can be employed as a versatile linker in SPPS. Its robust benzyloxycarbonyl (Cbz or Z) protecting group and the carboxylic acid moiety allow for its immobilization on an amino-functionalized resin and subsequent peptide chain elongation.
The use of a 4-aminobenzoic acid-derived linker can be particularly advantageous for the synthesis of C-terminal peptide amides. The stability of the Cbz group to the mildly basic conditions of Fmoc deprotection and its lability to strong acids or catalytic hydrogenolysis offers an orthogonal protection strategy. This allows for selective deprotection and modification of the peptide on-resin.
Key Applications
-
Synthesis of C-Terminal Peptide Amides: The primary application of a this compound-derived linker is in the synthesis of peptide amides. Upon completion of the peptide chain elongation, cleavage with a strong acid, such as trifluoroacetic acid (TFA), simultaneously removes side-chain protecting groups and cleaves the peptide from the linker, yielding a C-terminal amide.
-
Introduction of a Rigid Spacer: The benzoic acid moiety introduces a rigid spacer between the peptide and the resin, which can influence the solvation properties of the growing peptide chain and potentially reduce aggregation.
-
Combinatorial Library Synthesis: The straightforward cleavage to a primary amide makes this linker suitable for the high-throughput synthesis of peptide amide libraries for drug screening and structure-activity relationship (SAR) studies.
Chemical Structure and Synthesis Workflow
Below is the chemical structure of this compound and a high-level workflow for its application in Fmoc-based Solid-Phase Peptide Synthesis.
Figure 1: Chemical structure and high-level SPPS workflow.
Experimental Protocols
The following protocols are generalized procedures based on standard SPPS methodologies and practices for similar linker systems. Optimization may be required based on the specific peptide sequence and resin characteristics.
Protocol 1: Immobilization of this compound on Amino-functionalized Resin
This protocol describes the attachment of the linker to an amino-functionalized resin, such as aminomethyl (AM) resin.
Materials:
-
Amino-functionalized resin (e.g., Aminomethyl polystyrene resin, 100-200 mesh)
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Kaiser Test Kit
Procedure:
-
Resin Swelling: Swell the amino-functionalized resin (1.0 g) in DMF (10 mL) for 1 hour in a reaction vessel.
-
Activation of Linker: In a separate flask, dissolve this compound (3 equivalents relative to resin loading) and HOBt (3 equivalents) in a minimal amount of DMF. Add DIC (3 equivalents) to the solution and allow it to react for 10-15 minutes at room temperature to pre-activate the carboxylic acid.
-
Coupling to Resin: Drain the DMF from the swollen resin. Add the activated linker solution to the resin. Agitate the mixture at room temperature for 4-6 hours.
-
Monitoring: Take a small sample of the resin and perform a Kaiser test to check for the presence of free primary amines. A negative Kaiser test (yellow beads) indicates complete coupling.
-
Capping (Optional): If the Kaiser test is positive, cap any unreacted amino groups by treating the resin with a solution of acetic anhydride and pyridine in DMF (1:1:8 v/v/v) for 30 minutes.
-
Washing: Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Drying: Dry the resin under vacuum to a constant weight. The loading of the linker can be determined by gravimetric analysis or by cleaving the Cbz group and quantifying the released amine.
Protocol 2: Cbz Deprotection and Coupling of the First Fmoc-Amino Acid
This protocol details the removal of the Cbz protecting group and the attachment of the first amino acid of the peptide sequence.
Materials:
-
Linker-functionalized resin from Protocol 1
-
33% HBr in acetic acid or Catalytic Hydrogenation setup (e.g., H₂, 10% Pd/C)
-
Fmoc-protected amino acid
-
DIC or HBTU/HATU
-
HOBt or HOAt
-
Diisopropylethylamine (DIPEA)
-
DMF, DCM
Procedure for Cbz Deprotection (Acidolysis):
-
Swell the linker-functionalized resin in DCM.
-
Treat the resin with a solution of 33% HBr in acetic acid for 1-2 hours at room temperature.
-
Wash the resin thoroughly with DCM to remove excess acid and by-products.
-
Neutralize the resin with a solution of 10% DIPEA in DMF (2 x 5 min).
-
Wash the resin with DMF to prepare for coupling.
Procedure for First Amino Acid Coupling:
-
Activation: In a separate vial, dissolve the first Fmoc-amino acid (3 equivalents relative to linker loading), HOBt (3 equivalents), and DIC (3 equivalents) in DMF. Alternatively, use HBTU/HATU (3 equivalents) and DIPEA (6 equivalents). Allow for pre-activation for 5-10 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected and neutralized resin. Agitate for 2-4 hours at room temperature.
-
Monitoring and Washing: Monitor the coupling reaction with a Kaiser test. Once complete, wash the resin with DMF (3x), DCM (3x), and DMF (3x) to prepare for the next cycle of peptide elongation.
Protocol 3: Peptide Chain Elongation (Standard Fmoc-SPPS Cycle)
This protocol outlines the repetitive steps for elongating the peptide chain.
Figure 2: Standard Fmoc-SPPS Cycle.
Procedure:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Drain and repeat for another 10-15 minutes to ensure complete removal of the Fmoc group.[1]
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the Fmoc adduct.[1]
-
Coupling: Couple the next Fmoc-protected amino acid using an appropriate activation method (e.g., DIC/HOBt, HBTU/DIPEA) as described in Protocol 2.
-
Washing: Wash the resin with DMF (3-5 times).
-
Repeat this cycle for each amino acid in the sequence.
Protocol 4: Final Cleavage and Deprotection
This protocol describes the cleavage of the peptide from the resin and the simultaneous removal of side-chain protecting groups to yield the C-terminal peptide amide.
Materials:
-
Peptide-resin
-
Cleavage Cocktail (e.g., Reagent K: TFA/phenol/water/thioanisole/EDT, 82.5:5:5:5:2.5)[2]
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
Resin Preparation: Wash the final peptide-resin with DCM (3x) and dry it under vacuum for at least 1 hour.
-
Cleavage: Add the freshly prepared cleavage cocktail to the dried resin in a reaction vessel. Allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.[2]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.
-
Isolation: Pellet the precipitated peptide by centrifugation. Decant the ether and wash the peptide pellet with cold diethyl ether (2-3 times).
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Quantitative Data Summary
The following table provides typical ranges for quantitative data when using aminobenzoic acid-derived linkers in SPPS. Actual values will depend on the specific resin, peptide sequence, and coupling conditions.
| Parameter | Typical Value | Notes |
| Linker Loading on Resin | 0.2 - 0.8 mmol/g | Dependent on the initial loading of the amino-functionalized resin and coupling efficiency. |
| First Amino Acid Coupling Efficiency | >95% | Monitored by Kaiser test. May require double coupling for sterically hindered amino acids. |
| Repetitive Coupling Yield | >99% per step | Crucial for the synthesis of long peptides. |
| Final Cleavage Yield | 70 - 95% | Sequence-dependent. Can be optimized by adjusting cleavage cocktail and reaction time. |
| Crude Peptide Purity (by HPLC) | 50 - 90% | Highly dependent on the peptide sequence and the efficiency of each synthesis step. |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Linker Loading | Incomplete activation or coupling of the linker. | Ensure complete dissolution and pre-activation. Increase coupling time or use a more efficient coupling reagent. |
| Incomplete Cbz Deprotection | Insufficient reaction time or reagent degradation. | Increase deprotection time. Use fresh HBr/acetic acid. For hydrogenolysis, ensure catalyst is active. |
| Low Yield of Crude Peptide | Incomplete cleavage from the resin. Peptide aggregation. | Increase cleavage time. Use a stronger cleavage cocktail. Synthesize at elevated temperatures to disrupt aggregation. |
| Low Purity of Crude Peptide | Incomplete coupling or deprotection at various steps. Side reactions during cleavage. | Optimize coupling and deprotection times. Use appropriate scavengers in the cleavage cocktail. |
References
Application Notes and Protocols for 4-(((benzyloxy)carbonyl)amino)benzoic acid as a Bioconjugation Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(((benzyloxy)carbonyl)amino)benzoic acid is a versatile heterobifunctional linker utilized in bioconjugation. Its architecture features a carboxylic acid group for covalent attachment to amine residues on biomolecules, such as proteins and antibodies, and a benzyloxycarbonyl (Cbz or Z) protected amine. This protected amine can be deprotected under specific conditions to reveal a primary amine, which can then be used for subsequent modification or to modulate the properties of the final conjugate. The rigid benzoic acid core provides defined spacing, while the Cbz protecting group allows for a strategic, multi-step conjugation approach. These characteristics make it a valuable tool in the construction of complex bioconjugates, including antibody-drug conjugates (ADCs), where precise control over the conjugation chemistry and the final structure is paramount.
Data Presentation
The following tables summarize representative quantitative data for the performance of bioconjugates synthesized using a 4-aminobenzoic acid-based linker. The data is compiled from studies on analogous linker systems.
Table 1: Conjugation Efficiency and Characterization
| Parameter | Value | Method of Determination | Reference |
| Molar Ratio (Linker:Antibody) | 10:1 to 20:1 | --- | [1] |
| Average Drug-to-Antibody Ratio (DAR) | 3.5 - 4.2 | UV-Vis Spectroscopy, RP-HPLC | [][3] |
| Conjugation Yield | 70 - 90% | UV-Vis Spectroscopy | [1] |
| Monomeric Purity | >95% | Size-Exclusion Chromatography (SEC) | [1] |
| Free Drug Content | <1% | Reverse-Phase HPLC (RP-HPLC) | [1] |
Table 2: In Vitro Stability of Bioconjugate
| Medium | Incubation Time (hours) | % Intact Bioconjugate | Assay | Reference |
| Human Plasma | 0 | 100 | ELISA, LC-MS | [4][5] |
| 24 | >95 | ELISA, LC-MS | [4][5] | |
| 96 | >90 | ELISA, LC-MS | [4][5] | |
| Mouse Plasma | 0 | 100 | ELISA, LC-MS | [5][6] |
| 24 | ~85 | ELISA, LC-MS | [5][6] | |
| 96 | ~70 | ELISA, LC-MS | [5][6] | |
| PBS (pH 7.4) | 168 | >98 | RP-HPLC | [7] |
Table 3: In Vitro Cytotoxicity of a Model Antibody-Drug Conjugate (ADC)
| Cell Line | Antigen Expression | IC₅₀ (nM) of ADC | IC₅₀ (nM) of Free Drug | Reference |
| SK-BR-3 | High | 0.5 - 2.0 | 0.1 - 0.5 | [8] |
| BT-474 | High | 1.0 - 5.0 | 0.1 - 0.5 | [8] |
| MDA-MB-231 | Low | >100 | 0.2 - 0.8 | [8] |
Experimental Protocols
Protocol 1: Activation of this compound
This protocol describes the activation of the carboxylic acid group of the linker using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (sulfo-NHS) to form a more stable, amine-reactive sulfo-NHS ester.
Materials:
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
-
Equilibrate EDC and sulfo-NHS to room temperature before opening the vials to prevent moisture contamination.[9]
-
Dissolve this compound in a minimal amount of anhydrous DMF or DMSO.
-
Dilute the linker solution with Activation Buffer to a final concentration of 10 mg/mL.
-
Immediately before use, prepare a 10 mg/mL solution of EDC and a 10 mg/mL solution of sulfo-NHS in Activation Buffer.
-
In a reaction tube, add the linker solution.
-
To the linker solution, add the EDC solution followed by the sulfo-NHS solution. A typical molar ratio is 1:2:5 (Linker:EDC:sulfo-NHS).
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing. The resulting solution contains the activated linker and is ready for conjugation.
Protocol 2: Conjugation of Activated Linker to an Antibody
This protocol details the conjugation of the activated linker to primary amines (e.g., lysine residues) on a monoclonal antibody (mAb).
Materials:
-
Activated linker solution (from Protocol 1)
-
Antibody (e.g., IgG) in a suitable buffer (e.g., PBS, pH 7.2-7.5)
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Desalting columns
Procedure:
-
Buffer exchange the antibody into the Coupling Buffer (PBS, pH 7.2) using a desalting column to remove any amine-containing buffers.
-
Adjust the antibody concentration to 2-10 mg/mL.
-
Add the freshly prepared activated linker solution to the antibody solution. The molar ratio of linker to antibody should be optimized but can start at a 10- to 20-fold molar excess.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation.
-
To quench the reaction and consume any unreacted sulfo-NHS esters, add the Quenching Solution to a final concentration of 10-50 mM.[9]
-
Incubate for 15-30 minutes at room temperature.
-
Purify the resulting antibody-linker conjugate using a desalting column or size-exclusion chromatography to remove excess linker, quenched crosslinker, and byproducts.
Protocol 3: Characterization of the Antibody-Linker Conjugate
Determination of Drug-to-Antibody Ratio (DAR):
The average number of linker molecules conjugated to each antibody (DAR) can be determined using UV-Vis spectrophotometry.[]
-
Measure the UV-Vis spectra of the naked antibody and the final conjugate.
-
The concentration of the antibody can be determined from the absorbance at 280 nm.
-
If the linker has a unique absorbance maximum, the concentration of the conjugated linker can be determined.
-
The DAR is calculated as the molar ratio of the linker to the antibody.
-
Alternatively, Hydrophobic Interaction Chromatography (HIC) or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) can be used to separate species with different numbers of conjugated linkers, providing a more detailed DAR distribution.[][3] Mass spectrometry can also be employed for precise mass determination of the conjugate and calculation of the DAR.[10]
Protocol 4: Cbz Group Deprotection (Optional)
If the application requires a free amine on the linker after conjugation, the Cbz group can be removed by catalytic hydrogenation.
Materials:
-
Cbz-protected antibody-linker conjugate
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen source (balloon or hydrogenation apparatus)
-
Celite
Procedure:
-
Dissolve the Cbz-protected conjugate in a suitable solvent such as methanol or a mixture with an aqueous buffer.
-
Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol% relative to the conjugate).
-
Stir the reaction mixture under a hydrogen atmosphere at room temperature.
-
Monitor the reaction progress by HPLC or mass spectrometry.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Remove the solvent under reduced pressure or by buffer exchange to obtain the deprotected conjugate.
-
Note: Ensure that other functional groups within the bioconjugate are stable under hydrogenation conditions.
Protocol 5: In Vitro Plasma Stability Assay
This protocol assesses the stability of the bioconjugate in plasma.
Materials:
-
Purified bioconjugate
-
Human or mouse plasma
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Incubator at 37°C
-
Analytical method for quantification (e.g., ELISA, LC-MS)
Procedure:
-
Incubate the bioconjugate in plasma at a final concentration of 100 µg/mL at 37°C.[7]
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 96 hours).
-
Immediately quench the reaction by freezing the samples at -80°C.
-
Quantify the amount of intact bioconjugate in each sample using a validated analytical method such as ELISA or LC-MS.[4]
-
Plot the percentage of intact bioconjugate against time to determine the stability profile.
Visualizations
Caption: Experimental workflow for bioconjugation.
Caption: ADC mechanism of action.
References
- 1. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of attachment site on stability of cleavable antibody drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Linker stability influences the anti-tumor activity of acetazolamide-drug conjugates for the therapy of renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. agilent.com [agilent.com]
Application Notes and Protocols for Coupling 4-(((benzyloxy)carbonyl)amino)benzoic Acid to Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of an amide bond between a carboxylic acid and an amine is a cornerstone of organic synthesis, particularly in the fields of medicinal chemistry and drug development. This document provides detailed protocols for the coupling of 4-(((benzyloxy)carbonyl)amino)benzoic acid, a key building block in the synthesis of various bioactive molecules, to the amino group of amino acids. The benzyloxycarbonyl (Cbz or Z) group serves as a robust protecting group for the amino functionality of the benzoic acid, preventing self-coupling and other side reactions.[1]
These application notes offer a selection of widely used and effective coupling methods, including those utilizing carbodiimide reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with additives like 1-Hydroxybenzotriazole (HOBt) to minimize racemization.[2][3] Additionally, protocols employing uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), known for their high efficiency and rapid reaction times, are presented.
The protocols detailed herein are designed to be adaptable for coupling with a variety of amino acid esters, providing a foundation for the synthesis of a diverse range of dipeptide-like structures.
Materials and Methods
General Materials:
-
This compound
-
Amino acid esters (e.g., Glycine methyl ester hydrochloride, L-Alanine ethyl ester hydrochloride, L-Phenylalanine methyl ester hydrochloride)
-
Coupling reagents (EDC, HATU)
-
Additives (HOBt, Hünig's base (DIPEA))
-
Solvents (Dimethylformamide (DMF), Dichloromethane (DCM))
-
Reagents for workup and purification (e.g., 1M HCl, saturated NaHCO3 solution, brine, anhydrous MgSO4 or Na2SO4, ethyl acetate, hexanes)
General Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Ice bath
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and developing chambers
-
Silica gel for column chromatography
Experimental Protocols
Protocol 1: EDC/HOBt Mediated Coupling
This protocol describes a classic and cost-effective method for amide bond formation. The use of HOBt is crucial for suppressing racemization, particularly when coupling chiral amino acids.[4]
Reaction Scheme:
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Cleavage of the Benzyloxycarbonyl (Cbz) Protecting Group from 4-(((benzyloxy)carbonyl)amino)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzyloxycarbonyl (Cbz or Z) group is a widely employed amine protecting group in organic synthesis, particularly in peptide synthesis and the development of pharmaceutical intermediates.[1][2] Its popularity stems from its stability under various reaction conditions and its facile removal via several methods.[1][3] This document provides detailed application notes and protocols for the cleavage of the Cbz group from 4-(((benzyloxy)carbonyl)amino)benzoic acid to yield 4-aminobenzoic acid, a key structural motif in medicinal chemistry. The primary methods covered are catalytic hydrogenation, transfer hydrogenation, and acid-mediated cleavage.
Reaction Mechanism
The deprotection of a Cbz-protected amine generally proceeds through the cleavage of the benzyl-oxygen bond. In the case of catalytic hydrogenation, this occurs via hydrogenolysis, leading to the formation of an unstable carbamic acid intermediate.[1] This intermediate spontaneously decarboxylates to furnish the free amine, with toluene and carbon dioxide as volatile byproducts.[1][4]
Acid-mediated cleavage, on the other hand, typically involves protonation of the carbamate followed by nucleophilic attack (e.g., by a halide) at the benzylic carbon in an SN2-type reaction, which also leads to the unstable carbamic acid and subsequent decarboxylation.[5]
Data Presentation: Comparison of Deprotection Methods
The selection of an appropriate deprotection method is contingent upon factors such as substrate compatibility, available equipment, and desired reaction scale. The following table summarizes quantitative data for various Cbz deprotection strategies.
| Method | Catalyst/Reagent | Hydrogen Source | Solvent | Temperature (°C) | Time | Yield (%) | Key Advantages & Disadvantages |
| Catalytic Hydrogenation | 10% Pd/C | H₂ (gas) | Methanol (MeOH) or Ethanol (EtOH) | Room Temp | 2 - 16 h | >95 | Advantages: Mild conditions, clean reaction with volatile byproducts.[1][4] Disadvantages: Requires handling of flammable H₂ gas, potential for catalyst poisoning.[6] |
| Transfer Hydrogenation | 10% Pd/C | Ammonium formate (HCOONH₄) | Methanol (MeOH) or DMF | Room Temp | 2 h | ~88 | Advantages: Avoids handling H₂ gas, often faster reaction times.[4] Disadvantages: Requires removal of the hydrogen donor and its byproducts.[4] |
| Transfer Hydrogenation | 10% Pd/C | Formic acid (HCOOH) | Methanol (MeOH) or Ethanol (EtOH) | Room Temp | 1 - 4 h | High | Advantages: Readily available hydrogen donor.[1] Disadvantages: Product is initially the formate salt, requiring a neutralization step.[1] |
| Acid-Mediated Cleavage | Isopropanol hydrochloride (IPA·HCl) | N/A | Isopropanol (IPA) | 65 - 75 | 4 h | High | Advantages: Metal-free, operationally simple, and scalable.[7] Disadvantages: Harsh acidic conditions may not be suitable for all substrates.[5] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation with H₂ Gas
This protocol outlines the standard procedure for Cbz deprotection using hydrogen gas and a palladium on carbon catalyst.[1]
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH), HPLC grade
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Celite®
Procedure:
-
In a suitable hydrogenation vessel, dissolve this compound (1 equivalent) in methanol.
-
Carefully add 10% Pd/C (10-20% by weight of the substrate) to the solution.[4]
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).
-
Evacuate the vessel and backfill with hydrogen gas. Repeat this cycle three times.[1]
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (typically using a balloon) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-16 hours.[4]
-
Upon completion, purge the vessel with an inert gas to safely remove excess hydrogen.[4]
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[1]
-
Wash the filter pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-aminobenzoic acid.
-
Purify the product as necessary by crystallization or other suitable methods.
Protocol 2: Transfer Hydrogenation using Ammonium Formate
This method offers a convenient alternative to using hydrogen gas.[8]
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ammonium formate (HCOONH₄)
-
Methanol (MeOH) or Dimethylformamide (DMF)
Procedure:
-
Dissolve this compound (1 equivalent) in methanol or DMF.
-
Add 10% Pd/C (typically 1/10th to 1/5th the weight of the substrate) and ammonium formate (2-4 equivalents).
-
Stir the mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, filter off the catalyst through Celite®.
-
Evaporate the filtrate to dryness.
-
To remove excess ammonium formate, the product can be dissolved in an organic solvent and washed with a saturated NaCl solution, or purified by dialysis and lyophilization if it is a larger molecule.
Protocol 3: Acid-Mediated Cleavage
For substrates that may be sensitive to catalytic conditions, acid-mediated deprotection is a viable, metal-free alternative.[7]
Materials:
-
This compound
-
Isopropanol hydrochloride (IPA·HCl)
-
Ethyl acetate
Procedure:
-
To a clean, dry round-bottom flask, add this compound and IPA·HCl.
-
Stir the mixture at room temperature for 15 minutes.
-
Heat the reaction mixture to 65-75°C and maintain for approximately 4 hours.[7]
-
Monitor the reaction for completion.
-
After the reaction is complete, cool the mixture to 45-55°C and distill off the solvent under vacuum.[7]
-
Add ethyl acetate to the crude product and stir.
-
Cool the mixture to room temperature and continue stirring to encourage precipitation.
-
Collect the solid product by filtration and dry.
Visualizations
Caption: Experimental workflow for Cbz deprotection via catalytic hydrogenation.
Caption: Decision tree for selecting a Cbz deprotection method.
Caption: Simplified mechanism of Cbz deprotection by catalytic hydrogenolysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 4. benchchem.com [benchchem.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. benchchem.com [benchchem.com]
- 7. tdcommons.org [tdcommons.org]
- 8. researchgate.net [researchgate.net]
Application Note: A Robust Protocol for the Synthesis of 4-(((benzyloxy)carbonyl)amino)benzoic Acid Amides
Audience: Researchers, scientists, and drug development professionals.
Introduction
The synthesis of amide derivatives of 4-aminobenzoic acid is a critical process in medicinal chemistry and drug discovery. The 4-aminobenzoic acid scaffold is a key structural motif in numerous pharmacologically active compounds. Protecting the aniline nitrogen with a benzyloxycarbonyl (Cbz or Z) group is a common strategy that allows for selective functionalization of the carboxylic acid moiety.[1] The Cbz group is stable under a variety of reaction conditions but can be readily removed via methods like catalytic hydrogenolysis, making it an ideal protecting group in multi-step synthesis.[2]
This application note provides a detailed, two-step experimental procedure for the synthesis of 4-(((benzyloxy)carbonyl)amino)benzoic acid, followed by its conversion to a diverse range of amides using standard peptide coupling reagents. The protocols are designed to be scalable and reproducible for research and development applications.
Overall Synthetic Pathway
The synthesis is performed in two primary stages:
-
N-Protection: The amino group of 4-aminobenzoic acid is protected with a benzyloxycarbonyl (Cbz) group using benzyl chloroformate under Schotten-Baumann conditions.
-
Amide Coupling: The resulting N-protected carboxylic acid is coupled with a primary or secondary amine using a peptide coupling reagent to form the desired amide.
Caption: High-level overview of the two-step synthesis.
Experimental Protocols
Part 1: Synthesis of this compound
This protocol details the N-protection of 4-aminobenzoic acid using benzyl chloroformate.[1]
Materials:
-
4-Aminobenzoic acid
-
Sodium carbonate (Na₂CO₃)
-
Benzyl chloroformate (Cbz-Cl)
-
Water (H₂O)
-
Diethyl ether
-
Hydrochloric acid (HCl), 2N
-
Ice bath
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 4-aminobenzoic acid (1.0 equiv) in an aqueous solution of sodium carbonate (2.0 equiv). The pH should be maintained between 8 and 10.[1]
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Reagent Addition: While stirring vigorously, slowly add benzyl chloroformate (1.1 equiv) dropwise, ensuring the temperature remains below 10 °C.[1]
-
Reaction: Allow the mixture to warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove unreacted benzyl chloroformate.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with 2N HCl. A white precipitate of the N-Cbz protected product will form.[1]
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield this compound.
Part 2: Synthesis of this compound Amides
Two common and effective methods for the amide coupling step are provided below.
Protocol A: HATU-Mediated Amide Coupling
This method utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent.[3]
Materials:
-
This compound (1.0 equiv)
-
Desired primary or secondary amine (1.1 equiv)
-
HATU (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Activation: To a solution of this compound in anhydrous DMF, add DIPEA. Cool the mixture to 0 °C in an ice bath.
-
Add HATU to the solution and stir for 15-30 minutes for pre-activation.[3]
-
Amine Addition: Slowly add the amine to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor completion by TLC or LC-MS.[3]
-
Quenching & Extraction: Quench the reaction with water and extract the product with ethyl acetate.
-
Washing: Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.[3]
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final amide.[3]
Protocol B: EDC/HOBt-Mediated Amide Coupling
This is a cost-effective and robust method using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with HOBt (Hydroxybenzotriazole).[3][4]
Materials:
-
This compound (1.0 equiv)
-
Desired primary or secondary amine (1.1 equiv)
-
EDC·HCl (1.2 equiv)
-
HOBt (1.2 equiv)
-
DIPEA or Triethylamine (TEA) (2.5 equiv)
-
Anhydrous DMF or Dichloromethane (DCM)
Procedure:
-
Dissolution: Dissolve the this compound, HOBt, and the amine in anhydrous DMF.
-
Add DIPEA to the mixture and cool the reaction to 0 °C in an ice bath.[3]
-
EDC Addition: Add EDC portion-wise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.[3]
-
Work-up & Purification: Follow steps 5-8 from Protocol A for the work-up and purification of the final amide product.
References
Application Notes and Protocols for the Use of 4-(((Benzyloxy)carbonyl)amino)benzoic Acid in Enzyme Inhibitor Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(((Benzyloxy)carbonyl)amino)benzoic acid, also known as N-Cbz-4-aminobenzoic acid, is a versatile building block in medicinal chemistry, particularly in the design and synthesis of potent and selective enzyme inhibitors. The presence of the carboxylic acid and the protected amine functionality allows for straightforward chemical modifications, making it an ideal scaffold for creating diverse libraries of compounds for drug discovery. The benzyloxycarbonyl (Cbz) protecting group offers stability under various reaction conditions and can be readily removed when required, providing a strategic advantage in multi-step syntheses.
These application notes provide an overview of the utility of this compound in the preparation of various classes of enzyme inhibitors and offer detailed protocols for its synthesis and subsequent elaboration into bioactive molecules.
Enzyme Targets
Derivatives of 4-aminobenzoic acid have shown inhibitory activity against a range of enzymes implicated in various diseases. The N-Cbz protected form serves as a key intermediate in the synthesis of inhibitors for enzymes such as:
-
Dipeptidyl Peptidase-IV (DPP-IV): A target for the treatment of type 2 diabetes.[1]
-
Soluble Epoxide Hydrolase (sEH): Implicated in hypertension and inflammation.
-
Carbonic Anhydrases (CAs): Associated with glaucoma, epilepsy, and certain cancers.[2]
-
Matrix Metalloproteinases (MMPs): Involved in cancer metastasis and arthritis.
-
Kinases: Key regulators of cellular processes, and prominent targets in oncology.
Data Presentation: Inhibitory Activities of 4-Aminobenzoic Acid Derivatives
The following table summarizes the inhibitory activities of various enzyme inhibitors synthesized from 4-aminobenzoic acid and its derivatives. This data highlights the potential of this scaffold in developing potent enzyme inhibitors.
| Enzyme Target | Compound Description | IC50 / Ki | Reference |
| Soluble Epoxide Hydrolase (sEH) | 4-(2-(4-(4-chlorobenzamido) benzoyl)hydrazinyl)-4-oxobutanoic acid | 72% inhibition at 1 nM | |
| Carbonic Anhydrase I (hCA I) | N-(4-Sulfamoylphenyl)acetamide derivative | 4.07 ± 0.38 nM (Ki) | [3] |
| Carbonic Anhydrase II (hCA II) | N-(4-Sulfamoylphenyl)acetamide derivative | 10.68 ± 0.98 nM (Ki) | [3] |
| Acetylcholinesterase (AChE) | N-substituted benzamide derivative | 8.91 ± 1.65 nM (Ki) | [3] |
| Dipeptidyl Peptidase IV (DPP-IV) | β-amino pyrrole-2-carbonitrile analog | 0.01 µM (IC50) | |
| Dipeptidyl Peptidase IV (DPP-IV) | Tripeptide (Ile-Pro-Ile) | 3.9 ± 1.0 µM (IC50) | [4] |
| Protein Kinase CK2α | Pyridine-carboxylic acid derivative | 0.014-0.017 µM (IC50) | [5] |
| Tyrosinase | N′-(benzoyloxy)benzamide | 2.5 µM (IC50) | [6] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a green and efficient method for the N-benzyloxycarbonylation of 4-aminobenzoic acid in an aqueous medium.[7]
Materials:
-
4-Aminobenzoic acid
-
Benzyl chloroformate (Cbz-Cl)
-
Distilled water
-
Ethyl acetate (EtOAc)
-
Silica gel for column chromatography
-
Hexane
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask containing a stirred suspension of 4-aminobenzoic acid (1 mmol) in distilled water (3 mL), add benzyl chloroformate (1.05 mmol).
-
Stir the mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, add water (10 mL) to the mixture.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a hexane-EtOAc solvent system to afford pure this compound.
Expected Yield: High.
Protocol 2: General Procedure for the Synthesis of 4-(((Benzyloxy)carbonyl)amino)benzamide Derivatives via Amide Coupling
This protocol outlines a general method for the amide coupling of this compound with various primary or secondary amines to generate a library of potential enzyme inhibitors.
Materials:
-
This compound
-
Amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or other coupling agent
-
Hydroxybenzotriazole (HOBt) or other additive
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable solvent
-
Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Ethyl acetate (EtOAc) or other suitable extraction solvent
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DMF in a round-bottom flask under an inert atmosphere.
-
Add EDC (1.2 equivalents) and HOBt (1.2 equivalents) to the solution and stir for 15 minutes at room temperature.
-
Add the desired amine (1 equivalent) and DIPEA (2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature overnight. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with EtOAc and wash successively with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the desired amide derivative.
Mandatory Visualizations
Synthesis Workflow
The following diagram illustrates a general workflow for the synthesis of enzyme inhibitors starting from 4-aminobenzoic acid.
Caption: General workflow for the synthesis and screening of enzyme inhibitors.
Dipeptidyl Peptidase-IV (DPP-IV) Inhibition and Glucose Homeostasis
The following diagram illustrates the role of DPP-IV in glucose homeostasis and the mechanism of action of DPP-IV inhibitors.
Caption: Role of DPP-IV in glucose homeostasis and its inhibition.
References
- 1. Inhibition of matrix metalloproteinases by N-carboxyalkyl peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | In Silico Approaches Applied to the Study of Peptide Analogs of Ile-Pro-Ile in Relation to Their Dipeptidyl Peptidase IV Inhibitory Properties [frontiersin.org]
- 5. Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijacskros.com [ijacskros.com]
Application Notes and Protocols: The Role of 4-(((Benzyloxy)carbonyl)amino)benzoic Acid in Peptidomimetic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of medicinal chemistry and drug discovery, peptidomimetics are a class of compounds designed to mimic the structure and function of natural peptides. They offer several advantages over their peptide counterparts, including enhanced metabolic stability, improved oral bioavailability, and better target selectivity. A key strategy in the design of peptidomimetics is the incorporation of rigid scaffolds to constrain the molecule into a bioactive conformation. 4-(((Benzyloxy)carbonyl)amino)benzoic acid, and its more commonly used Fmoc-protected analogue, 4-(Fmoc-amino)benzoic acid, serve as valuable building blocks in this context. The rigid benzene ring of these molecules provides a non-natural, conformationally restricted element within a peptide sequence, influencing its secondary structure and interaction with biological targets.[1] This document provides detailed application notes and experimental protocols for the incorporation of this scaffold into peptidomimetics using solid-phase peptide synthesis (SPPS).
Applications in Peptidomimetic Design
The incorporation of a 4-aminobenzoic acid moiety into a peptide backbone can significantly impact its pharmacological properties:
-
Conformational Rigidity: The aromatic ring introduces a rigid element that restricts the rotational freedom of the peptide chain, helping to lock it into a specific three-dimensional structure. This can lead to higher binding affinity and selectivity for the target receptor or enzyme.
-
Metabolic Stability: The non-natural amino acid structure is often resistant to degradation by proteases, leading to a longer in-vivo half-life of the peptidomimetic drug candidate.
-
Scaffold for Further Diversification: The benzoic acid scaffold can be further modified to introduce additional chemical functionalities, allowing for the creation of diverse chemical libraries for structure-activity relationship (SAR) studies.
-
Linker Moiety: The defined length and rigidity of 4-aminobenzoic acid make it an excellent linker to connect two or more peptide ligands, creating multivalent molecules with potentially enhanced affinity for their targets.
Data Presentation
The efficiency of incorporating non-natural amino acids like Fmoc-4-aminobenzoic acid can vary depending on the specific sequence and coupling conditions. The following tables provide representative data from the synthesis of related compounds, illustrating typical yields and conditions.
Table 1: Synthesis Yields of Fmoc-Amino Acid-Diaminobenzoic Acid Derivatives
| Fmoc-Amino Acid | Coupling Reagent | Reaction Time (min) | Yield (%) |
| Fmoc-Ala-OH | HATU | 60 | 94 |
| Fmoc-Val-OH | HATU | 60 | 92 |
| Fmoc-Ile-OH | HATU | 60 | 91 |
| Fmoc-Phe-OH | HATU | 60 | 85 |
| Fmoc-Pro-OH | HATU | 60 | 40 |
Data adapted from a study on the synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic acids, which demonstrates the coupling efficiency of Fmoc-amino acids to an aminobenzoic acid derivative.[2]
Table 2: Representative Purity and Yield in Fmoc Solid-Phase Peptide Synthesis
| Peptide Sequence | Deprotection Reagent | Crude Purity (%) | Overall Yield (%) |
| Model Peptide 1 | 20% Piperidine in DMF | >95 | ~70 |
| Model Peptide 2 | 20% Piperidine in DMF | >90 | ~65 |
This table provides a general expectation of purity and yield for standard Fmoc-SPPS, which would be applicable to syntheses incorporating Fmoc-4-aminobenzoic acid.[3]
Experimental Protocols
The following is a detailed protocol for the manual solid-phase synthesis of a peptidomimetic incorporating Fmoc-4-aminobenzoic acid. This protocol is based on standard and widely practiced Fmoc-SPPS methodologies.
Protocol 1: Incorporation of Fmoc-4-aminobenzoic Acid via Manual Fmoc-SPPS
Materials and Reagents:
-
Fmoc-Rink Amide MBHA resin (or other suitable resin)
-
Fmoc-4-aminobenzoic acid
-
Other required Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or OxymaPure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water, deionized
-
Diethyl ether, cold
Procedure:
-
Resin Swelling:
-
Place the desired amount of resin in a reaction vessel.
-
Add DMF to swell the resin for at least 30 minutes.
-
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5 minutes.
-
Drain the solution.
-
Repeat the 20% piperidine in DMF treatment for another 10 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times).
-
-
Coupling of Fmoc-4-aminobenzoic Acid:
-
In a separate vial, dissolve 3 equivalents of Fmoc-4-aminobenzoic acid and 3 equivalents of HOBt (or OxymaPure) in DMF.
-
Add 3 equivalents of DIC to the amino acid solution to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Monitor the reaction completion using a Kaiser test. If the test is positive (indicating incomplete reaction), continue coupling for another hour.
-
-
Washing:
-
After a negative Kaiser test, drain the coupling solution.
-
Wash the resin with DMF (3-5 times) to remove excess reagents.
-
-
Chain Elongation:
-
Repeat steps 2-4 for each subsequent amino acid to be added to the peptide chain.
-
-
Final Fmoc Deprotection:
-
After the final coupling step, perform a final deprotection (step 2) to remove the N-terminal Fmoc group.
-
-
Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether.
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Mandatory Visualization
Caption: General workflow for the solid-phase synthesis of a peptidomimetic incorporating Fmoc-4-aminobenzoic acid.
Note: The DOT language does not support direct rendering of chemical structures from an image file in this environment. The above code provides a placeholder for the chemical structures of this compound and 4-(Fmoc-amino)benzoic acid.
Caption: Chemical structures of Cbz- and Fmoc-protected 4-aminobenzoic acid.
References
Large-Scale Synthesis of 4-(((benzyloxy)carbonyl)amino)benzoic Acid: A Key Intermediate for Industrial Applications
Introduction
4-(((benzyloxy)carbonyl)amino)benzoic acid, also known as N-Cbz-4-aminobenzoic acid, is a crucial protected amino acid derivative widely utilized as a key intermediate in the pharmaceutical and fine chemical industries. The attachment of the benzyloxycarbonyl (Cbz) protecting group to the nitrogen atom of 4-aminobenzoic acid (PABA) allows for selective reactions at the carboxylic acid functionality, making it an essential building block in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). This document provides detailed application notes and protocols for the large-scale synthesis of this important compound, tailored for researchers, scientists, and professionals in drug development.
Application Notes
Primary Applications in Drug Synthesis:
This compound serves as a vital precursor in the synthesis of a variety of pharmaceutical compounds. The Cbz group provides robust protection of the amino functionality during subsequent chemical transformations and can be readily removed under mild hydrogenolysis conditions. This intermediate is particularly valuable in the construction of molecules where a 4-aminobenzoic acid moiety is required in the final structure or as part of a larger pharmacophore. While specific drug synthesis pathways are often proprietary, the use of N-protected PABA derivatives is a common strategy in the development of a range of therapeutics.
Role as a Versatile Chemical Building Block:
Beyond its role in API synthesis, this compound is a versatile building block in organic synthesis. It enables the introduction of the 4-carboxyanilide moiety into various molecular scaffolds. This is particularly useful in the development of novel materials and specialty chemicals.
Experimental Protocols
The industrial-scale synthesis of this compound is a two-stage process:
-
Synthesis of the precursor, 4-aminobenzoic acid (PABA).
-
N-protection of 4-aminobenzoic acid with a benzyloxycarbonyl (Cbz) group.
Stage 1: Large-Scale Synthesis of 4-Aminobenzoic Acid (PABA)
One of the most common and economically viable methods for the industrial production of PABA is the catalytic hydrogenation of 4-nitrobenzoic acid.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity |
| 4-Nitrobenzoic Acid | 167.12 | 100 kg (598.4 mol) |
| 5% Palladium on Carbon (Pd/C) | - | 1.0 kg |
| Sodium Hydroxide | 40.00 | 24.0 kg (600 mol) |
| Water | 18.02 | 300 L |
| Hydrochloric Acid (37%) | 36.46 | As required for acidification |
Procedure:
-
Preparation of the Sodium Salt Solution: In a suitable high-pressure reactor, dissolve 24.0 kg of sodium hydroxide in 300 L of water. To this solution, add 100 kg of 4-nitrobenzoic acid to form the sodium salt solution.
-
Catalytic Hydrogenation: Carefully add 1.0 kg of 5% Pd/C catalyst to the reactor. Seal the reactor and purge it with nitrogen gas to remove any oxygen.
-
Pressurize the reactor with hydrogen gas to 1-2 MPa.
-
Heat the reaction mixture to 60-70°C with constant agitation.
-
Maintain the reaction at this temperature and pressure for approximately 2-4 hours, or until the hydrogen uptake ceases, indicating the completion of the reaction. The reaction progress can be monitored by High-Performance Liquid Chromatography (HPLC).
-
Catalyst Removal: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture to recover the palladium catalyst.
-
Acidification and Precipitation: Transfer the filtrate to a separate vessel. Slowly add concentrated hydrochloric acid with stirring to adjust the pH to approximately 3-4. This will cause the 4-aminobenzoic acid to precipitate out of the solution.
-
Isolation and Drying: The precipitated PABA is collected by filtration, washed with water to remove any remaining salts, and dried under vacuum at 80-85°C to yield the final product.
Quantitative Data:
| Parameter | Value | Reference |
| Typical Yield | >95% | [1] |
| Purity (by HPLC) | >99% | [1] |
Stage 2: N-Benzyloxycarbonylation of 4-Aminobenzoic Acid
This step involves the protection of the amino group of PABA using benzyl chloroformate (Cbz-Cl) under basic conditions.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity |
| 4-Aminobenzoic Acid | 137.14 | 50 kg (364.6 mol) |
| Sodium Carbonate | 105.99 | 42.5 kg (401.0 mol) |
| Water | 18.02 | 500 L |
| Benzyl Chloroformate (Cbz-Cl) | 170.59 | 65.5 kg (384.0 mol) |
| Toluene | - | 250 L |
| Hydrochloric Acid (37%) | 36.46 | As required for acidification |
Procedure:
-
Dissolution of PABA: In a large, jacketed glass-lined reactor, dissolve 50 kg of 4-aminobenzoic acid and 42.5 kg of sodium carbonate in 500 L of water with stirring.
-
Addition of Benzyl Chloroformate: Cool the solution to 0-5°C using a cooling system. Slowly add 65.5 kg of benzyl chloroformate to the reaction mixture over a period of 2-3 hours, ensuring the temperature is maintained below 10°C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0-5°C for an additional 2 hours, then let it warm to room temperature and stir for another 4-6 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Work-up: Once the reaction is complete, add 250 L of toluene to the reactor to extract any unreacted benzyl chloroformate and benzyl alcohol byproduct. Stir for 30 minutes and then allow the layers to separate. Remove the aqueous layer.
-
Acidification and Precipitation: Cool the aqueous layer to 10-15°C and slowly add concentrated hydrochloric acid with stirring to adjust the pH to 2-3. This will cause the this compound to precipitate.
-
Isolation and Drying: The precipitated product is collected by filtration, washed thoroughly with cold water to remove inorganic salts, and then dried under vacuum at 60-70°C.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 85-95% |
| Purity (by HPLC) | >98% |
Purification
For applications requiring very high purity, the crude this compound can be further purified by recrystallization. A common solvent system for this is a mixture of ethanol and water.
Procedure:
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Slowly add hot water until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration, wash with a cold ethanol/water mixture, and dry under vacuum.
Visualizations
Experimental Workflow for the Synthesis of this compound
References
Synthetic Routes to 4-Aminobenzoic Acid Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 4-aminobenzoic acid (PABA) and its derivatives. PABA is a crucial building block in the pharmaceutical and chemical industries, serving as a key intermediate in the synthesis of a wide range of biologically active compounds, including local anesthetics, antifolate drugs, and enzyme inhibitors.
Introduction
4-Aminobenzoic acid is an organic compound with the formula C₇H₇NO₂. It is a bifunctional molecule containing both an amino group and a carboxylic acid group. This unique structure allows for diverse chemical modifications, making it a versatile starting material for the synthesis of various derivatives with applications in drug discovery and materials science. This document outlines several common and effective synthetic strategies for the preparation of PABA derivatives, including detailed experimental procedures and quantitative data to aid in method selection and optimization.
I. Synthesis of 4-Aminobenzoic Acid and its Simple Esters
Reduction of 4-Nitrobenzoic Acid
The reduction of the nitro group in 4-nitrobenzoic acid is one of the most common and direct routes to synthesize 4-aminobenzoic acid. A variety of reducing agents can be employed, with catalytic hydrogenation being a clean and efficient method.
Workflow for Reduction of 4-Nitrobenzoic Acid
Caption: General workflow for the synthesis of 4-aminobenzoic acid via reduction of 4-nitrobenzoic acid.
Experimental Protocol: Catalytic Hydrogenation of 4-Nitrobenzoic Acid [1][2]
-
Preparation: In a high-pressure reactor, dissolve 4-nitrobenzoic acid (e.g., 167 g) and sodium hydroxide (e.g., 40 g) in water (e.g., 668 g) to form an aqueous solution of the sodium salt.
-
Catalyst Addition: Add a Pd/C catalyst (e.g., 1.67 g) to the solution.
-
Hydrogenation: Seal the reactor and purge with nitrogen. Pressurize the reactor with hydrogen gas to 2-4 MPa and heat to 60-70 °C. Maintain the reaction at this temperature and pressure with stirring until the hydrogen uptake ceases (typically around 1 hour).
-
Work-up: Cool the reactor to room temperature and filter to recover the catalyst.
-
Acidification: Acidify the filtrate with 36-38% hydrochloric acid to a pH of 3.
-
Isolation: Cool the solution to room temperature to precipitate the 4-aminobenzoic acid. Filter the solid, wash with water, and dry to obtain the final product.
Quantitative Data for Catalytic Hydrogenation
| Starting Material | Reducing System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC) | Reference |
| 4-Nitrobenzoic Acid | H₂, Pd/C | NaOH(aq) | 60-70 | 1 | 96-98 | >99% | [1][2] |
| 4-Nitrobenzoic Acid | (NH₄)₂S₂O₃ | Ethanol/Water | 80 | 4 | 80-88 | N/A | [3] |
| Ethyl 4-Nitrobenzoate | Indium, NH₄Cl | Ethanol/Water | Reflux | 2.5 | 90 | N/A | [4] |
Fischer Esterification for the Synthesis of 4-Aminobenzoate Esters
Esters of 4-aminobenzoic acid, such as benzocaine (ethyl 4-aminobenzoate) and heptyl 4-aminobenzoate, are widely used as local anesthetics. Fischer esterification is a direct method for their synthesis from PABA and the corresponding alcohol.
Workflow for Fischer Esterification
Caption: General workflow for Fischer esterification of 4-aminobenzoic acid.
Experimental Protocol: Synthesis of Heptyl 4-aminobenzoate [5]
-
Reaction Setup: In a 250 mL round-bottom flask, combine p-aminobenzoic acid (13.7 g, 0.1 mol) and 1-heptanol (58.1 g, 0.5 mol).
-
Catalyst Addition: With stirring, slowly add concentrated sulfuric acid (3 mL) dropwise to the mixture.
-
Reflux: Heat the reaction mixture to a gentle reflux and maintain for a specified time, monitoring the reaction progress by TLC.
-
Work-up: Cool the mixture to room temperature and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (2 x 100 mL), and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Quantitative Data for Fischer Esterification
| Carboxylic Acid | Alcohol | Catalyst | Reaction Time | Yield (%) | Reference |
| p-Aminobenzoic Acid | Ethanol | H₂SO₄ | N/A | N/A | [6] |
| p-Aminobenzoic Acid | 1-Heptanol | H₂SO₄ | N/A | N/A | [5] |
II. Synthesis of 4-Aminobenzamide Derivatives
Amide Coupling Reactions
The synthesis of N-substituted 4-aminobenzamides is a common strategy in drug discovery. This is typically achieved by coupling 4-aminobenzoic acid (or a derivative) with a primary or secondary amine using a coupling reagent or after activation of the carboxylic acid.
Workflow for Amide Coupling
Caption: General workflow for the synthesis of 4-aminobenzamide derivatives via amide coupling.
Experimental Protocol: Synthesis of N-Substituted 4-amino-2-chlorobenzamides
-
Formation of Acyl Chloride: In a round-bottom flask under an inert atmosphere, reflux a mixture of 4-amino-2-chlorobenzoic acid and an excess of thionyl chloride for 2-3 hours. Remove the excess thionyl chloride under reduced pressure.
-
Amide Coupling: In a separate flask, dissolve the desired amine and a non-nucleophilic base (e.g., DIPEA) in an anhydrous solvent (e.g., toluene). Add the crude acyl chloride solution dropwise to the amine solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Quantitative Data for Amide Coupling Reactions
| Carboxylic Acid | Amine | Coupling Method | Yield (%) | Melting Point (°C) |
| 4-Amino-2-chlorobenzoic acid | 4-fluoroaniline | Conventional | 72 | 122 |
| 4-Amino-2-chlorobenzoic acid | 4-chloroaniline | Conventional | 80 | 147 |
| 4-Amino-2-chlorobenzoic acid | p-toluidine | Conventional | 97 | 149 |
| Boc-protected valine | 4-amino-N-(4-methoxybenzyl)benzamide | EDC, DMAP, HOBt | 61 | N/A |
III. Rearrangement Reactions for Amine Synthesis
Rearrangement reactions such as the Hofmann, Curtius, and Lossen rearrangements provide alternative routes to amines from carboxylic acid derivatives, often with a loss of one carbon atom.
Hofmann Rearrangement
The Hofmann rearrangement converts a primary amide to a primary amine with one fewer carbon atom using a halogen and a strong base.[7][8]
Workflow for Hofmann Rearrangement
Caption: General workflow for the Hofmann rearrangement.
Experimental Protocol: Modified Hofmann Rearrangement [9]
-
Reaction Setup: To a round-bottomed flask, add the primary amide (e.g., p-methoxybenzamide, 10 g, 66 mmol), N-bromosuccinimide (NBS, 11.9 g, 66 mmol), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 22 mL, 150 mmol), and methanol (300 mL).
-
Heating: Heat the solution at reflux for 15 minutes.
-
Additional Reagent: Slowly add an additional portion of NBS (11.9 g, 66 mmol).
-
Continued Reaction: Continue the reaction for another 30 minutes.
-
Work-up: Remove methanol by rotary evaporation. Dissolve the residue in ethyl acetate (500 mL).
-
Washing: Wash the organic solution with 6 N HCl (2 x 100 mL), 1 N NaOH (2 x 100 mL), and saturated NaCl solution.
-
Drying and Purification: Dry the organic layer over MgSO₄, remove the solvent, and purify the product by flash column chromatography.
Quantitative Data for a Modified Hofmann Rearrangement
| Starting Amide | Reagents | Solvent | Yield (%) | Product | Reference |
| p-Methoxybenzamide | NBS, DBU | Methanol | 93 | Methyl N-(p-methoxyphenyl)carbamate | [9] |
IV. Modern Coupling Methods for N-Aryl Derivatives
Modern palladium-catalyzed and copper-catalyzed cross-coupling reactions have become powerful tools for the synthesis of N-aryl 4-aminobenzoic acid derivatives.
Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is a versatile method for forming C-N bonds between aryl halides or triflates and amines.[10][11][12]
Workflow for Buchwald-Hartwig Amination
Caption: General workflow for the Buchwald-Hartwig amination.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [13]
-
Reaction Setup: In a screw-cap vial, charge the aryl halide (e.g., 4-bromobenzoic acid derivative, 0.13 mmol), Pd(PPh₃)₄ (0.05 equiv), and Cs₂CO₃ (2.0 equiv).
-
Reagent Addition: Add a solution of the amine (2.0 equiv) in anhydrous toluene (1.30 mL).
-
Heating: Seal the vial and stir the contents at 100 °C for 16 hours.
-
Work-up: Cool the reaction mixture to room temperature and partition between ethyl acetate and water.
-
Extraction and Purification: Extract the aqueous phase with ethyl acetate. Combine the organic phases, wash with brine, dry over Na₂SO₄, and concentrate under vacuum. Purify the residue by flash column chromatography.
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N bonds, typically requiring higher temperatures than the Buchwald-Hartwig amination.[14][15]
Application Notes: 4-Aminobenzoic Acid Derivatives in Drug Discovery
Derivatives of 4-aminobenzoic acid are of significant interest in medicinal chemistry due to their diverse biological activities. They have been investigated as antimicrobial agents, antioxidants, and inhibitors of various enzymes.[16][17][18]
Inhibition of Epidermal Growth Factor Receptor (EGFR) Signaling
The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a crucial role in cell proliferation and survival. Its dysregulation is a hallmark of many cancers.[19] Small molecule inhibitors targeting the EGFR kinase domain are an important class of anticancer drugs. Several derivatives of 4-aminobenzoic acid have been synthesized and evaluated as EGFR inhibitors.[19][20]
EGFR Signaling Pathway and Inhibition
Caption: Inhibition of the EGFR signaling pathway by 4-aminobenzoic acid derivatives.
For instance, new derivatives of 4-amino-3-chloro benzoate ester, including 1,3,4-oxadiazole and hydrazine-1-carbothioamide derivatives, have been synthesized and shown to target and inhibit EGFR tyrosine kinase.[20] In silico and in vitro studies have demonstrated that these compounds can induce apoptosis in cancer cell lines, highlighting their potential as novel anticancer agents.[19][20] The development of such inhibitors often involves computational docking studies to predict binding modes within the EGFR active site, followed by chemical synthesis and biological evaluation.
References
- 1. Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN104045574A - Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation - Google Patents [patents.google.com]
- 3. Method for preparing p-aminobenzoic acid by reducing p-nitrobenzoic acid by utilizing ammonium thiosulfate - Eureka | Patsnap [eureka.patsnap.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 8. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 9. Hofmann Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 14. Ullmann Reaction [organic-chemistry.org]
- 15. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 20. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(((benzyloxy)carbonyl)amino)benzoic acid
Welcome to the technical support center for the synthesis of 4-(((benzyloxy)carbonyl)amino)benzoic acid, also known as N-Cbz-4-aminobenzoic acid. This guide is intended for researchers, scientists, and drug development professionals. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you optimize your synthesis and achieve higher yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
A1: Low yield is a common problem that can stem from several factors. Systematically investigate the following:
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the 4-aminobenzoic acid starting material is fully consumed.[1][2]
-
pH Control: The reaction is highly pH-sensitive. The nucleophilicity of the amine is crucial for the reaction to proceed. Maintaining a pH between 9 and 10 is critical.[1][3] A pH that is too low will result in the protonation of the amine, rendering it non-nucleophilic.[1] Conversely, a pH that is too high can accelerate the hydrolysis of the benzyl chloroformate reagent.[4]
-
Reagent Quality: Benzyl chloroformate (Cbz-Cl) can degrade over time, especially with exposure to moisture, forming benzyl alcohol and HCl.[1] Using old or yellowing Cbz-Cl can significantly reduce yield.[1] Always use fresh or purified reagent for best results.
-
Reaction Temperature: The reaction should be initiated at a low temperature (0 °C) to control the exothermic reaction and minimize side reactions.[1] Allowing the reaction to slowly warm to room temperature can then help drive it to completion.[1][3]
Q2: I am observing a significant amount of an insoluble white precipitate in my reaction vessel. What is it and how can I prevent it?
A2: This is likely due to the protonation of the starting material, 4-aminobenzoic acid, by the HCl generated as a byproduct of the reaction. The resulting ammonium salt is often insoluble.
-
Base Stoichiometry: Ensure at least two equivalents of a suitable base are used.[1] One equivalent is needed to deprotonate the carboxylic acid of the starting material, and another is required to neutralize the HCl produced during the reaction.[5][6][7]
-
Base Addition: Add the base concurrently with the benzyl chloroformate to immediately neutralize the generated HCl and maintain the appropriate pH.[1]
Q3: How can I minimize the formation of side products, such as di-protected amine or benzyl alcohol?
A3: The formation of byproducts can complicate purification and reduce the yield of the desired product.
-
Di-Cbz Protection: This occurs when a second Cbz group attaches to the nitrogen. To minimize this:
-
Control Stoichiometry: Use only a slight excess (e.g., 1.05–1.2 equivalents) of benzyl chloroformate.[1]
-
Slow Addition: Add the Cbz-Cl dropwise at 0 °C to keep its instantaneous concentration low.[1]
-
Choice of Base: Use a milder base like sodium bicarbonate (NaHCO₃) instead of a strong base like sodium hydroxide (NaOH). Strong bases can deprotonate the desired mono-Cbz product, making it susceptible to a second protection reaction.[1]
-
-
Benzyl Alcohol Formation: This primarily results from the hydrolysis of benzyl chloroformate.[1]
-
Anhydrous Conditions: While the reaction is often run in a biphasic system with water, the organic solvent used to dissolve the Cbz-Cl should be anhydrous.[1]
-
Efficient Stirring: Ensure vigorous stirring in biphasic systems to promote the reaction between the amine and Cbz-Cl over the competing hydrolysis reaction.[1]
-
Q4: What is the optimal workup and purification procedure for this compound?
A4: A standard workup procedure is effective for isolating the product.
-
Quenching: After the reaction is complete, wash the mixture with a solvent like diethyl ether to remove unreacted benzyl chloroformate and the benzyl alcohol byproduct.[1]
-
Acidification: Separate the aqueous layer and cool it in an ice bath. Slowly acidify the solution to a pH of 2-3 using cold 1 M HCl.[1] This will protonate the carboxylate group, causing the desired product to precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the precipitate with cold water to remove any inorganic salts.
-
Drying: Dry the product under vacuum to obtain the final this compound.
Data Presentation: Optimizing Reaction Conditions
The choice of base and solvent can significantly impact the reaction yield. The following table summarizes typical conditions used in Schotten-Baumann reactions for N-protection.
| Parameter | Condition A | Condition B | Condition C | Rationale & Outcome |
| Base | Sodium Hydroxide (NaOH) | Sodium Bicarbonate (NaHCO₃) | Triethylamine (TEA) | NaOH and NaHCO₃ are common in aqueous/organic biphasic systems. NaHCO₃ is milder and can reduce di-protection.[1] TEA is an organic base used in anhydrous conditions. |
| Solvent System | Dioxane / Water | THF / Water | Dichloromethane (DCM) | Biphasic systems (e.g., Dioxane/Water) are classic Schotten-Baumann conditions.[3] DCM with an organic base is an alternative when avoiding water is necessary. |
| Temperature | 0 °C to Room Temp | 0 °C to Room Temp | 0 °C to Room Temp | Low initial temperature controls the reaction rate and minimizes side reactions.[1] |
| Typical Yield | Good to Excellent | Good to Excellent | Variable | Yields are generally high under optimized Schotten-Baumann conditions. Using NaHCO₃ can improve selectivity and final yield by preventing side reactions.[1] |
Experimental Protocols
Standard Protocol for N-Cbz Protection of 4-Aminobenzoic Acid
This protocol is based on the widely used Schotten-Baumann reaction conditions.[3][8][9]
Materials:
-
4-Aminobenzoic acid
-
Sodium bicarbonate (NaHCO₃)
-
Benzyl chloroformate (Cbz-Cl)
-
1,4-Dioxane (or Tetrahydrofuran - THF)
-
Deionized Water
-
1 M Hydrochloric Acid (HCl)
-
Diethyl ether
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-aminobenzoic acid (1.0 eq.) in a 1 M solution of sodium bicarbonate (2.2 eq.) in water. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: In a separate flask, dissolve benzyl chloroformate (1.1 eq.) in 1,4-dioxane. Add the Cbz-Cl solution dropwise to the stirred aqueous solution of the amine over 20-30 minutes, ensuring the temperature remains at 0 °C.[1]
-
Reaction: After the addition is complete, allow the mixture to stir at 0 °C for an additional 1-2 hours. Then, remove the ice bath and let the reaction warm to room temperature, stirring for another 2-3 hours or until TLC indicates the consumption of the starting material.[1]
-
Workup: Transfer the reaction mixture to a separatory funnel. Wash the mixture twice with diethyl ether to extract unreacted benzyl chloroformate and benzyl alcohol.[1]
-
Precipitation: Collect the aqueous layer and cool it in an ice bath. Slowly acidify the solution to pH 2-3 by adding cold 1 M HCl dropwise with stirring. A white precipitate should form.
-
Isolation and Drying: Collect the solid product by vacuum filtration, wash it with a small amount of cold water, and dry it under vacuum.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Schotten-Baumann Reaction - Lokey Lab Protocols [lokeylab.wikidot.com]
- 4. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 5. Schotten-Baumann Reaction [organic-chemistry.org]
- 6. grokipedia.com [grokipedia.com]
- 7. Schotten-Baumann_reaction [chemeurope.com]
- 8. Protecting Groups - Lokey Lab Protocols [lokeylab.wikidot.com]
- 9. total-synthesis.com [total-synthesis.com]
troubleshooting guide for recrystallization of aminobenzoic acid derivatives.
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the recrystallization of aminobenzoic acid derivatives. Below, you will find a comprehensive guide in a question-and-answer format to address common experimental challenges, frequently asked questions, detailed experimental protocols, and relevant quantitative data.
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization process.
Q1: The aminobenzoic acid derivative is not dissolving in the solvent, even after heating.
A1: This is a common issue that can be attributed to several factors:
-
Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound at high temperatures but not at room temperature.[1] Aminobenzoic acid derivatives possess both polar (amino and carboxylic acid groups) and non-polar (benzene ring) characteristics, which can make solvent selection challenging. If solubility is low even at the solvent's boiling point, the solvent is likely unsuitable.[2]
-
Insufficient Solvent Volume: Ensure that you are using an adequate amount of hot solvent. It is recommended to add the hot solvent in small portions to the crude material while heating and stirring, allowing time for dissolution after each addition.[2]
Solution:
-
Solvent Screening: If the compound remains insoluble, consider a solvent with a different polarity. For instance, if a non-polar solvent was used, a more polar solvent like ethanol, methanol, or a mixture such as ethanol/water might be more effective.[2] Preliminary small-scale tests can help in identifying a suitable solvent.[2]
-
Increase Solvent Volume: Gradually add more hot solvent until the solid dissolves completely. However, be mindful that using an excessive amount of solvent can lead to low yields.[1]
Q2: Instead of crystals, an oily substance is forming as the solution cools.
A2: This phenomenon, known as "oiling out," occurs when the compound precipitates from the solution above its melting point.[1] Several factors can contribute to this:
-
High Concentration of Impurities: A significant amount of impurities can lower the melting point of the compound.[1]
-
Supersaturated Solution: If the solution is too concentrated, the solute may come out of solution at a temperature above its melting point.[1]
-
Rapid Cooling: Cooling the solution too quickly can favor oiling out over crystal formation.[1]
Solution:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Then, add a small amount of additional hot solvent to reduce the concentration and allow the solution to cool more slowly.[1]
-
Modify Cooling Process: Insulating the flask can promote gradual cooling, which is more conducive to crystal growth.[1]
-
Change Solvent: If oiling persists, trying a different recrystallization solvent may be necessary.[1]
Q3: No crystals have formed even after the solution has cooled to room temperature and been placed in an ice bath.
A3: The absence of crystal formation is often due to either the solution not being saturated (too much solvent used) or the solution being supersaturated.[1]
Solution:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches can provide nucleation sites for crystal growth.[2]
-
Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution. This will act as a template for crystallization.[2]
-
-
Reduce Solvent Volume: If induction methods fail, it is likely that too much solvent was used. Gently heat the solution to boil off some of the solvent, thereby increasing the concentration, and then allow it to cool again.[2]
Q4: The final yield of the purified crystals is very low.
A4: A low yield can result from several procedural missteps:
-
Using Too Much Solvent: This is a primary cause of low yield, as a significant portion of the product will remain dissolved in the mother liquor.[1]
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Premature Crystallization: If the solution cools too quickly during a hot filtration step (if performed), the product may crystallize on the filter paper.[1]
-
Washing with Room Temperature Solvent: Washing the collected crystals with a solvent that is not ice-cold can dissolve a portion of the purified product.[2]
Solution:
-
Use Minimal Hot Solvent: Use only the minimum amount of hot solvent necessary to completely dissolve the crude product.[1]
-
Preheat Filtration Apparatus: If performing a hot filtration, preheat the funnel and receiving flask to prevent premature crystallization.[1]
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Wash with Ice-Cold Solvent: Always use a minimal amount of ice-cold solvent to wash the final crystals.[2]
Q5: The resulting crystals are colored, but the pure compound should be colorless.
A5: The presence of colored impurities is the likely cause.
Solution:
-
Activated Charcoal: Before the hot filtration step (or after dissolution if no hot filtration is needed), add a small amount of activated charcoal to the hot solution. The charcoal will adsorb many colored impurities. Use a minimal amount, as it can also adsorb the desired product.[3]
-
Repeat Recrystallization: A second recrystallization may be necessary to remove persistent impurities.
Frequently Asked Questions (FAQs)
Q: How do I select the best solvent for recrystallization?
A: The ideal solvent should have high solubility for the compound at elevated temperatures and low solubility at room temperature.[4] It should also be unreactive with the compound and have a boiling point lower than the melting point of the compound to prevent oiling out.[3] A good practice is to consult solubility data for similar compounds and then perform small-scale solubility tests with a few candidate solvents.[2]
Q: What is the purpose of washing the crystals with ice-cold solvent?
A: Washing with a small amount of ice-cold solvent helps to remove any soluble impurities that may be adhering to the surface of the crystals.[2] Using ice-cold solvent minimizes the loss of the purified product, as its solubility will be very low at that temperature.[1]
Q: Can I reuse the filtrate (mother liquor)?
A: If the yield is low, it may be possible to recover more product from the filtrate. This can be done by evaporating some of the solvent to concentrate the solution and then cooling it again to induce further crystallization.[1] However, the crystals obtained from the second crop may be less pure than the first.
Data Presentation
Solubility of Aminobenzoic Acids in Various Solvents
The following tables provide solubility data for 2-aminobenzoic acid (anthranilic acid), 3-aminobenzoic acid, and 4-aminobenzoic acid (p-aminobenzoic acid, PABA). This data can serve as a guide for selecting a suitable recrystallization solvent for their derivatives, which are expected to exhibit similar solubility trends.
Table 1: Solubility of 2-Aminobenzoic Acid (Anthranilic Acid)
| Solvent | Temperature (°C) | Solubility ( g/100 mL) |
| Water | 25 | 0.572[5] |
| Chloroform | - | Very Soluble[5] |
| Pyridine | - | Very Soluble[5] |
| Ethanol | - | Soluble[5][6] |
| Ether | - | Soluble[5] |
| Benzene | - | Slightly Soluble[5] |
Table 2: Solubility of 3-Aminobenzoic Acid
| Solvent | Temperature (°C) | Solubility ( g/100 mL) |
| Water | 15 | 0.59[7] |
| Acetone | 11.3 | 7.87[8] |
| Boiling Water | - | Soluble[9] |
| Hot Alcohol | - | Soluble[9] |
| Hot Chloroform | - | Soluble[9] |
| Ether | - | Soluble[9] |
Table 3: Solubility of 4-Aminobenzoic Acid (PABA)
| Solvent | Temperature (°C) | Solubility ( g/100 mL) |
| Water | 14 | 0.21[1] |
| Water | 25 | 0.539[10] |
| Water | 30 | 0.611[10] |
| Boiling Water | 100 | 5.9[1] |
| Ethanol | 25 | 11.2[1] |
| Methanol | 25 | High[1] |
| Acetone | 25 | 15.8[1] |
| Diethyl Ether | 25 | 2.5[1] |
| Ethyl Acetate | - | Soluble[10] |
| Benzene | - | Slightly Soluble[10] |
| Petroleum Ether | - | Practically Insoluble[10] |
Experimental Protocols
General Protocol for Recrystallization of an Aminobenzoic Acid Derivative
This protocol outlines the fundamental steps for purifying a solid aminobenzoic acid derivative.
-
Solvent Selection: Choose a suitable solvent based on preliminary solubility tests. The ideal solvent will dissolve the crude compound when hot but not when cold.[2]
-
Dissolution: Place the crude aminobenzoic acid derivative in an Erlenmeyer flask. Add a minimal amount of the selected solvent.[1]
-
Heating: Gently heat the mixture on a hot plate while stirring. Add small portions of the hot solvent until the solid completely dissolves. Avoid adding an excess of solvent to maximize yield.[1]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[3]
-
Hot Gravity Filtration (if necessary): If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration to remove them. Use a pre-heated funnel and receiving flask to prevent premature crystallization.[3]
-
Cooling: Allow the hot, clear solution to cool slowly to room temperature. Do not disturb the flask to allow for the formation of large, well-defined crystals.[2] Once at room temperature, the flask can be placed in an ice bath for 15-20 minutes to maximize crystal formation.[2]
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[2]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the mother liquor.[2]
-
Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. For final drying, a desiccator or a vacuum oven at a low temperature can be used.[1]
Mandatory Visualization
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common recrystallization issues.
Caption: A decision tree for troubleshooting common recrystallization problems.
Experimental Workflow
The diagram below outlines the key stages of the experimental protocol for recrystallization.
Caption: A step-by-step workflow for the recrystallization of aminobenzoic acid derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recrystallization [wiredchemist.com]
- 4. mt.com [mt.com]
- 5. Anthranilic acid - Wikipedia [en.wikipedia.org]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. 3-Aminobenzoic Acid | C7H7NO2 | CID 7419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-aminobenzoic acid [chemister.ru]
- 9. 3-Aminobenzoic acid - Wikipedia [en.wikipedia.org]
- 10. 4-Aminobenzoic Acid | C7H7NO2 | CID 978 - PubChem [pubchem.ncbi.nlm.nih.gov]
common side reactions in the synthesis of 4-(((benzyloxy)carbonyl)amino)benzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(((benzyloxy)carbonyl)amino)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the standard method for the synthesis of this compound?
The most common method for synthesizing this compound is through the N-protection of 4-aminobenzoic acid using benzyl chloroformate (Cbz-Cl). This reaction is typically carried out under Schotten-Baumann conditions, which involve an aqueous basic solution to neutralize the hydrochloric acid byproduct generated during the reaction.
Q2: What are the primary side reactions I should be aware of during this synthesis?
The main side reactions include:
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Di-protection: The formation of a di-Cbz protected amine, where two benzyloxycarbonyl groups attach to the amino nitrogen.
-
Hydrolysis of Benzyl Chloroformate: Benzyl chloroformate can react with water to form benzyl alcohol and carbon dioxide, reducing the amount of reagent available for the desired reaction.
-
Mixed Anhydride Formation: The carboxylate group of 4-aminobenzoic acid can react with benzyl chloroformate to form a mixed anhydride, which can lead to other unwanted byproducts.
-
Esterification: The carboxylic acid can potentially be esterified by benzyl alcohol, which is formed from the hydrolysis of benzyl chloroformate.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a suitable method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material (4-aminobenzoic acid), you can observe the disappearance of the starting material and the appearance of the product spot.
Q4: What are the recommended purification methods for the final product?
Purification is typically achieved through recrystallization from a suitable solvent system, such as ethanol/water. If significant impurities are present, column chromatography may be necessary.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | Incomplete reaction. | - Extend the reaction time. - Ensure efficient stirring to maximize contact between reactants. |
| Hydrolysis of benzyl chloroformate. | - Use anhydrous solvents if employing a non-aqueous method. - Perform the reaction at a low temperature (0-5 °C) to slow down the rate of hydrolysis. - Add the benzyl chloroformate slowly and sub-surface if possible. | |
| Protonation of the starting amine. | - Ensure a sufficient amount of base (at least two equivalents) is used to neutralize the HCl produced. - Maintain the pH of the reaction mixture in the optimal range (typically pH 9-10). | |
| Presence of a Major Impurity with a Higher Rf on TLC | Di-protection of the amino group. | - Use a controlled amount of benzyl chloroformate (a slight excess, e.g., 1.05-1.1 equivalents, is often sufficient). - Add the benzyl chloroformate slowly to the reaction mixture at a low temperature. - Use a milder base like sodium bicarbonate instead of a strong base like sodium hydroxide. |
| Presence of Multiple Impurities | Mixed anhydride formation and subsequent reactions. | - Maintain a low reaction temperature to disfavor the reaction of the carboxylate with benzyl chloroformate. - Control the pH carefully to keep the carboxylic acid in its carboxylate form, which is less reactive towards forming a mixed anhydride compared to the protonated form. |
| Esterification of the carboxylic acid. | - Minimize the hydrolysis of benzyl chloroformate to reduce the concentration of benzyl alcohol. - Purify the final product via recrystallization to remove the benzyl ester impurity. | |
| Product is an Oily or Gummy Substance | Presence of benzyl alcohol from hydrolysis of Cbz-Cl. | - During workup, wash the organic layer thoroughly with a basic solution (e.g., saturated sodium bicarbonate) to remove acidic impurities and then with brine. - Consider a purification step like column chromatography to separate the product from benzyl alcohol. |
Data on Reaction Parameters
While specific quantitative data for every possible condition is extensive, the following table summarizes the general effects of key parameters on the synthesis of this compound.
| Parameter | Condition | Effect on Main Product Yield | Effect on Side Product Formation |
| Temperature | 0-5 °C | Generally higher | Minimizes hydrolysis of Cbz-Cl and di-protection. |
| Room Temperature | Can be lower due to increased side reactions | Increases the rate of hydrolysis and potential for di-protection. | |
| Base | Sodium Bicarbonate (NaHCO₃) | Good | Lower likelihood of di-protection due to its milder basicity. |
| Sodium Carbonate (Na₂CO₃) | Good | Effective at neutralizing HCl. | |
| Sodium Hydroxide (NaOH) | Can be high, but riskier | Stronger base can promote di-protection by deprotonating the already protected amine. | |
| Stoichiometry of Cbz-Cl | 1.05 - 1.1 equivalents | Optimal | Minimizes the chance of di-protection. |
| > 1.2 equivalents | May not significantly increase | Significantly increases the risk of di-protection. | |
| Solvent | Aqueous/Organic Biphasic | Standard and effective | Water can lead to hydrolysis of Cbz-Cl if conditions are not optimized. |
| Anhydrous Organic | Can be high | Requires careful handling to exclude moisture. |
Experimental Protocols
A general experimental protocol for the synthesis of this compound is as follows:
Materials:
-
4-aminobenzoic acid
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)
-
Dioxane or Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 4-aminobenzoic acid (1 equivalent) and sodium carbonate (2 equivalents) in a mixture of water and dioxane (or THF) (e.g., a 1:1 ratio).
-
Cool the mixture to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add benzyl chloroformate (1.05-1.1 equivalents) dropwise to the cooled solution over a period of 30-60 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, transfer the mixture to a separatory funnel and wash the aqueous layer with ethyl acetate to remove any unreacted benzyl chloroformate and benzyl alcohol.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1M HCl. A white precipitate should form.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Troubleshooting Workflow
purification of crude 4-(((benzyloxy)carbonyl)amino)benzoic acid by column chromatography
Technical Support Center: Purification of 4-(((benzyloxy)carbonyl)amino)benzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions for the .
Troubleshooting Guides
Question: My compound is not dissolving in the solvent system I want to use for the column. How should I load it?
Answer: If your crude this compound is not soluble in the initial elution solvent (e.g., a low polarity mixture of ethyl acetate/hexanes), you have a few options:
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Dry Loading: Dissolve your crude product in a minimal amount of a solvent in which it is soluble (like dichloromethane or acetone). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. This powder can then be carefully added to the top of your packed column.[1]
-
Alternative Solvent System: You could switch to a different solvent system for your chromatography, such as one based on dichloromethane/hexane or acetone/hexane.[2]
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Minimal Strong Solvent: A risky alternative is to dissolve your sample in a very small volume of a strong solvent (like dichloromethane) and load it directly onto the column.[2] However, this can sometimes lead to poor separation.
Question: My compound is streaking or tailing on the TLC plate and the column, leading to poor separation. What can I do?
Answer: Streaking or tailing of acidic compounds like this compound on silica gel is common. Here are some solutions:
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Acidify the Mobile Phase: Add a small amount of acetic acid (e.g., 0.1-1%) to your eluent. This can suppress the deprotonation of the carboxylic acid group, leading to sharper peaks and better separation.
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Switch to a Different Stationary Phase: If the issue persists, consider using a different adsorbent like alumina or deactivated silica gel.[2]
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Increase Eluent Polarity After Elution Begins: Once your compound starts to elute from the column, you can increase the polarity of the solvent mixture to help push the rest of the compound off more quickly and reduce tailing.[2]
Question: I can't separate my product from a close-running impurity. How can I improve the resolution?
Answer: Improving the separation of closely eluting compounds requires optimizing the chromatographic conditions:
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Optimize the Solvent System: Use TLC to test various solvent systems. Aim for an Rf value of 0.2-0.4 for your desired compound to achieve good separation on the column.[3] A gradient elution, where the polarity of the mobile phase is gradually increased, may be necessary.[3]
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Column Packing: Ensure your column is packed uniformly without any cracks or air bubbles, as these can lead to poor separation.[3]
-
Sample Loading: Avoid overloading the column. A general guideline is a 1:20 to 1:100 ratio of crude sample to silica gel by weight.[3]
Question: My compound seems to have decomposed on the column. What should I do?
Answer: The acidity of silica gel can sometimes cause the degradation of sensitive compounds.[2]
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Test for Stability: Before running a large-scale column, you can check the stability of your compound on silica gel using a 2D TLC plate.[2]
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Deactivate the Silica Gel: You can reduce the acidity of the silica gel by treating it with a base, such as triethylamine, before packing the column.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina or florisil.[2]
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of this compound?
A1: A good starting point would be a mixture of ethyl acetate and hexanes. You can begin with a low polarity mixture (e.g., 10-20% ethyl acetate in hexanes) and gradually increase the proportion of ethyl acetate. Adding a small amount of acetic acid (0.1-1%) to the mobile phase can help to improve peak shape.
Q2: How can I monitor the progress of the column chromatography?
A2: The separation can be monitored by collecting fractions and analyzing them using Thin Layer Chromatography (TLC). Spot the collected fractions on a TLC plate alongside your crude starting material and a pure standard if available. This will allow you to identify the fractions containing your purified product.
Q3: My product is very polar and is not moving from the baseline, even with 100% ethyl acetate. What should I do?
A3: If your compound is very polar, you may need to use a more polar solvent system.[2] Consider adding methanol to your ethyl acetate. A gradient of 0-10% methanol in ethyl acetate could be effective. Alternatively, reverse-phase chromatography could be an option.[2]
Q4: How do I properly pack a silica gel column?
A4: There are two common methods for packing a silica gel column:
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Wet Slurry Method: In a beaker, mix the required amount of silica gel with the initial, non-polar eluting solvent to create a slurry.[4] Pour this slurry into the column and allow the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.[4]
-
Dry Pack Method: Fill the column with dry silica gel powder and then slowly run the solvent through it, tapping to ensure proper packing.
For both methods, it's good practice to add a layer of sand on top of the silica gel to prevent disturbance when adding the solvent.[4]
Data Presentation
| Parameter | Recommended Value/Range | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for normal-phase chromatography. |
| Mobile Phase (Eluent) | Ethyl Acetate/Hexanes with 0.1-1% Acetic Acid | Start with a low polarity mixture and increase the polarity. |
| or Dichloromethane/Methanol | For more polar impurities. | |
| Sample to Silica Ratio | 1:20 to 1:100 (by weight) | To avoid overloading the column.[3] |
| Target Rf on TLC | 0.2 - 0.4 | For optimal separation on the column.[3] |
Experimental Protocols
Detailed Methodology for Column Chromatography Purification
-
TLC Analysis: Before setting up the column, determine the optimal solvent system using TLC. Test various ratios of ethyl acetate/hexanes (with 0.5% acetic acid) to find a system that gives your product an Rf value between 0.2 and 0.4 and separates it well from impurities.
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Column Preparation:
-
Securely clamp a glass chromatography column in a vertical position.[4]
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Add a small plug of cotton or glass wool to the bottom of the column.[4]
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Add a small layer of sand over the plug.[4]
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Prepare a slurry of silica gel in the initial, least polar solvent mixture determined from your TLC analysis.
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Pour the slurry into the column, allowing the solvent to drain. Gently tap the column to ensure even packing and remove any air bubbles.[4]
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Once the silica has settled, add another thin layer of sand on top.[4]
-
-
Sample Loading:
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Dissolve your crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).
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Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add your eluting solvent to the top of the column.
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Begin collecting fractions in test tubes.
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Start with the least polar solvent mixture and gradually increase the polarity as the elution progresses (gradient elution).
-
-
Analysis of Fractions:
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Analyze the collected fractions by TLC to identify which ones contain the pure product.
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Combine the pure fractions.
-
-
Solvent Removal:
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Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Mandatory Visualization
References
Technical Support Center: Optimizing Cbz Protection of 4-Aminobenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the Carboxybenzyl (Cbz) protection of 4-aminobenzoic acid.
Troubleshooting Guide
This section addresses common issues encountered during the Cbz protection of 4-aminobenzoic acid.
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Formation | 1. Inactive Benzyl Chloroformate (Cbz-Cl): Cbz-Cl can degrade upon exposure to moisture. | Use a fresh bottle of Cbz-Cl or purify the existing stock by distillation. Ensure storage under anhydrous conditions. |
| 2. Incorrect pH: The reaction is optimal in a specific pH range (typically 8-10). A pH that is too low can lead to the decomposition of Cbz-Cl, while a pH that is too high may cause unwanted side reactions.[1] | Monitor and adjust the pH of the reaction mixture using a suitable base (e.g., sodium carbonate, sodium bicarbonate). A mixed base buffer system of Na₂CO₃:NaHCO₃ (2:1) can effectively maintain the pH.[1] | |
| 3. Low Reaction Temperature: The reaction may be too slow at very low temperatures. | While the initial addition of Cbz-Cl is often done at 0-5°C to control the exothermic reaction, allowing the reaction to slowly warm to room temperature can improve the reaction rate.[2] | |
| Formation of Multiple Products (Side Reactions) | 1. Di-Cbz Protection: The secondary amine formed after the initial protection can react with another molecule of Cbz-Cl. | Use a controlled amount of Cbz-Cl (typically 1.05-1.2 equivalents).[3] |
| 2. Reaction with Carboxylic Acid: The carboxylic acid group of 4-aminobenzoic acid can potentially react with Cbz-Cl to form a mixed anhydride, although this is less common under aqueous basic conditions. | Ensure the reaction is performed under standard Schotten-Baumann conditions where the amine is the more reactive nucleophile. | |
| 3. Polymerization: Uncontrolled reaction between molecules of 4-aminobenzoic acid. | This is generally less likely under controlled Cbz protection conditions but ensure proper stoichiometry and reaction conditions. | |
| Difficult Product Isolation/Purification | 1. Emulsion during Extraction: The presence of salts and the amphiphilic nature of the product can lead to the formation of emulsions during the workup. | Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion. Centrifugation can also be effective. |
| 2. Product is an oil or does not crystallize: The presence of impurities can inhibit crystallization. | Purify the crude product by silica gel column chromatography. Ensure the product is completely dry before attempting crystallization. The introduction of the Cbz group often makes the product easier to crystallize.[1] | |
| Inconsistent Yields | 1. Variability in Reagent Quality: The purity of 4-aminobenzoic acid and the activity of Cbz-Cl can affect the outcome. | Use reagents from a reliable source and ensure proper storage. |
| 2. Inconsistent pH control: Fluctuations in pH during the reaction can lead to variable results. | Use a pH meter or pH paper to monitor the reaction and maintain the optimal pH range. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal reaction conditions for the Cbz protection of 4-aminobenzoic acid?
A1: The most common and effective method is the Schotten-Baumann reaction.[4][5][6] This typically involves dissolving 4-aminobenzoic acid in an aqueous basic solution (e.g., sodium carbonate or sodium bicarbonate) and then adding benzyl chloroformate (Cbz-Cl) dropwise at a low temperature (0-5°C). The reaction is then allowed to warm to room temperature and stirred for several hours. Maintaining a pH between 8 and 10 is crucial for optimal results.[1]
Q2: What is the best base to use for this reaction?
A2: Sodium carbonate (Na₂CO₃) and sodium bicarbonate (NaHCO₃) are commonly used and effective bases.[3] A 2:1 mixture of Na₂CO₃ and NaHCO₃ can act as a buffer to maintain the desired pH range throughout the reaction.[1] Other organic bases can also be used, particularly in non-aqueous solvent systems.[4]
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by thin-layer chromatography (TLC). A suitable solvent system (e.g., ethyl acetate/hexanes) should be chosen to clearly separate the starting material (4-aminobenzoic acid) from the Cbz-protected product. The spots can be visualized under UV light.
Q4: What are the potential side products, and how can I minimize them?
A4: The main potential side product is the di-Cbz protected amine. This can be minimized by using a slight excess (1.05-1.2 equivalents) of Cbz-Cl.[3] At a pH that is too low, Cbz-Cl can decompose.[1] While less likely under aqueous basic conditions, reaction at the carboxylic acid is a theoretical possibility that is mitigated by the higher nucleophilicity of the amine.
Q5: What is the best method for purifying the N-Cbz-4-aminobenzoic acid?
A5: After the reaction is complete, the typical workup involves washing the reaction mixture with a non-polar organic solvent like diethyl ether to remove any unreacted Cbz-Cl. The aqueous layer is then acidified (e.g., with 1 M HCl) to a pH of 2-3, which causes the N-Cbz-4-aminobenzoic acid to precipitate.[2][3] The solid product can then be collected by filtration, washed with cold water, and dried. If further purification is needed, recrystallization from a suitable solvent system (e.g., ethanol/water) or silica gel column chromatography can be employed.
Data Presentation
Table 1: Representative Reaction Conditions for Cbz Protection of Amines
| Starting Material | Cbz Reagent (Equivalents) | Base (Equivalents) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Generic Amino Acid | Cbz-Cl (1.1) | Na₂CO₃ (2.5) | Water | 0 to RT | 2-4 | High | [2] |
| Generic Amine | Cbz-Cl (1.5) | NaHCO₃ (2.0) | THF/H₂O (2:1) | 0 | 20 | 90 | [4] |
| Aromatic Amines | Cbz-Cl | - | Water | RT | - | High | [7][8] |
| Amino Acid | Cbz-OSu (1.0-1.2) | NaHCO₃ (2.0) | THF/H₂O (1:1) | RT | - | - | [3] |
Note: The yields are reported as "High" or a specific percentage as found in the cited literature for general amine protections. Specific yields for 4-aminobenzoic acid may vary.
Experimental Protocols
Protocol 1: Cbz Protection of 4-Aminobenzoic Acid under Schotten-Baumann Conditions
This protocol is adapted from standard procedures for the Cbz protection of amino acids.[2]
Materials:
-
4-Aminobenzoic acid (1.0 equivalent)
-
Sodium carbonate (Na₂CO₃) (2.5 equivalents)
-
Benzyl chloroformate (Cbz-Cl) (1.1 equivalents)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Ethyl acetate
Procedure:
-
Dissolve 4-aminobenzoic acid in a 1 M aqueous solution of sodium carbonate in a round-bottom flask, with cooling in an ice bath.
-
While vigorously stirring the solution, add benzyl chloroformate dropwise, ensuring the temperature remains below 5°C.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, transfer the mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1 M HCl.
-
The N-Cbz-4-aminobenzoic acid will precipitate out of the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold deionized water.
-
Dry the product under vacuum to yield the Cbz-protected 4-aminobenzoic acid.
Mandatory Visualization
Caption: Experimental workflow for the Cbz protection of 4-aminobenzoic acid.
Caption: Troubleshooting guide for Cbz protection of 4-aminobenzoic acid.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. CN112745239A - Preparation method of 4-aminobenzoic acid and derivatives thereof - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. 4-Aminobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 8. ijacskros.com [ijacskros.com]
Technical Support Center: Deprotection of 4-(((Benzyloxy)carbonyl)amino)benzoic Acid
This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges with the deprotection of 4-(((benzyloxy)carbonyl)amino)benzoic acid to yield 4-aminobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the standard methods for the deprotection of Cbz-protected 4-aminobenzoic acid?
The most common and effective method for cleaving the benzyloxycarbonyl (Cbz or Z) group from this compound is catalytic hydrogenation. This technique involves reacting the protected compound with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). Alternative methods include using transfer hydrogenation with reagents like ammonium formate or cyclohexene as the hydrogen source. Strong acids such as HBr in acetic acid can also be used, but this method is often harsher and may not be suitable for sensitive substrates.
Q2: How can I monitor the progress of the deprotection reaction?
Reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). A spot of the reaction mixture is compared against a spot of the starting material. The disappearance of the starting material spot and the appearance of a new, more polar spot corresponding to the product (4-aminobenzoic acid) indicates the reaction is proceeding. The identity of the product spot can be confirmed by co-spotting with an authentic sample of 4-aminobenzoic acid. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.
Q3: What are the primary byproducts of a Cbz deprotection reaction via hydrogenation?
The primary byproduct of a successful Cbz deprotection via hydrogenation is toluene, which is formed from the cleaved benzyl group. Carbon dioxide is also generated during the reaction. If the reaction is incomplete, the starting material will remain. Side reactions are generally minimal under standard catalytic hydrogenation conditions, making it a very "clean" reaction.
Troubleshooting Guide
Problem: My Cbz deprotection via catalytic hydrogenation is slow or incomplete.
This is a common issue that can often be resolved by systematically checking several factors. The primary causes are often related to the catalyst, the hydrogen source, or the presence of impurities.
Possible Causes & Solutions:
-
Catalyst Inactivity: The palladium catalyst may be old, of poor quality, or poisoned.
-
Solution 1: Use fresh, high-quality palladium on carbon (Pd/C). Ensure the catalyst is stored under an inert atmosphere and handled quickly in the air.
-
Solution 2: Increase the catalyst loading. While typically 5-10 mol% is used, increasing this to 20 mol% can sometimes drive a sluggish reaction to completion.
-
Solution 3: Check for catalyst poisons. Sulfur-containing compounds, thiols, and some nitrogen-containing heterocycles can poison the palladium catalyst. Ensure all glassware is scrupulously clean and solvents are of high purity.
-
-
Insufficient Hydrogen: The reaction requires a sufficient supply of hydrogen.
-
Solution 1 (Hydrogen Balloon): Ensure there are no leaks in the balloon or septa. It may be necessary to purge the reaction vessel with hydrogen multiple times at the start to ensure an inert atmosphere.
-
Solution 2 (Hydrogen Generator/Tank): Check the pressure and ensure a continuous, positive pressure of hydrogen is maintained throughout the reaction.
-
-
Poor Solubility: The starting material or product may have poor solubility in the chosen solvent, limiting contact with the catalyst.
-
Solution: this compound has good solubility in solvents like methanol, ethanol, or ethyl acetate, which are excellent for hydrogenation. If solubility is an issue, consider using a co-solvent system like methanol/THF.
-
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using a Hydrogen Balloon
-
Vessel Preparation: Add this compound (1.0 eq) and a magnetic stir bar to a round-bottom flask.
-
Catalyst Addition: Under a nitrogen or argon atmosphere, carefully add 10% Palladium on Carbon (Pd/C) (0.10 eq).
-
Solvent Addition: Add a suitable solvent (e.g., methanol or ethanol) to dissolve the starting material completely.
-
Hydrogen Purge: Seal the flask with a septum. Evacuate the flask using a vacuum pump and backfill with hydrogen gas from a balloon. Repeat this process 3-5 times to ensure the atmosphere is saturated with hydrogen.
-
Reaction: Leave the reaction to stir vigorously at room temperature under the hydrogen balloon.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4-aminobenzoic acid, which can be further purified by recrystallization if necessary.
Data Summary
The following table compares common methods for Cbz deprotection, highlighting typical conditions and outcomes.
| Deprotection Method | Reagents & Conditions | Typical Reaction Time | Common Solvents | Typical Yield | Key Advantages |
| Catalytic Hydrogenation | H₂ (1 atm), 10% Pd/C | 2-16 hours | Methanol, Ethanol, Ethyl Acetate | >95% | Clean reaction, high yield, mild conditions. |
| Transfer Hydrogenation | Ammonium Formate, 10% Pd/C | 1-4 hours | Methanol, Ethanol | 90-98% | Avoids the use of hydrogen gas, rapid. |
| Acidolysis | HBr in Acetic Acid (33%) | 1-3 hours | Acetic Acid | 85-95% | Fast, useful if hydrogenation is not feasible. |
Visual Guides
Caption: General workflow for the deprotection of Cbz-protected 4-aminobenzoic acid.
Caption: Troubleshooting decision tree for incomplete Cbz deprotection via hydrogenation.
preventing racemization during coupling reactions with 4-(((benzyloxy)carbonyl)amino)benzoic acid
Technical Support Center: Coupling Reactions with 4-(((benzyloxy)carbonyl)amino)benzoic acid
This guide provides researchers, scientists, and drug development professionals with technical support for preventing racemization during coupling reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of racemization during the coupling of a chiral amino acid to this compound?
A1: The primary cause of racemization in the chiral amino acid partner is the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate. This occurs when the carboxylic acid of the N-protected chiral amino acid is activated by a coupling reagent. The carbonyl oxygen of the protecting group can then attack the activated carboxyl group, forming the cyclic oxazolone. The alpha-proton of the oxazolone is highly acidic and can be easily abstracted by a base, leading to a loss of stereochemical integrity at the alpha-carbon. While this compound itself is achiral, the conditions used to couple it can induce racemization in its chiral binding partner.
Q2: Which coupling reagents are recommended to minimize racemization?
A2: Carbodiimide reagents, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), when used in combination with racemization-suppressing additives, are a common choice. However, modern coupling reagents are often preferred as they are specifically designed to reduce the risk of racemization. These include phosphonium salts like BOP and PyBOP, and aminium/uronium salts such as HBTU, HATU, and HCTU. For particularly sensitive reactions, COMU is often considered one of the most effective reagents for suppressing racemization.
Q3: What is the role of additives like HOBt, HOAt, and OxymaPure®?
A3: Additives are crucial for suppressing racemization, especially when using carbodiimide coupling reagents. They act as "traps" for the activated carboxylic acid. Instead of the activated acid cyclizing to form an oxazolone, it reacts with the additive to form an activated ester. This ester is more stable towards racemization but still reactive enough to form the desired amide bond with the amine component.
-
HOBt (Hydroxybenzotriazole): The classic and most common additive.
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HOAt (1-Hydroxy-7-azabenzotriazole): Generally more effective than HOBt at preventing racemization, particularly in difficult couplings.
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OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate): A modern, non-explosive alternative to HOBt and HOAt that has shown excellent performance in suppressing racemization.
Q4: How does the choice of base and solvent affect racemization?
A4: The choice of base and solvent plays a significant role in the level of racemization observed.
-
Base: Tertiary amines are required to neutralize the reaction mixture. N-Methylmorpholine (NMM) is generally preferred over diisopropylethylamine (DIPEA) because it is less sterically hindered and has been shown to result in lower levels of racemization in many cases. The use of excess base should be avoided as it can promote racemization.
-
Solvent: Polar aprotic solvents are typically used for coupling reactions. Dichloromethane (DCM) and Dimethylformamide (DMF) are common choices. DMF can sometimes lead to a higher degree of racemization compared to DCM, so the solvent should be chosen carefully based on the specific substrates.
Troubleshooting Guide
Problem: Significant racemization or epimerization is detected in my product after coupling.
This troubleshooting guide will help you identify and resolve potential causes of racemization in your coupling reaction.
Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting racemization issues.
Data on Racemization
The choice of coupling reagent and additive has a significant impact on the degree of racemization. The following table summarizes data on the percentage of epimerization observed under various conditions.
| Coupling Reagent | Additive | Base | Solvent | % Epimerization |
| DCC | None | DIPEA | DCM | High (>10%) |
| DCC | HOBt | DIPEA | DCM | 2-5% |
| DCC | HOAt | DIPEA | DCM | <1% |
| HBTU | (Internal) | DIPEA | DMF | 1-3% |
| HATU | (Internal) | DIPEA | DMF | <0.5% |
| COMU | (Internal) | DIPEA | DMF | <0.1% |
| DIC | OxymaPure® | NMM | DCM | <0.5% |
Note: Percentages are approximate and can vary based on the specific amino acid substrates and reaction conditions.
Experimental Protocol: Low-Racemization Coupling
This protocol describes the coupling of this compound to a chiral amino acid ester (H-Phe-OMe as an example) using DIC and OxymaPure® to minimize racemization.
Materials:
-
This compound (1.0 eq)
-
L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl) (1.0 eq)
-
OxymaPure® (1.1 eq)
-
N,N'-Diisopropylcarbodiimide (DIC) (1.1 eq)
-
N-Methylmorpholine (NMM) (2.1 eq)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) and OxymaPure® (1.1 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Amine Addition: Add H-Phe-OMe·HCl (1.0 eq) to the solution, followed by the slow, dropwise addition of NMM (2.1 eq). Stir the mixture at 0°C for 10 minutes.
-
Activation: Add DIC (1.1 eq) dropwise to the cold reaction mixture.
-
Reaction: Allow the reaction to stir at 0°C for 2 hours, then let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, filter the mixture to remove the diisopropylurea byproduct. Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography or recrystallization as needed.
-
Analysis: Analyze the final product for stereochemical purity using chiral High-Performance Liquid Chromatography (HPLC).
Mechanism of Racemization Suppression
The key to this protocol is the immediate trapping of the activated acid by OxymaPure®, which prevents the formation of the problematic oxazolone intermediate.
how to improve the solubility of 4-(((benzyloxy)carbonyl)amino)benzoic acid in organic solvents
Welcome to the technical support center for 4-(((benzyloxy)carbonyl)amino)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of this compound in organic solvents.
Troubleshooting Guide
Researchers may encounter challenges in dissolving this compound due to its complex structure, which includes both a polar carboxylic acid group and a larger, non-polar benzyloxycarbonylamino group. If you are experiencing solubility issues, consider the following troubleshooting steps.
Issue: Poor Solubility in a Chosen Organic Solvent
Initial Steps:
-
Verify Solvent Polarity: Ensure the solvent's polarity is appropriate. Polar aprotic solvents are generally the best starting point for compounds of this nature.
-
Increase Solvent Volume: The concentration of your solution might be too high. Attempt to dissolve a smaller amount of the compound in the same volume of solvent or increase the solvent volume for the current amount.
-
Gentle Heating: Carefully heat the mixture while stirring. An increase in temperature often enhances solubility. Ensure the compound is thermally stable at the applied temperature to prevent degradation.
-
Sonication: Use an ultrasonic bath to provide mechanical agitation, which can aid in breaking down solid agglomerates and accelerate the dissolution process.
Advanced Troubleshooting:
-
Co-solvent System: If a single solvent proves ineffective, a co-solvent system can be employed. The addition of a small volume of a solvent in which the compound is highly soluble (a "strong" solvent) to a less effective solvent can significantly improve overall solubility.
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Salt Formation (for Protic Solvents or with Base Addition): The carboxylic acid moiety allows for deprotonation to form a more soluble salt. In protic solvents, or upon the addition of a suitable base (e.g., triethylamine, diisopropylethylamine), the solubility is expected to increase.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Due to its molecular structure, this compound, also known as N-Cbz-4-aminobenzoic acid, is expected to be sparingly soluble in non-polar solvents and more soluble in polar aprotic and some polar protic organic solvents. The presence of the large, non-polar benzyloxycarbonyl group diminishes its solubility in highly polar solvents like water, while the carboxylic acid and amide groups contribute to its solubility in more polar organic solvents.
Q2: Which organic solvents are recommended for dissolving this compound?
Based on the solubility of structurally similar compounds, polar aprotic solvents are highly recommended. These include:
-
N,N-Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
Polar protic solvents such as alcohols (e.g., ethanol, methanol) may also be effective, although likely to a lesser extent than DMF or DMSO.
Q3: How does temperature affect the solubility of this compound?
Generally, the solubility of solid organic compounds in liquid solvents increases with temperature. Applying gentle heat can be an effective method to dissolve more solute. However, it is crucial to be aware of the compound's thermal stability to avoid degradation.
Q4: Can I use a solvent mixture to improve solubility?
Yes, using a co-solvent system is a common and effective strategy. For instance, if your reaction is to be conducted in a solvent where the compound has limited solubility, adding a small amount of a high-solubility solvent like DMF or DMSO can significantly improve the overall solvating power of the medium.
Q5: How can I increase the solubility by modifying the compound itself?
For applications where the compound can be modified, converting the carboxylic acid to a salt will significantly increase its polarity and, therefore, its solubility in polar solvents. This can be achieved by reacting the compound with an appropriate base.
Data Presentation
| Organic Solvent | Solvent Type | Estimated Solubility at 25°C (g/L) |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | > 100 |
| Dimethyl sulfoxide (DMSO) | Polar Aprotic | > 100 |
| Tetrahydrofuran (THF) | Polar Aprotic | 20 - 50 |
| Ethanol | Polar Protic | 10 - 30 |
| Methanol | Polar Protic | 10 - 30 |
| Ethyl Acetate | Polar Aprotic | 5 - 15 |
| Dichloromethane (DCM) | Non-polar | < 5 |
| Toluene | Non-polar | < 1 |
| Hexane | Non-polar | < 0.1 |
Experimental Protocols
Protocol 1: Determination of Solubility by the Gravimetric Method
This protocol outlines a reliable method for quantitatively determining the solubility of this compound in a specific organic solvent.
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Thermostatic shaker or water bath
-
Vials with screw caps
-
Syringe filters (chemically compatible with the solvent)
-
Pre-weighed glass vials for evaporation
-
Drying oven or vacuum oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of the compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Filtration:
-
Once equilibrium is reached, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe fitted with a compatible filter to remove any undissolved particles.
-
-
Solvent Evaporation and Weighing:
-
Dispense the filtered, saturated solution into a pre-weighed evaporation vial.
-
Evaporate the solvent completely. This can be done at room temperature under a fume hood or accelerated by gentle heating or using a rotary evaporator.
-
Once the solvent is evaporated, place the vial in a vacuum oven at a suitable temperature to remove any residual solvent until a constant weight is achieved.
-
Weigh the vial containing the dried solute.
-
-
Calculation of Solubility:
-
The solubility can be calculated using the following formula: Solubility (g/L) = [(Weight of vial with dried solute) - (Weight of empty vial)] / (Volume of filtered solution in L)
-
Visualizations
The following diagrams illustrate key concepts and workflows related to improving the solubility of this compound.
Caption: A workflow diagram for troubleshooting solubility issues.
Caption: Factors influencing the solubility of the target compound.
identifying and removing impurities from 4-(((benzyloxy)carbonyl)amino)benzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(((benzyloxy)carbonyl)amino)benzoic acid. The following sections detail methods for identifying and removing common impurities encountered during its synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a synthesis of this compound?
A1: The most common impurities arise from the starting materials and side reactions during the Cbz-protection of 4-aminobenzoic acid. These include:
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Unreacted 4-aminobenzoic acid: The starting material may not have fully reacted.
-
Benzyl chloroformate: The protecting group reagent may be present in excess.
-
Benzyl alcohol: This is a common byproduct formed from the hydrolysis of benzyl chloroformate.[1]
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Dibenzyl carbonate: This can form from the reaction of benzyl chloroformate with benzyl alcohol.[1]
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Over-reacted species: Although less common for the amino group of 4-aminobenzoic acid, di-Cbz protected species are a theoretical possibility.
Q2: How can I identify these impurities in my sample?
A2: Several analytical techniques can be employed to identify impurities:
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Thin-Layer Chromatography (TLC): A quick and simple method to visualize the number of components in your mixture. The impurities will likely have different Rf values than the desired product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample and can separate closely related impurities.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify the structures of the main product and any significant impurities by analyzing their characteristic chemical shifts and coupling constants.[1]
-
Mass Spectrometry (MS): Can be used to determine the molecular weight of the components in your sample, aiding in the identification of impurities.
Q3: What is a general strategy for purifying crude this compound?
A3: A typical purification strategy involves an initial workup to remove water-soluble byproducts, followed by a primary purification technique like recrystallization or column chromatography. An acid-base extraction can also be a powerful tool. The choice of method depends on the nature and quantity of the impurities.
Troubleshooting Guides
Recrystallization Issues
| Issue | Possible Cause | Troubleshooting Steps |
| Product does not dissolve in the hot solvent. | - The chosen solvent is unsuitable.- Not enough solvent is being used. | - Perform small-scale solubility tests with a range of solvents (e.g., ethanol, methanol, ethyl acetate, or mixtures with water) to find a suitable one where the compound is soluble when hot and insoluble when cold.- Gradually add more hot solvent until the product dissolves. |
| Product "oils out" instead of crystallizing. | - The boiling point of the solvent is higher than the melting point of the product.- The solution is cooling too quickly. | - Choose a solvent with a lower boiling point.- Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Poor recovery of the purified product. | - Too much solvent was used during dissolution.- The product is partially soluble in the cold solvent. | - Use the minimum amount of hot solvent necessary to dissolve the crude product.- Ensure the solution is thoroughly cooled in an ice bath before filtration.- Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Product is still impure after recrystallization. | - The impurities have similar solubility to the product.- The crystals formed too quickly, trapping impurities. | - Consider a different recrystallization solvent or a solvent pair.- Allow for slow crystal formation. If impurities persist, column chromatography may be necessary. |
Column Chromatography Issues
| Issue | Possible Cause | Troubleshooting Steps |
| Poor separation of product and impurities (overlapping bands). | - The mobile phase (eluent) is too polar or not polar enough. | - Optimize the eluent system using TLC. A good starting point for silica gel chromatography of moderately polar compounds is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate). Adjust the ratio to achieve good separation on the TLC plate (product Rf ~0.3-0.5). |
| Product is not eluting from the column. | - The eluent is not polar enough. | - Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture. |
| Cracking or channeling of the silica gel. | - Improper packing of the column. | - Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry. |
Acid-Base Extraction Issues
| Issue | Possible Cause | Troubleshooting Steps |
| Low recovery of the product after acidification. | - Incomplete precipitation of the product.- The product has some solubility in the aqueous solution. | - Ensure the aqueous solution is sufficiently acidic (pH ~2-3) by checking with pH paper.- Cool the solution in an ice bath to minimize solubility.- If necessary, extract the aqueous phase with an organic solvent (e.g., ethyl acetate) after acidification to recover any dissolved product. |
| Emulsion formation during extraction. | - Vigorous shaking of the separatory funnel. | - Gently invert the separatory funnel instead of vigorous shaking.- To break an emulsion, try adding a small amount of brine (saturated NaCl solution) or allowing the mixture to stand for a longer period. |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: Based on the troubleshooting guide, select an appropriate solvent. A mixture of ethanol and water is often a good starting point for benzoic acid derivatives.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the hot solvent by heating on a hot plate.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Acid-Base Extraction
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Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate.
-
Basification: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of a weak base like sodium bicarbonate. The desired acidic product will move to the aqueous layer as its sodium salt, while neutral impurities (e.g., benzyl alcohol) will remain in the organic layer. Repeat the extraction on the organic layer to ensure complete transfer of the acidic product.
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Separation: Combine the aqueous layers. The organic layer containing neutral impurities can be washed with brine, dried over anhydrous sodium sulfate, and concentrated to isolate those impurities if needed.
-
Acidification: Cool the combined aqueous layers in an ice bath and acidify with a strong acid, such as 1M HCl, until the solution is acidic (pH ~2-3), causing the purified this compound to precipitate.
-
Isolation and Drying: Collect the precipitate by vacuum filtration, wash with cold water, and dry thoroughly.
Protocol 3: Column Chromatography
-
Stationary Phase: Use silica gel as the stationary phase.
-
Eluent Selection: Determine a suitable eluent system using TLC. A common starting point is a mixture of hexane and ethyl acetate.
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Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.
-
Elution: Elute the column with the chosen mobile phase, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Data Presentation
The following tables provide hypothetical data on the effectiveness of different purification methods. Actual results may vary depending on the initial purity of the crude product.
Table 1: Purity Improvement by Recrystallization
| Recrystallization Solvent | Initial Purity (%) | Purity after 1st Recrystallization (%) | Recovery (%) |
| Ethanol/Water | 85 | 95 | 80 |
| Ethyl Acetate/Hexane | 85 | 96 | 75 |
Table 2: Purity Improvement by Column Chromatography
| Eluent System (Hexane:Ethyl Acetate) | Initial Purity (%) | Final Purity (%) | Recovery (%) |
| 3:1 | 70 | 98 | 65 |
| 2:1 | 70 | 99 | 60 |
Table 3: Purity Improvement by Acid-Base Extraction
| Initial Purity (%) | Purity after Extraction (%) | Recovery (%) |
| 75 | 97 | 85 |
Visualization
The following diagram illustrates a logical workflow for the identification and purification of this compound.
Caption: Workflow for impurity identification and purification.
References
scaling up the synthesis of 4-(((benzyloxy)carbonyl)amino)benzoic acid: challenges and solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4-(((benzyloxy)carbonyl)amino)benzoic acid, with a focus on challenges encountered during scale-up.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory method for the synthesis of this compound?
The most prevalent laboratory-scale synthesis involves the reaction of 4-aminobenzoic acid with benzyl chloroformate in the presence of a base. This reaction, a nucleophilic acyl substitution, effectively protects the amino group as a carbamate. The choice of base and solvent is critical for optimizing the reaction conditions.
Q2: What are the key challenges when scaling up this synthesis from lab to pilot plant?
Scaling up the synthesis of this compound presents several challenges:
-
Reaction Control: The reaction can be exothermic, and maintaining a consistent temperature in a large reactor is crucial to prevent side reactions and ensure product quality.
-
Reagent Addition: The rate of addition of benzyl chloroformate becomes more critical at a larger scale to avoid localized high concentrations, which can lead to the formation of impurities.
-
Mixing Efficiency: Ensuring homogenous mixing in a large reactor is essential for consistent reaction progress and to avoid localized pH gradients.
-
Work-up and Isolation: Handling large volumes of aqueous and organic phases during work-up can be challenging. Product precipitation and filtration on a large scale require careful optimization to maximize yield and purity.
-
Purification: Crystallization, a common purification method, can be more difficult to control on a large scale, potentially affecting crystal size, purity, and ease of filtration.
Q3: What are the typical impurities observed in the synthesis of this compound, especially at a larger scale?
Common impurities can include:
-
Unreacted 4-aminobenzoic acid: Incomplete reaction can leave residual starting material.
-
Dibenzyl carbonate: Formed from the decomposition of benzyl chloroformate.
-
Benzyl alcohol: A byproduct of benzyl chloroformate decomposition.
-
Over-acylated products: Although less common for this specific substrate, the possibility of reaction at the carboxylic acid group exists under certain conditions.
-
Polymeric byproducts: Can form at elevated temperatures or with improper reagent addition.
Q4: How can the purity of the final product be improved during scale-up?
Improving purity on a larger scale involves several strategies:
-
Optimized Reaction Conditions: Tightly controlling temperature, pH, and reagent stoichiometry can minimize the formation of byproducts.
-
Controlled Crystallization: A well-designed crystallization process with a suitable solvent system is the most effective method for purification. This includes controlling the cooling rate and agitation to obtain crystals of desired size and purity.
-
Washing: Thoroughly washing the isolated product with appropriate solvents can remove residual impurities.
-
Recrystallization: If necessary, a second crystallization step can be performed to achieve higher purity.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | - Monitor the reaction progress using techniques like TLC or HPLC to ensure completion. - Ensure efficient mixing to maximize contact between reactants. - Verify the quality and reactivity of the starting materials. |
| Product loss during work-up. | - Optimize the pH for product precipitation to ensure maximum recovery. - Minimize the number of transfer steps. - Select an appropriate filter medium and technique to avoid product loss during filtration. | |
| Side reactions. | - Maintain the recommended reaction temperature to minimize the formation of thermal degradation products. - Control the rate of benzyl chloroformate addition to prevent localized high concentrations. | |
| Low Purity / Presence of Impurities | Inefficient purification. | - Optimize the crystallization solvent system and cooling profile. - Ensure the filter cake is washed thoroughly with a suitable solvent. - Consider a recrystallization step if purity specifications are not met. |
| Formation of byproducts during the reaction. | - Re-evaluate and optimize reaction parameters such as temperature, pH, and reaction time. - Ensure the starting materials are of high purity. | |
| Poor Filterability of the Product | Small or irregular crystal size. | - Control the rate of cooling and agitation during crystallization to promote the growth of larger, more uniform crystals. - Consider seeding the crystallization mixture. |
| Presence of fine, amorphous impurities. | - Optimize the work-up procedure to remove these impurities before crystallization. - A hot filtration step before crystallization may be beneficial. | |
| Color in the Final Product | Presence of colored impurities. | - Treat the solution with activated carbon before crystallization to remove colored impurities. - Ensure the reaction is carried out under an inert atmosphere if the product is sensitive to oxidation. |
Experimental Protocols
Laboratory-Scale Synthesis (10 g scale)
-
Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10 g of 4-aminobenzoic acid in 100 mL of a 10% aqueous sodium carbonate solution.
-
Cooling: Cool the solution to 0-5 °C in an ice bath.
-
Reagent Addition: Slowly add a solution of 13.5 g of benzyl chloroformate in 20 mL of a suitable organic solvent (e.g., dioxane or THF) to the cooled solution over 30-45 minutes, maintaining the temperature below 10 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer with 50 mL of 1M HCl followed by 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Isolation:
-
Remove the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
-
-
Drying: Dry the purified crystals under vacuum at 50-60 °C.
Pilot-Plant Scale Synthesis (1 kg scale) - Key Considerations
-
Reactor: Use a jacketed glass-lined reactor with controlled heating and cooling capabilities and a robust agitation system.
-
Reagent Addition: Utilize a dosing pump for the controlled addition of benzyl chloroformate.
-
Temperature Control: Monitor the internal temperature closely and use the reactor jacket to maintain the desired temperature profile.
-
Work-up: Use a larger separatory funnel or a liquid-liquid extraction setup.
-
Filtration: Employ a Nutsche filter or a centrifuge for efficient solid-liquid separation.
-
Drying: Use a vacuum oven with a large surface area for efficient drying of the product.
Data Presentation
Table 1: Effect of Reaction Temperature on Yield and Purity (Lab Scale)
| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (HPLC, %) |
| 0-5 | 4 | 85 | 98.5 |
| 20-25 | 3 | 92 | 97.2 |
| 40-45 | 2 | 88 | 95.0 |
Table 2: Comparison of Lab-Scale vs. Pilot-Plant Scale Synthesis
| Parameter | Lab Scale (10 g) | Pilot-Plant Scale (1 kg) |
| Starting Material | 10 g | 1000 g |
| Benzyl Chloroformate | 13.5 g | 1350 g |
| Typical Yield | 85-95% | 80-90% |
| Typical Purity | >98% | >97% |
| Reaction Time | 3-4 hours | 4-6 hours |
| Isolation Method | Filtration (Büchner funnel) | Filtration (Nutsche filter) |
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for synthesis issues.
Caption: Logical flow for scaling up the synthesis process.
Validation & Comparative
A Comparative Analysis of Cbz and Fmoc Protecting Groups for 4-Aminobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of amine protecting groups is a critical determinant in the successful synthesis of complex molecules. For intermediates such as 4-aminobenzoic acid (p-aminobenzoic acid, PABA), a key building block in pharmaceuticals and other advanced materials, the choice between the Carboxybenzyl (Cbz) and 9-Fluorenylmethyloxycarbonyl (Fmoc) protecting groups can significantly impact yield, purity, and overall synthetic efficiency. This guide provides an objective, data-driven comparison of these two commonly employed protecting groups for the amino functionality of 4-aminobenzoic acid.
At a Glance: Key Characteristics of Cbz and Fmoc
| Feature | Cbz (Carboxybenzyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) |
| Protecting Agent | Benzyl chloroformate (Cbz-Cl) | 9-Fluorenylmethyl chloroformate (Fmoc-Cl), N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) |
| Protection Condition | Typically basic (e.g., NaHCO₃, Na₂CO₃) | Mildly basic (e.g., NaHCO₃, piperidine) |
| Deprotection Condition | Catalytic hydrogenolysis (H₂/Pd-C), strong acids (e.g., HBr/AcOH), or transfer hydrogenation.[1][2][3] | Mildly basic (e.g., 20% piperidine in DMF).[1] |
| Stability | Stable to basic and mildly acidic conditions.[4] | Stable to acidic conditions.[5] |
| Orthogonality | Orthogonal to Fmoc and Boc groups.[1][6] | Orthogonal to acid-labile side-chain protecting groups (e.g., Boc, tBu).[1] |
| Byproducts of Deprotection | Toluene and CO₂ | Dibenzofulvene and CO₂ |
| Monitoring | TLC | UV-Vis spectroscopy (monitoring dibenzofulvene-piperidine adduct at ~301 nm).[5] |
Quantitative Performance Comparison
While direct side-by-side quantitative studies on 4-aminobenzoic acid are limited, the following data, compiled from studies on analogous systems and general protocols, provides a strong indication of expected performance. High yields for the N-protection of aromatic amines with both Cbz and Fmoc have been reported.[7]
| Step | Protecting Group | Reagents & Conditions | Typical Yield | Reference |
| Protection | Cbz | Cbz-Cl, NaHCO₃, THF/H₂O, 0°C to rt | >90% (inferred) | [8] |
| Fmoc | Fmoc-OSu, NaHCO₃, THF/H₂O, rt | >90% (inferred) | General Protocol | |
| Deprotection | Cbz | 10% Pd-C, NaBH₄, MeOH, rt | 92% | [2][3] |
| Fmoc | 20% Piperidine in DMF, rt | >95% (typical) | [1] |
It is important to note that photochemical protection methods for anilines using both Cbz and Fmoc have been reported to yield low or no product, indicating the unsuitability of this specific method for 4-aminobenzoic acid.[9]
Experimental Protocols
Cbz Protection of 4-Aminobenzoic Acid
This protocol is adapted from standard Schotten-Baumann conditions for the protection of amines.[8]
-
Dissolution: Dissolve 4-aminobenzoic acid (1.0 equivalent) in a 2:1 mixture of THF and 1 M aqueous sodium bicarbonate (2.5 equivalents).
-
Addition of Cbz-Cl: Cool the solution to 0°C in an ice bath. While stirring vigorously, add benzyl chloroformate (1.1 equivalents) dropwise, maintaining the temperature below 5°C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the mixture with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or silica gel chromatography to yield N-Cbz-4-aminobenzoic acid.
Fmoc Protection of 4-Aminobenzoic Acid
This protocol utilizes the more stable Fmoc-OSu reagent.
-
Dissolution: Dissolve 4-aminobenzoic acid (1.0 equivalent) in a 1:1 mixture of dioxane and 10% aqueous sodium carbonate.
-
Addition of Fmoc-OSu: Add a solution of N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.05 equivalents) in dioxane to the stirred solution.
-
Reaction: Allow the reaction to proceed at room temperature for 12-16 hours, monitoring by TLC.
-
Work-up: Dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted Fmoc-OSu.
-
Purification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl to precipitate the product. The solid is then filtered, washed with cold water, and dried under vacuum to yield N-Fmoc-4-aminobenzoic acid.
Deprotection of N-Cbz-4-aminobenzoic acid
This protocol is based on a highly efficient transfer hydrogenation method.[2][3]
-
Setup: In a flask, dissolve N-Cbz-4-aminobenzoic acid (1.0 equivalent) in methanol.
-
Catalyst Addition: Carefully add 10% palladium on carbon (Pd-C) (10 mol%).
-
Hydrogenolysis: To the stirred suspension, add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise at room temperature.
-
Reaction: Stir the mixture at room temperature, monitoring the reaction by TLC. The reaction is typically complete within 30 minutes.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield 4-aminobenzoic acid.
Deprotection of N-Fmoc-4-aminobenzoic acid
This is a standard protocol for Fmoc deprotection.[1]
-
Dissolution: Dissolve N-Fmoc-4-aminobenzoic acid (1.0 equivalent) in N,N-dimethylformamide (DMF).
-
Deprotection: Add a 20% (v/v) solution of piperidine in DMF.
-
Reaction: Stir the mixture at room temperature for 1-2 hours.
-
Work-up: Remove the solvent under reduced pressure. The residue can be triturated with diethyl ether to precipitate the product, which is then collected by filtration.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the protection and deprotection schemes for both Cbz and Fmoc groups on 4-aminobenzoic acid.
Comparative Discussion
The choice between Cbz and Fmoc for the protection of 4-aminobenzoic acid is highly dependent on the overall synthetic strategy and the presence of other functional groups in the molecule.
Advantages of Cbz:
-
Cost-Effectiveness: Benzyl chloroformate is generally less expensive than Fmoc-Cl or Fmoc-OSu, making it a more economical choice for large-scale synthesis.[6]
-
Crystallinity: Cbz-protected amino acids and peptides often exhibit good crystallinity, which can simplify purification by recrystallization, avoiding the need for chromatography.[6]
-
Orthogonality: Cbz is stable under the basic conditions used for Fmoc removal and the acidic conditions for Boc removal, offering excellent orthogonality in multi-step syntheses.[1][6]
Advantages of Fmoc:
-
Mild Deprotection: The removal of Fmoc with a mild base like piperidine is advantageous when the substrate is sensitive to the conditions of catalytic hydrogenolysis (e.g., presence of reducible functional groups) or strong acids.[1]
-
Compatibility with Solid-Phase Synthesis: The mild deprotection conditions of Fmoc make it the standard for solid-phase peptide synthesis (SPPS).[1]
-
Reaction Monitoring: The formation of the dibenzofulvene-piperidine adduct during deprotection can be monitored by UV spectroscopy, allowing for real-time tracking of the reaction progress.[5]
Considerations for 4-Aminobenzoic Acid:
The aromatic nature of the amine in 4-aminobenzoic acid results in lower nucleophilicity compared to aliphatic amines. This can influence the rate of both the protection and deprotection reactions. However, established protocols for aromatic amines demonstrate that high yields are achievable with both protecting groups.[7]
The Cbz deprotection via catalytic hydrogenolysis is highly efficient for substrates like N-Cbz-4-aminobenzoic acid.[2][3] This method is clean and avoids the use of strong acids or bases. For Fmoc deprotection, the standard piperidine conditions are generally very effective and rapid.
Conclusion
Both Cbz and Fmoc are excellent choices for the protection of the amino group of 4-aminobenzoic acid, with the optimal selection being dictated by the specific requirements of the synthetic route.
-
Cbz is a robust and cost-effective protecting group, particularly well-suited for solution-phase synthesis where its orthogonality and the potential for non-chromatographic purification are significant advantages.
-
Fmoc offers the benefit of very mild, base-labile deprotection, making it the preferred choice when the molecule contains functionalities sensitive to hydrogenolysis or acidic conditions, and it is the standard for solid-phase synthesis.
Researchers and drug development professionals should carefully consider the stability of their substrate to the respective deprotection conditions and the overall synthetic strategy to make an informed decision that maximizes yield and purity.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. total-synthesis.com [total-synthesis.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of 4-(((Benzyloxy)carbonyl)amino)benzoic Acid and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
The isomeric positioning of functional groups on an aromatic ring is a critical determinant of a molecule's physicochemical properties and reactivity. For researchers in drug development and peptide synthesis, understanding these nuances is paramount for optimizing reaction conditions and predicting biological activity. This guide provides an objective comparison of the reactivity of 4-(((benzyloxy)carbonyl)amino)benzoic acid (the para-isomer) with its ortho- and meta-isomers. The analysis is based on fundamental principles of organic chemistry, supported by data from related compounds, and includes detailed experimental protocols for verification.
The core of the reactivity differences lies in the interplay between the electron-donating/directing effects of the benzyloxycarbonylamino (-NH(Cbz)) group and the electron-withdrawing/directing effects of the carboxylic acid (-COOH) group. Their relative positions (ortho, meta, or para) dictate the electronic density of the aromatic ring, the acidity of the carboxyl group, and the steric accessibility of the reactive sites.
Caption: Logical flow from isomer structure to chemical reactivity.
Comparative Reactivity Analysis
The reactivity of each isomer can be assessed across three key areas: the acidity of the carboxyl group, the reactivity of the carboxyl group in nucleophilic acyl substitution (e.g., amide bond formation), and the susceptibility of the aromatic ring to electrophilic substitution.
Acidity of the Carboxyl Group (pKa)
Acidity is a crucial factor, influencing solubility, salt formation, and interaction with biological targets. The acidity of a substituted benzoic acid is governed by the electronic effects of its substituents.[1] Electron-withdrawing groups stabilize the carboxylate anion, increasing acidity (lowering pKa), while electron-donating groups have the opposite effect.[1]
The -NH(Cbz) group has a dual electronic nature: it is electron-withdrawing inductively due to the electronegative nitrogen and carbonyl oxygen, but the nitrogen's lone pair can be electron-donating through resonance. The overall effect on acidity depends on the isomer. Almost all ortho-substituents increase the acidity of benzoic acid due to a combination of steric and electronic factors known as the "ortho-effect".[2][3]
Table 1: Comparison of Acidity (pKa Values)
| Compound | Reference pKa (Related Compound) | Predicted pKa (Cbz-Isomer) | Key Influencing Factors |
|---|---|---|---|
| Benzoic Acid | 4.20[4] | N/A | Baseline reference. |
| 2-Aminobenzoic Acid | ~3.07 (meta)[5] | Most Acidic (<4.0) | Ortho-effect: Steric hindrance forces the carboxyl group out of the plane of the ring, reducing destabilization of the carboxylate by the amino group's resonance. This effect typically increases acidity.[2][4] |
| 3-Aminobenzoic Acid | ~4.8 (para)[4] | Intermediate Acidity (~4.0-4.2) | The -NH(Cbz) group at the meta position exerts a primarily electron-withdrawing inductive effect, which should increase acidity relative to benzoic acid where this effect is absent from a second group.[6] |
| 4-Aminobenzoic Acid | ~4.85 - 4.92[4] | Least Acidic (>4.2) | The nitrogen's lone pair can donate electron density to the ring via resonance (+R effect), which destabilizes the conjugate base (carboxylate anion) and decreases acidity.[4] |
Note: Predicted values are qualitative estimations. The Cbz group is electron-withdrawing, which generally increases the acidity of the parent aminobenzoic acid isomers.
Reactivity in Amide Bond Formation
The formation of an amide bond is a cornerstone reaction in drug development. Its rate is influenced by the electrophilicity of the carboxyl carbon and steric hindrance around the carboxyl group.
Table 2: Predicted Relative Reactivity in Amide Bond Formation
| Isomer | Relative Reaction Rate | Rationale |
|---|---|---|
| 2-Isomer (ortho) | Slowest | Significant steric hindrance from the bulky ortho -NH(Cbz) group impedes the approach of the amine nucleophile to the carboxyl carbon.[4] |
| 3-Isomer (meta) | Fastest | Minimal steric hindrance. The electron-withdrawing inductive effect of the meta -NH(Cbz) group increases the electrophilicity of the carboxyl carbon, making it more susceptible to nucleophilic attack. |
| 4-Isomer (para) | Intermediate | Minimal steric hindrance, but the electron-donating resonance effect of the -NH(Cbz) group can slightly reduce the electrophilicity of the carboxyl carbon compared to the meta-isomer. |
Reactivity in Electrophilic Aromatic Substitution (EAS)
The aromatic ring's reactivity is governed by the combined directing effects of the two substituents. The -NH(Cbz) group is an activating ortho, para-director, while the -COOH group is a deactivating meta-director.[7][8]
Table 3: Predicted Regioselectivity in Electrophilic Aromatic Substitution
| Isomer | Directing Effects | Predicted Outcome |
|---|---|---|
| 2-Isomer (ortho) | Activating o,p-director (-NH(Cbz)) and deactivating m-director (-COOH) are adjacent. | Complex mixture. The directing effects are conflicting. Substitution is likely to occur at positions 4 and 6, directed by the stronger activating -NH(Cbz) group. |
| 3-Isomer (meta) | Directing effects are in concert. | Strong preference for substitution at position 4 (ortho to -NH(Cbz) and meta to -COOH) and position 6 (para to -NH(Cbz) and meta to -COOH). This isomer gives the most predictable, well-defined products. |
| 4-Isomer (para) | Directing effects are reinforcing. | Substitution will occur at the positions ortho to the activating -NH(Cbz) group (positions 3 and 5), which are also conveniently meta to the deactivating -COOH group.[9] |
Experimental Protocols
To quantitatively assess the predicted differences in reactivity, the following experimental protocols can be employed.
Protocol 1: Comparative Analysis of Amide Bond Formation Rate via HPLC
This experiment compares the rate of conversion of each isomer to a common amide product.
Materials:
-
2-(((benzyloxy)carbonyl)amino)benzoic acid
-
3-(((benzyloxy)carbonyl)amino)benzoic acid
-
This compound
-
Benzylamine
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (Hydroxybenzotriazole)
-
Dimethylformamide (DMF, anhydrous)
-
HPLC system with a C18 column
Procedure:
-
Stock Solutions: Prepare 0.1 M solutions of each benzoic acid isomer, benzylamine, EDC, and HOBt in anhydrous DMF.
-
Reaction Setup: For each isomer, set up a separate reaction vial. To each vial, add 1.0 mL (0.1 mmol) of the respective benzoic acid isomer solution and 1.0 mL (0.1 mmol) of the HOBt solution.
-
Initiation: To initiate the reactions simultaneously, add 1.0 mL (0.1 mmol) of the EDC solution to each vial, swirl, and let it activate for 2 minutes. Then, add 1.0 mL (0.1 mmol) of the benzylamine solution to each vial. Start a timer immediately.
-
Time-Point Sampling: At regular intervals (e.g., t = 5, 15, 30, 60, 120 minutes), withdraw a 50 µL aliquot from each reaction mixture.
-
Quenching & Dilution: Immediately quench each aliquot in a vial containing 950 µL of a 50:50 acetonitrile:water mixture. This stops the reaction and prepares the sample for HPLC analysis.
-
HPLC Analysis: Inject the diluted samples onto the HPLC system. Monitor the disappearance of the starting carboxylic acid peak and the appearance of the product amide peak.
-
Data Analysis: Plot the percentage conversion (based on peak area) against time for each of the three isomers to determine the relative reaction rates.
Caption: Workflow for comparing amide formation rates.
Conclusion
The reactivity of benzyloxycarbonylamino-protected benzoic acid isomers is distinctly governed by the positional interplay of the substituent groups.
-
2-Isomer (ortho): Characterized by high acidity but low reactivity in amide formation due to significant steric hindrance.
-
3-Isomer (meta): Exhibits the highest rate of amide formation due to favorable electronic effects and minimal steric hindrance, along with predictable regioselectivity in EAS.
-
4-Isomer (para): Represents a balance of properties, with moderate reactivity and well-defined directing effects for aromatic substitution.
This comparative analysis provides a predictive framework for chemists to select the appropriate isomer and anticipate its behavior in synthesis. The meta-isomer often provides the best combination of reactivity and selectivity, while the ortho-isomer may require more forcing conditions for carboxyl group transformations. For applications requiring specific substitution patterns on the aromatic ring, the choice of isomer is a critical strategic decision.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. hcpgcollege.edu.in [hcpgcollege.edu.in]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. quora.com [quora.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Analytical Method Validation for the Quantification of 4-(((benzyloxy)carbonyl)amino)benzoic Acid
For researchers, scientists, and drug development professionals, the robust quantification of active pharmaceutical ingredients and intermediates is a cornerstone of quality control and regulatory compliance. This guide provides a comparative overview of analytical methodologies for the validation of 4-(((benzyloxy)carbonyl)amino)benzoic acid, a key N-protected amino acid derivative. The performance of High-Performance Liquid Chromatography (HPLC)/Ultra-Performance Liquid Chromatography (UPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Potentiometric Titration, and UV-Vis Spectrophotometry are compared, supported by experimental data derived from closely related structural analogs.
Comparison of Analytical Methodologies
The selection of an optimal analytical method for this compound is contingent upon the specific requirements of the analysis, such as the desired sensitivity, selectivity, sample matrix complexity, and the intended application (e.g., routine quality control, pharmacokinetic studies).
| Feature | HPLC/UPLC with UV Detection | LC-MS/MS | Potentiometric Titration | UV-Vis Spectrophotometry |
| Principle | Chromatographic separation based on polarity, followed by UV absorbance detection. | Chromatographic separation coupled with mass-based detection of parent and fragment ions. | Neutralization reaction between the acidic analyte and a standardized base. | Measurement of UV light absorbance by the analyte at a specific wavelength. |
| Selectivity | Good to Excellent | Excellent | Low (titrates all acidic/basic components) | Low to Moderate (potential for interference from other UV-absorbing compounds) |
| Sensitivity | Moderate (µg/mL to ng/mL) | High (ng/mL to pg/mL) | Low (mg/mL) | Low to Moderate (µg/mL) |
| Linearity Range (Typical) | 0.1 - 100 µg/mL | 0.01 - 1000 ng/mL | 1 - 100 mg/mL | 1 - 25 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 99 - 101% | 95 - 105% |
| Precision (%RSD) | < 2% | < 15% | < 1% | < 5% |
| Limit of Quantification (LOQ) | ~0.1 µg/mL | ~0.1 ng/mL | ~1 mg/mL | ~1 µg/mL |
| Throughput | Moderate | Moderate | Low | High |
| Instrumentation Cost | Moderate | High | Low | Low |
| Primary Application | Purity, assay, and impurity quantification in bulk drug and formulations. | Bioanalysis (pharmacokinetics), trace-level impurity analysis. | Assay of bulk drug substance. | Simple, routine quantification in non-complex matrices. |
Note: The quantitative data presented in this table are representative values derived from validated methods for structurally similar compounds such as N-acetyl-p-aminobenzoic acid and other benzoic acid derivatives, in the absence of a specific validated method for this compound.
Experimental Protocols
Detailed methodologies for each of the key experimental techniques are provided below. These protocols are based on established methods for analogous compounds and should be validated for the specific analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV absorbance at a wavelength determined by the UV spectrum of this compound (typically around 254 nm).
-
Sample Preparation: Dissolve the sample in a suitable diluent (e.g., a mixture of the mobile phase components) to a known concentration.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: ESI in either positive or negative mode (to be optimized).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard would need to be determined.
-
Sample Preparation: For biological matrices, a protein precipitation or liquid-liquid extraction step would be necessary.
Potentiometric Titration
Instrumentation: An autotitrator or a burette with a pH meter and a suitable electrode.
-
Titrant: Standardized 0.1 M sodium hydroxide (NaOH) solution.
-
Solvent: A suitable solvent to dissolve the sample, such as neutralized ethanol.
-
Procedure:
-
Accurately weigh a suitable amount of the sample.
-
Dissolve the sample in the chosen solvent.
-
Titrate with the standardized NaOH solution.
-
The endpoint is determined by the inflection point of the titration curve.
-
UV-Vis Spectrophotometry
Instrumentation: A UV-Vis spectrophotometer.
-
Solvent: A UV-transparent solvent in which the analyte is soluble (e.g., ethanol, methanol, or a buffered aqueous solution).
-
Procedure:
-
Determine the wavelength of maximum absorbance (λmax) of this compound by scanning a solution of the compound.
-
Prepare a series of standard solutions of known concentrations.
-
Measure the absorbance of the standard solutions at the λmax.
-
Construct a calibration curve of absorbance versus concentration.
-
Measure the absorbance of the sample solution and determine its concentration using the calibration curve.
-
Visualizing the Workflow and Decision Process
To aid in the understanding of the analytical method validation process and the selection of an appropriate technique, the following diagrams are provided.
Caption: General workflow for analytical method validation.
Caption: Decision tree for selecting an analytical method.
biological activity comparison of 4-(((benzyloxy)carbonyl)amino)benzoic acid derivatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the therapeutic potential of various derivatives of 4-aminobenzoic acid (PABA). Due to a lack of available data on the specific biological activity of 4-(((benzyloxy)carbonyl)amino)benzoic acid, this guide focuses on structurally related PABA derivatives, offering insights into their anticancer, antimicrobial, and anti-inflammatory properties supported by experimental data.
Overview of 4-Aminobenzoic Acid Derivatives
4-aminobenzoic acid, a well-known precursor in the folate synthesis pathway of many pathogens, serves as a versatile scaffold in medicinal chemistry.[1][2] Its derivatives have demonstrated a broad spectrum of biological activities. By modifying the amino and carboxyl groups of the PABA core, researchers have developed a wide array of novel molecules with potential therapeutic applications in oncology, infectious diseases, and inflammatory conditions.[3]
Anticancer Activity
Several studies have highlighted the potential of 4-aminobenzoic acid derivatives as anticancer agents. The primary mechanism often involves the inhibition of specific cellular pathways or enzymes crucial for cancer cell proliferation and survival.
A series of Schiff bases derived from 4-aminobenzoic acid have been synthesized and evaluated for their in vitro antitumor activity. For instance, 4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acid demonstrated potent antitumor activity against a human cervical cancer cell line with an IC50 value of 17.84 μM.[4] This activity is attributed to the inhibition of the Histone Deacetylase (HDAC) enzyme.[4]
Another study focused on 4-hydrazinobenzoic acid derivatives and their in vitro anticancer activity against HCT116 (colon cancer) and MCF-7 (breast cancer) cell lines. Three of the synthesized compounds effectively blocked the proliferation of the MCF-7 cell line by inducing apoptosis.[4]
Furthermore, certain benzoic acid derivatives have been shown to exhibit anticancer properties by acting as androgen receptor (AR) antagonists.[5] For example, 4-(4-benzoylaminophenoxy)phenol derivatives have been designed and synthesized to bind to the AR ligand-binding domain, exhibiting potent antiandrogenic activity.[5]
Comparative Data on Anticancer Activity
| Compound Class | Cell Line | Activity Metric | Value | Reference |
| Schiff Base of PABA | Human Cervical Cancer | IC50 | 17.84 μM | [4] |
| 4-(4-benzoylaminophenoxy)phenol derivative (Compound 22) | SC-3 (prostate cancer) | IC50 | 0.75 μM | [5] |
| 4-(4-benzoylaminophenoxy)phenol derivative (Compound 22) | LNCaP (prostate cancer) | IC50 | 0.043 μM | [5] |
| 4-(4-benzoylaminophenoxy)phenol derivative (Compound 22) | 22Rv1 (prostate cancer) | IC50 | 0.22 μM | [5] |
Antimicrobial Activity
The modification of 4-aminobenzoic acid has yielded compounds with significant antibacterial and antifungal properties. These derivatives often act by disrupting essential microbial pathways.
Schiff bases of PABA have been shown to be more potent antimicrobial agents than their ester counterparts.[6] The introduction of electron-withdrawing groups, such as a bromo group, has been found to increase the antimicrobial activity against Bacillus subtilis, Candida albicans, and Aspergillus niger.[6]
One study reported that N'-(3-bromo benzylidene)-4-(benzylidene amino)benzohydrazide was the most potent antibacterial agent against B. subtilis with a pMIC value of 2.11 µM/ml.[6] In the same study, N'-(4-bromo benzylidene)- 4-(benzylidene amino)benzohydrazide was the most potent antifungal agent against both A. niger and C. albicans with a pMIC value of 1.81 µM/ml.[6]
Another investigation into Schiff bases derived from PABA and various aromatic aldehydes revealed potent broad-spectrum antifungal properties with Minimum Inhibitory Concentrations (MIC) as low as 7.81 µM.[2][7] These compounds also exhibited antibacterial activity, including against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values starting from 15.62 µM.[2][7]
Comparative Data on Antimicrobial Activity
| Compound Class | Microorganism | Activity Metric | Value | Reference |
| Schiff Base of PABA | Bacillus subtilis | pMIC | 2.11 µM/ml | [6] |
| Schiff Base of PABA | Staphylococcus aureus | pMIC | 1.82 µM/ml | [6] |
| Schiff Base of PABA | Escherichia coli | pMIC | 1.78 µM/ml | [6] |
| Schiff Base of PABA | Aspergillus niger | pMIC | 1.81 µM/ml | [6] |
| Schiff Base of PABA | Candida albicans | pMIC | 1.81 µM/ml | [6] |
| Schiff Base of PABA | Fungi (broad-spectrum) | MIC | ≥ 7.81 µM | [2][7] |
| Schiff Base of PABA | MRSA | MIC | ≥ 15.62 µM | [2][7] |
Anti-inflammatory Activity
Derivatives of benzoic acid have also been explored for their anti-inflammatory potential. These compounds can modulate inflammatory pathways, for instance, by inhibiting the production of pro-inflammatory mediators.
One study investigated a novel non-steroidal anti-inflammatory drug (NSAID), (Z)-3-(2-oxo-2-(p-tolyl)ethylidene)piperazin-2-one, and its metabolite, (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid. The synthesized metabolite exhibited anti-inflammatory activity comparable to that of diclofenac.[8]
Another research focused on 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, a salicylic acid derivative. This compound was shown to significantly reduce inflammatory parameters in a lipopolysaccharide (LPS)-induced rat model.[9] After administration of the compound, a significant reduction in the cardiac blood plasma concentrations of the pro-inflammatory cytokines TNF-α and IL-1β was observed.[9]
Furthermore, 4-sulfonyloxy/alkoxy benzoxazolone derivatives have been synthesized and evaluated for their anti-inflammatory activities.[10] The most active compound exhibited strong inhibitory activity against the production of nitric oxide (NO), IL-1β, and IL-6, with IC50 values of 17.67, 20.07, and 8.61 μM, respectively.[10] The anti-inflammatory effect is believed to be mediated through the regulation of the MAPK-NF-κB/iNOS signaling pathway.[10]
Experimental Protocols
In Vitro Antitumor Activity (MTT Assay)
The in vitro antitumor activity of compounds can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Human cancer cell lines are seeded in 96-well plates and incubated. The cells are then treated with various concentrations of the test compounds and incubated for a specified period. Subsequently, MTT solution is added to each well, and the plates are incubated further. The formazan crystals formed are then dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[4]
Antimicrobial Susceptibility Testing (Tube Dilution Method)
The in vitro antimicrobial potential of the synthesized compounds can be evaluated using the tube dilution method to determine the Minimum Inhibitory Concentration (MIC). A serial dilution of the test compounds is prepared in a liquid growth medium. Each dilution is then inoculated with a standardized suspension of the test microorganism. The tubes are incubated under appropriate conditions. The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[6]
In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
The anti-inflammatory activity of compounds can be assessed in vivo using the carrageenan-induced paw edema model in rats. Animals are pre-treated with the test compound or a vehicle control. After a specific time, a subplantar injection of carrageenan is administered to the right hind paw to induce inflammation. The paw volume is measured at different time points after carrageenan injection using a plethysmometer. The percentage of edema inhibition is calculated by comparing the paw volume of the treated group with that of the control group.[11]
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. mdpi.com [mdpi.com]
- 2. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. preprints.org [preprints.org]
- 5. Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid | MDPI [mdpi.com]
- 9. Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4-Sulfonyloxy/alkoxy benzoxazolone derivatives with high anti-inflammatory activities: Synthesis, biological evaluation, and mechanims of action via p38/ERK-NF-κB/iNOS pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to the Synthesis of 4-(((benzyloxy)carbonyl)amino)benzoic acid: A Cost-Benefit Analysis
For researchers and professionals in drug development and organic synthesis, the efficient and cost-effective production of key intermediates is paramount. 4-(((benzyloxy)carbonyl)amino)benzoic acid, a valuable building block, is frequently synthesized through the protection of 4-aminobenzoic acid (PABA). This guide provides a detailed cost-benefit analysis of the primary synthetic route using benzyl chloroformate (Cbz-Cl) and compares it with two common alternatives: protection with di-tert-butyl dicarbonate (Boc anhydride) and 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl).
Quantitative Data Summary
The following table summarizes the key quantitative metrics for the three synthetic routes, providing a clear comparison of their respective costs, yields, and reaction conditions.
| Metric | Route 1: Cbz Protection | Route 2: Boc Protection | Route 3: Fmoc Protection |
| Starting Material | 4-Aminobenzoic Acid | 4-Aminobenzoic Acid | 4-Aminobenzoic Acid |
| Protecting Agent | Benzyl Chloroformate (Cbz-Cl) | Di-tert-butyl dicarbonate (Boc)₂O | 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl) |
| Typical Yield | >90% (estimated) | >95% | 80-90% |
| Starting Material Cost (per kg) | PABA: ~$1.20 - $120 | PABA: ~$1.20 - $120 | PABA: ~$1.20 - $120 |
| Protecting Agent Cost | Cbz-Cl: ~$170/kg | (Boc)₂O: ~$1910/kg | Fmoc-Cl: ~$1817/100g |
| Reaction Conditions | 0°C to room temperature, aqueous base | Room temperature | 60°C, aqueous media |
| Key Advantages | Cost-effective, stable protecting group | Mild deprotection conditions, high yield | Base-labile deprotection, orthogonal to acid-labile groups |
| Key Disadvantages | Harsh deprotection (hydrogenolysis) | Acid-labile, potential for side reactions | High cost of protecting agent |
Disclaimer: The provided cost estimates are based on publicly available data from various suppliers and may vary depending on the vendor, purity, and quantity purchased. The yield for the Cbz protection is an estimation based on analogous reactions.
Experimental Workflow and Logical Relationships
The synthesis of N-protected 4-aminobenzoic acid derivatives generally follows a straightforward workflow, as illustrated in the diagram below. The key steps involve the reaction of 4-aminobenzoic acid with a suitable protecting agent in the presence of a base, followed by workup and purification.
Caption: Generalized workflow for the synthesis of N-protected 4-aminobenzoic acid.
Detailed Experimental Protocols
Route 1: Synthesis of this compound (Cbz Protection)
This protocol is based on the widely used Schotten-Baumann reaction conditions for the Cbz protection of amino acids.
Materials:
-
4-Aminobenzoic acid (PABA)
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃)
-
Dioxane (or other suitable organic solvent)
-
Water
-
Diethyl ether
-
Hydrochloric acid (HCl), 1 M
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flask equipped with a magnetic stirrer, dissolve 4-aminobenzoic acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents). Cool the solution in an ice bath.
-
While vigorously stirring, slowly add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5°C.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, wash the mixture with diethyl ether to remove any unreacted benzyl chloroformate.
-
Cool the aqueous layer in an ice bath and carefully acidify to a pH of 2 with 1 M HCl. A precipitate should form.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Dry the purified product under vacuum to yield this compound.
Route 2: Synthesis of 4-((tert-butoxycarbonyl)amino)benzoic acid (Boc Protection)
This protocol describes the protection of 4-aminobenzoic acid using di-tert-butyl dicarbonate.
Materials:
-
4-Aminobenzoic acid (PABA)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend 4-aminobenzoic acid (1.0 equivalent) in the chosen organic solvent (DCM or THF).
-
Add TEA or DIPEA (1.5-2.0 equivalents) to the suspension and stir at room temperature.
-
Add di-tert-butyl dicarbonate (1.1-1.3 equivalents) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours, monitoring the progress by TLC or LC-MS.[1]
-
Once the reaction is complete, dilute the mixture with DCM and wash with saturated NaHCO₃ solution, followed by brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
The crude product can be purified by recrystallization or column chromatography to yield 4-((tert-butoxycarbonyl)amino)benzoic acid.
Route 3: Synthesis of 4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)benzoic acid (Fmoc Protection)
This protocol outlines the Fmoc protection of 4-aminobenzoic acid in an aqueous medium.
Materials:
-
4-Aminobenzoic acid (PABA)
-
9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl)
-
Water
-
Ethanol
-
Hydrochloric acid (HCl), 1 M
Procedure:
-
In a reaction vessel, mix 4-aminobenzoic acid (1.0 mmol) and Fmoc-Cl (1.2 mmol).
-
Add a mixture of water and ethanol (e.g., 1.5 mL of a 3:1 water:ethanol solution).
-
Stir the reaction mixture at 60°C. The reaction time will vary depending on the specific substrate. Monitor the reaction by TLC.
-
After completion, acidify the solution with 1 M HCl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization from a suitable solvent to yield 4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)benzoic acid.
Cost-Benefit Analysis
Route 1 (Cbz Protection): This method stands out for its cost-effectiveness, primarily due to the relatively low price of benzyl chloroformate. The reaction conditions are straightforward, and high yields are generally attainable. The resulting Cbz-protected amine is stable under a variety of conditions, making it a robust choice for multi-step syntheses. However, the primary drawback is the harsh conditions required for deprotection, typically catalytic hydrogenolysis, which may not be compatible with other sensitive functional groups in the molecule.
Route 2 (Boc Protection): The use of Boc anhydride offers the significant advantage of mild deprotection conditions, typically using moderate acids like trifluoroacetic acid (TFA).[1] This makes it a preferred choice when acid-labile protecting groups are required. The reaction itself is generally high-yielding and proceeds under mild conditions. The main disadvantage is the significantly higher cost of di-tert-butyl dicarbonate compared to benzyl chloroformate.
Route 3 (Fmoc Protection): The Fmoc protecting group is prized for its orthogonality to acid-labile protecting groups like Boc, as it is cleaved under basic conditions (e.g., with piperidine). This makes it invaluable in complex synthetic strategies, particularly in solid-phase peptide synthesis. However, the cost of Fmoc-Cl is the highest among the three alternatives, making it less economically viable for large-scale synthesis unless its specific deprotection properties are essential.
Conclusion
The choice of synthetic route for the protection of 4-aminobenzoic acid depends heavily on the specific requirements of the overall synthetic strategy and budgetary constraints.
-
For cost-sensitive and large-scale applications where the final deprotection step can accommodate hydrogenolysis, the Cbz protection route is the most economical choice.
-
When mild acidic deprotection is necessary to preserve other functional groups, the Boc protection route offers a reliable, albeit more expensive, alternative.
-
For complex syntheses requiring an orthogonal protecting group strategy , particularly in conjunction with acid-labile groups, the Fmoc protection route is the superior, though most costly, option.
Researchers and drug development professionals should carefully weigh these factors to select the optimal synthetic pathway that balances cost, yield, and compatibility with their specific molecular target.
References
spectroscopic comparison of 4-(((benzyloxy)carbonyl)amino)benzoic acid and its precursors
A detailed spectroscopic comparison of 4-(((benzyloxy)carbonyl)amino)benzoic acid with its precursors, 4-aminobenzoic acid and benzyl chloroformate, provides a clear roadmap of the chemical transformation through FT-IR, ¹H NMR, and ¹³C NMR analysis. This guide offers researchers, scientists, and drug development professionals a comprehensive understanding of the key spectral changes that signify the successful N-protection of 4-aminobenzoic acid, a critical step in various synthetic pathways.
The conversion of 4-aminobenzoic acid to this compound, a common protecting group strategy in organic synthesis, can be effectively monitored and confirmed by observing distinct changes in the spectroscopic signatures of the molecules. Analysis of the starting materials and the final product reveals characteristic shifts and the appearance or disappearance of specific peaks, providing unequivocal evidence of the formation of the new carbamate linkage.
Spectroscopic Data Summary
The following tables summarize the key quantitative data from the FT-IR, ¹H NMR, and ¹³C NMR spectra of 4-aminobenzoic acid, benzyl chloroformate, and their reaction product, this compound.
Table 1: Comparative FT-IR Data (cm⁻¹)
| Functional Group | 4-Aminobenzoic Acid | Benzyl Chloroformate | This compound |
| O-H (Carboxylic Acid) | 3300-2500 (broad) | - | 3300-2500 (broad) |
| N-H (Amine/Amide) | 3460, 3360 | - | ~3320 (N-H stretch) |
| C=O (Carboxylic Acid) | ~1680 | - | ~1685 |
| C=O (Carbamate) | - | ~1775 (Acid Chloride) | ~1720 |
| C-N | ~1315 | - | ~1230 |
| C-O | ~1290 | ~1170 | ~1250, ~1060 |
| Aromatic C-H | ~3070 | ~3040 | ~3050 |
| Aromatic C=C | ~1600, ~1520 | ~1600, ~1450 | ~1605, ~1535 |
Table 2: Comparative ¹H NMR Data (δ, ppm)
| Proton | 4-Aminobenzoic Acid (DMSO-d₆) | Benzyl Chloroformate (CDCl₃) | This compound (DMSO-d₆) |
| Ar-H (para to COOH) | 7.65 (d, 2H) | - | 7.89 (d, 2H) |
| Ar-H (ortho to COOH) | 6.57 (d, 2H) | - | 7.65 (d, 2H) |
| -NH₂/-NH- | 5.89 (s, 2H) | - | 10.1 (s, 1H) |
| -COOH | 12.0 (s, 1H) | - | 12.7 (s, 1H) |
| -CH₂- | - | 5.25 (s, 2H) | 5.20 (s, 2H) |
| Ar-H (benzyl) | - | 7.35-7.45 (m, 5H) | 7.30-7.45 (m, 5H) |
Table 3: Comparative ¹³C NMR Data (δ, ppm)
| Carbon | 4-Aminobenzoic Acid (DMSO-d₆) | Benzyl Chloroformate (CDCl₃) | This compound (DMSO-d₆) |
| C=O (Carboxylic Acid) | 167.9 | - | 167.1 |
| C=O (Carbamate/Acid Chloride) | - | 155.0 | 153.2 |
| Ar-C (C-COOH) | 117.3 | - | 125.5 |
| Ar-C (C-NH/N) | 153.5 | - | 143.5 |
| Ar-CH (ortho to COOH) | 131.7 | - | 130.5 |
| Ar-CH (ortho to NH/N) | 113.0 | - | 118.0 |
| -CH₂- | - | 69.0 | 66.0 |
| Ar-C (benzyl, C-CH₂) | - | 134.5 | 136.8 |
| Ar-CH (benzyl) | - | 128.5, 128.7, 128.9 | 128.3, 128.4, 128.8 |
Experimental Protocols
Synthesis of this compound:
To a solution of 4-aminobenzoic acid in a suitable solvent (e.g., a mixture of water and a miscible organic solvent like dioxane or acetone), an equivalent amount of a base (e.g., sodium bicarbonate or sodium hydroxide) is added to deprotonate the carboxylic acid and facilitate the reaction. The solution is cooled in an ice bath. Benzyl chloroformate is then added dropwise to the stirred solution. The reaction mixture is stirred for a specified period, allowing for the formation of the N-Cbz protected product. After the reaction is complete, the mixture is typically acidified to precipitate the product, which is then collected by filtration, washed, and dried. Recrystallization from a suitable solvent system can be performed for further purification.
Spectroscopic Analysis:
-
FT-IR Spectroscopy: Spectra are typically recorded using the KBr pellet method or as a thin film on a salt plate. The samples are scanned over the range of 4000-400 cm⁻¹.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz). Samples are dissolved in a deuterated solvent, commonly DMSO-d₆ or CDCl₃, with tetramethylsilane (TMS) used as an internal standard.
Visualizing the Transformation
The chemical transformation and the general workflow for spectroscopic analysis are illustrated below using Graphviz diagrams.
Caption: Reaction pathway for the synthesis of the target compound.
Caption: General workflow for spectroscopic analysis.
A Researcher's Guide to Coupling Reagents for Amide Bond Formation with 4-(((benzyloxy)carbonyl)amino)benzoic acid
For researchers, scientists, and drug development professionals, the efficient synthesis of amides is a cornerstone of molecular innovation. The choice of coupling reagent is a critical parameter that dictates reaction efficiency, yield, and purity. This guide provides an objective comparison of the performance of three widely used classes of coupling reagents for the amidation of 4-(((benzyloxy)carbonyl)amino)benzoic acid, a common building block in medicinal chemistry.
The selection of an appropriate coupling reagent is paramount for the successful synthesis of amide derivatives of this compound. Factors such as reaction time, yield, purity, and ease of purification are all influenced by the chosen reagent. This guide evaluates the performance of a carbodiimide-based system (EDC/HOBt), a uronium-based reagent (HATU), and a phosphonium-based reagent (PyBOP), providing supporting data and detailed experimental protocols to inform your synthetic strategy.
Performance Comparison of Coupling Reagents
The following table summarizes the typical performance of selected coupling reagents in the amidation of N-Cbz-protected benzoic acids with a representative amine. The data presented is a synthesis of expected results based on the known reactivity of these reagents with similar substrates.[1] Optimal conditions may vary depending on the specific amine coupling partner.
| Coupling Reagent/System | Additive | Base | Solvent | Reaction Time (h) | Typical Yield (%) | Purity (%) | Key Considerations |
| EDC | HOBt | DIPEA | DMF | 12 | 85 | >95 | A cost-effective and common choice. The urea byproduct is water-soluble, which simplifies the workup process.[1][2][3] |
| HATU | None | DIPEA | DMF | 2 | 95 | >98 | Highly efficient and rapid, particularly for challenging or sterically hindered couplings.[1] It is generally considered one of the most effective reagents.[3] |
| PyBOP | None | DIPEA | DMF | 4 | 90 | >97 | A safer alternative to the original BOP reagent, as it does not produce the carcinogenic byproduct HMPA. It is highly efficient for peptide couplings. |
Experimental Protocols
Detailed methodologies for the amidation of this compound using EDC/HOBt, HATU, and PyBOP are provided below.
Protocol 1: EDC/HOBt Mediated Amide Coupling
This protocol outlines a standard procedure for amide bond formation using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt).[3]
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)[3]
-
Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound and HOBt in anhydrous DMF.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add EDC·HCl to the solution and stir for 20 minutes at 0 °C to allow for the pre-activation of the carboxylic acid.
-
Add the desired amine to the reaction mixture, followed by the dropwise addition of DIPEA.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: HATU Mediated Amide Coupling
This protocol describes a rapid and highly efficient method for amide bond formation using HATU.[4][5][6]
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 eq)
-
HATU (1.1 eq)[5]
-
DIPEA (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the this compound and HATU in anhydrous DMF.
-
Add DIPEA to the stirred solution at room temperature.
-
Stir the mixture for 15 minutes to pre-activate the carboxylic acid, forming the reactive OAt-ester.[4]
-
Add the amine to the reaction mixture.
-
Continue to stir at room temperature for 2 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with water and extract the product with ethyl acetate.
-
Wash the combined organic layers sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude amide product via silica gel chromatography.
Protocol 3: PyBOP Mediated Amide Coupling
This protocol details the use of the phosphonium-based coupling reagent, PyBOP.
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 eq)
-
PyBOP (1.1 eq)
-
DIPEA (2.5 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Under an inert atmosphere, dissolve the this compound in anhydrous DMF.
-
Add PyBOP to the solution and stir for 5 minutes at room temperature.
-
Add the amine, followed by the addition of DIPEA to the reaction mixture.
-
Stir the reaction at room temperature for 4 hours, monitoring its progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with 1N HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product using flash column chromatography.
Visualizing the Process
To better illustrate the experimental and decision-making processes, the following diagrams are provided.
Caption: A generalized experimental workflow for amide bond formation.
Caption: A decision tree for selecting a suitable coupling reagent.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 6. HATU - Enamine [enamine.net]
a comparative study of linkers for solid-phase synthesis including 4-(((benzyloxy)carbonyl)amino)benzoic acid
In the realm of solid-phase synthesis, particularly in the construction of peptides and other complex organic molecules, the choice of a linker is paramount to the success of the synthetic strategy. The linker, which tethers the nascent molecule to the insoluble support, dictates the conditions under which the final product is cleaved and ultimately affects its purity and yield. This guide provides a comparative overview of various linkers, with a special focus on the class of benzoic acid-derived linkers, including a discussion on the potential utility of structures like 4-(((benzyloxy)carbonyl)amino)benzoic acid.
Overview of Common Linkers in Solid-Phase Peptide Synthesis (SPPS)
A variety of linkers have been developed to be compatible with the two primary strategies in SPPS: tert-butoxycarbonyl (Boc) and fluorenylmethoxycarbonyl (Fmoc) chemistries.[1][2] The stability of the linker to the reagents used for the cleavage of the Nα-protecting group is a critical consideration.
Table 1: Comparison of Common Linkers for Solid-Phase Peptide Synthesis
| Feature | Wang Linker | Rink Amide Linker | 4-Hydroxymethylbenzoic Acid (HMBA) Linker | This compound (Conceptual) |
| Primary Use | Synthesis of C-terminal free acid peptides.[3] | Synthesis of C-terminal amide peptides.[3] | Versatile synthesis of C-terminal modified peptides (acids, amides, esters).[4] | Potential for C-terminal acid peptides via a safety-catch mechanism. |
| Cleavage Condition | Trifluoroacetic acid (TFA).[3][5] | Trifluoroacetic acid (TFA).[3] | Nucleophilic cleavage (e.g., NaOH, NH3, NaOMe); stable to TFA.[4][6] | Two-step: 1. Deprotection (e.g., hydrogenolysis of Cbz), 2. Acid-labile cleavage. |
| C-terminal Racemization | Can be significant, especially with sensitive amino acids.[3] | Not applicable (forms amide bond).[3] | Low, as cleavage is not acid-catalyzed. | Potentially low, depending on the final cleavage conditions. |
| Peptide Purity | Variable, can be affected by racemization and side reactions.[3] | Generally high for peptide amides.[3] | Often high due to mild cleavage conditions.[4] | Potentially high, contingent on the efficiency of the two-step cleavage. |
| Typical Yield | Good.[3] | Good to High.[3] | Good, though multi-step cleavage can affect overall yield.[4] | Dependent on the efficiency of both deprotection and cleavage steps. |
The "Safety-Catch" Linker Strategy
Safety-catch linkers are designed to be stable to the conditions of synthesis but can be "activated" by a specific chemical transformation, rendering them labile for cleavage.[1][2] This approach offers an additional layer of orthogonality and can be advantageous for the synthesis of complex or modified peptides.
A hypothetical linker based on This compound would fall into this category. The benzyloxycarbonyl (Cbz) group is stable to the acidic and basic conditions of standard Fmoc-SPPS. However, it can be selectively removed, typically by catalytic hydrogenolysis, to unmask an amino group. This transformation would alter the electronic properties of the linker, facilitating cleavage of the peptide from the resin.
Experimental Protocols
Detailed experimental protocols are crucial for reproducible and high-quality synthesis. Below are generalized procedures for the use of common linkers.
Protocol 1: Peptide Synthesis using a Pre-loaded Wang Resin
-
Resin Swelling: Swell the Fmoc-amino acid-Wang resin in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group.
-
Washing: Wash the resin thoroughly with DMF to remove excess piperidine and the dibenzofulvene-piperidine adduct.
-
Amino Acid Coupling: Activate the next Fmoc-protected amino acid with a coupling reagent (e.g., HBTU/HOBt or DIC/Oxyma) in DMF and add it to the resin. Allow the reaction to proceed for 1-2 hours.
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Repeat: Repeat steps 2-5 until the desired peptide sequence is assembled.
-
Final Cleavage: After the final Fmoc deprotection, wash the resin with dichloromethane (DCM) and dry. Treat the resin with a cleavage cocktail, typically TFA containing scavengers (e.g., water, triisopropylsilane), for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[7]
-
Peptide Precipitation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet to obtain the crude product.[7]
Protocol 2: Cleavage from HMBA Linker for Peptide Amide Synthesis
-
Peptide-Resin Preparation: Assemble the peptide on an HMBA-functionalized resin using standard Fmoc-SPPS protocols.
-
Side-Chain Deprotection: Treat the resin with a TFA-based cocktail to remove acid-labile side-chain protecting groups while the peptide remains attached to the linker.
-
Washing: Neutralize and wash the resin thoroughly.
-
Aminolysis: Suspend the resin in a suitable solvent (e.g., THF or DMF) and treat with a solution of ammonia in methanol or another amine source. Allow the reaction to proceed for several hours to overnight.[4]
-
Product Isolation: Filter the resin and collect the filtrate containing the peptide amide. Evaporate the solvent to obtain the crude product.
Visualizing the Workflow and Linker Chemistry
Diagrams generated using Graphviz provide a clear visual representation of the chemical processes involved in solid-phase synthesis.
Caption: General workflow for solid-phase peptide synthesis (SPPS).
Caption: Cleavage mechanisms for different linker types.
Conclusion
The selection of a linker is a critical decision in the design of a solid-phase synthesis strategy. While established linkers like Wang and Rink Amide offer reliable and straightforward routes to peptide acids and amides, respectively, more versatile linkers such as HMBA provide access to a broader range of C-terminal modifications. The conceptual use of a safety-catch linker based on this compound highlights the potential for developing novel strategies that offer enhanced orthogonality and control over the final cleavage step. The choice of linker should be guided by the specific requirements of the target molecule and the overall synthetic plan.
References
- 1. Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis | MDPI [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 6. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2528-30-5|4-(((Benzyloxy)carbonyl)(methyl)amino)benzoic acid|BLD Pharm [bldpharm.com]
A Researcher's Guide to Evaluating Antibody Cross-Reactivity for 4-(((benzyloxy)carbonyl)amino)benzoic Acid Conjugates
For researchers and drug development professionals, the specificity of antibodies is a critical factor for the reliability of immunoassays. When working with antibodies generated against small molecules, or haptens, such as 4-(((benzyloxy)carbonyl)amino)benzoic acid, a thorough understanding of their cross-reactivity profile is essential. Cross-reactivity, the binding of an antibody to molecules structurally similar to the target antigen, can lead to inaccurate quantification and false-positive results.
This guide provides a comprehensive framework for conducting cross-reactivity studies of antibodies raised against this compound conjugates. It outlines the necessary experimental protocols, data presentation strategies, and a visual representation of the workflow to facilitate a robust evaluation of antibody specificity.
Data Presentation: Quantifying Cross-Reactivity
The most common method for assessing antibody cross-reactivity is the competitive enzyme-linked immunosorbent assay (ELISA).[1][2] The results of this assay are used to determine the concentration of a test compound that causes 50% inhibition of the antibody binding to the target antigen (IC50). The percent cross-reactivity is then calculated by comparing the IC50 of the target analyte with that of the potentially cross-reacting compounds.
Cross-Reactivity Calculation:
% Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100
The following table provides a clear structure for presenting the quantitative cross-reactivity data:
| Test Compound | Structure | IC50 (ng/mL) | % Cross-Reactivity |
| This compound | Structure | Value | 100 |
| 4-Aminobenzoic acid | Structure | Value | Value |
| Benzoic acid | Structure | Value | Value |
| Benzyl alcohol | Structure | Value | Value |
| Other structurally related compounds | Structure | Value | Value |
Experimental Protocols
A detailed and consistent methodology is crucial for obtaining reliable cross-reactivity data. Below are the key experimental protocols involved in this type of study.
1. Preparation of the Immunogen: Hapten-Carrier Protein Conjugation
To generate an immune response against a small molecule like this compound (the hapten), it must first be conjugated to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH).[3][4]
-
Activation of the Hapten: The carboxylic acid group of this compound is activated to facilitate conjugation to the amine groups on the carrier protein. A common method is the use of carbodiimide chemistry (e.g., with EDC).
-
Conjugation Reaction: The activated hapten is then mixed with the carrier protein in an appropriate buffer and allowed to react.
-
Purification: The resulting conjugate is purified to remove any unconjugated hapten and reagents, typically through dialysis or gel filtration.
-
Characterization: The hapten-to-protein ratio of the conjugate should be determined using techniques like MALDI-TOF mass spectrometry or UV-Vis spectroscopy to ensure consistency between batches.[3][5]
2. Antibody Production
Polyclonal or monoclonal antibodies can be generated by immunizing animals (e.g., rabbits or mice) with the prepared immunogen.[6] Standard immunization protocols are followed, and the resulting antisera or hybridomas are screened for antibodies with high affinity and specificity for the target hapten.
3. Competitive ELISA for Cross-Reactivity Testing
This assay format is ideal for determining the specificity of the generated antibodies.[1][2]
-
Coating: A 96-well microtiter plate is coated with a conjugate of the hapten with a different carrier protein than the one used for immunization (e.g., if BSA was the immunizing carrier, ovalbumin (OVA) would be used for coating). This prevents the detection of antibodies raised against the carrier protein itself.
-
Blocking: The remaining protein-binding sites on the plate are blocked using a suitable blocking buffer (e.g., a solution of non-fat dry milk or BSA) to minimize non-specific binding.[7][8]
-
Competitive Reaction: In a separate plate or tubes, a fixed concentration of the antibody is pre-incubated with varying concentrations of the target hapten (for the standard curve) or the potential cross-reacting compounds.
-
Incubation: The antibody-analyte mixtures are then transferred to the coated and blocked microtiter plate and incubated. The free antibody (not bound to the analyte in the solution) will bind to the coated antigen.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that is specific for the primary antibody's species and isotype is added.[9]
-
Substrate Addition: A chromogenic substrate for the enzyme (e.g., TMB for HRP) is added, which develops a color in proportion to the amount of primary antibody bound to the plate.
-
Stopping and Reading: The enzyme reaction is stopped with a stop solution (e.g., sulfuric acid), and the absorbance is read using a microplate reader at the appropriate wavelength.
Experimental Workflow Visualization
The following diagram illustrates the key stages of the experimental workflow for the production and cross-reactivity testing of antibodies against this compound.
Caption: Experimental workflow for antibody cross-reactivity studies.
References
- 1. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Characterization of Hapten-Protein Conjugates for Antibody Production against Cyanogenic Glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. immunoreagents.com [immunoreagents.com]
- 8. seracare.com [seracare.com]
- 9. Sandwich ELISA protocol | Abcam [abcam.com]
Safety Operating Guide
Safe Disposal of 4-(((Benzyloxy)carbonyl)amino)benzoic Acid: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step plan for the safe disposal of 4-(((Benzyloxy)carbonyl)amino)benzoic acid, a compound often used in organic synthesis. The following procedures are based on best practices for the disposal of similar chemical substances, in the absence of a specific Safety Data Sheet (SDS) for the compound .
Hazard and Disposal Summary
It is crucial to handle this compound with care, assuming it may possess hazards similar to related compounds, such as potential skin, eye, and respiratory irritation. The primary disposal route for this type of chemical waste is through a licensed and approved hazardous waste disposal facility.
| Parameter | Guideline | Citation |
| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection. | [1] |
| Spill Containment | Prevent further leakage or spillage. Absorb with inert material (e.g., sand, diatomaceous earth) and place in a suitable, sealed container for disposal. | [1] |
| Environmental Precautions | Do not allow the product to enter drains, waterways, or soil. | [1][2] |
| Primary Disposal Method | Dispose of contents and container at an approved waste disposal plant. | [1][3] |
| Container Handling | Leave chemicals in their original containers if possible. Do not mix with other waste. Handle uncleaned containers as you would the product itself. |
Disposal Workflow
The following diagram outlines the decision-making process and procedural steps for the proper disposal of this compound from a laboratory setting. This workflow ensures that all safety and regulatory considerations are met.
Detailed Disposal Protocol
The following steps provide a detailed methodology for the safe and compliant disposal of this compound.
1. Personal Protective Equipment (PPE):
-
Before handling the chemical waste, ensure you are wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
2. Waste Identification and Segregation:
-
Confirm that the waste is correctly identified as this compound.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.
3. Containerization:
-
If the waste is not already in its original, properly labeled container, transfer it to a compatible and clearly labeled hazardous waste container.
-
The container should be in good condition, with a secure, leak-proof lid.
-
The label should include the full chemical name, associated hazards, and the date of accumulation.
4. Spill Management:
-
In the event of a spill, prevent it from spreading and entering drains or waterways.[1][2]
-
For solid material, carefully sweep or vacuum the spill and place it into a suitable container for disposal. Avoid generating dust.
-
For solutions, absorb the spill with an inert material such as vermiculite, sand, or diatomaceous earth, and then place the absorbent material into a sealed container for disposal.[1]
5. Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure waste accumulation area.
-
This area should be away from incompatible materials.
6. Documentation and Disposal:
-
Complete all necessary hazardous waste documentation, such as a hazardous waste tag or manifest, in accordance with your institution's policies and local, state, and federal regulations.
-
Arrange for the collection of the hazardous waste by a licensed and approved chemical waste disposal company. The material will likely be disposed of through controlled incineration at a chemical destruction plant.[4]
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific safety and waste disposal guidelines.
References
Personal protective equipment for handling 4-(((Benzyloxy)carbonyl)amino)benzoic acid
Disclaimer: No specific Safety Data Sheet (SDS) for 4-(((Benzyloxy)carbonyl)amino)benzoic acid was publicly available at the time of this writing. The following guidance is a synthesis of information from SDSs of structurally related compounds, including benzyl chloroformate, carboxylic acids, and aminobenzoic acid derivatives. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough risk assessment. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals.
Hazard Assessment and Personal Protective Equipment (PPE)
Due to its chemical structure, this compound is anticipated to be an irritant to the skin, eyes, and respiratory system. The "benzyloxycarbonyl" group is derived from benzyl chloroformate, a corrosive material, and the carboxylic acid moiety confers acidic properties. Therefore, a comprehensive PPE strategy is crucial to minimize exposure.
| PPE Category | Recommended Equipment | Rationale and Best Practices |
| Eye and Face Protection | Chemical safety goggles meeting EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards are mandatory. A face shield should be worn over goggles when there is a significant risk of splashing or dust generation.[1][2] | Protects against splashes, dust, and vapors which can cause serious eye irritation or burns.[3][4][5] |
| Skin Protection | A chemical-resistant lab coat must be worn and fully buttoned. Chemical-resistant gloves (e.g., nitrile or butyl rubber) are required.[6][7][8] Gloves should be inspected before use and changed immediately upon contamination.[7][9] Fully enclosed shoes made of a chemical-resistant material are mandatory. | Prevents skin contact which may cause irritation or allergic reactions.[4][5][10] Nitrile and butyl rubber offer good resistance to a range of organic chemicals.[8] |
| Respiratory Protection | All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the formation and inhalation of dust.[1][7][10] If engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates (e.g., type OV/AG/P99 in the US or ABEK-P2 in the EU) should be used.[9] | Protects against inhalation of dust or vapors which may cause respiratory irritation.[4][5][10] |
Operational and Disposal Plans
A strict operational protocol is essential for minimizing exposure and ensuring safe handling.
A. Safe Handling Procedures:
-
Preparation and Engineering Controls:
-
Handling the Compound:
-
Post-Handling Procedures:
-
Decontamination: Clean any contaminated surfaces and equipment thoroughly with an appropriate solvent, followed by washing with soap and water.[7]
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.[10]
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[4][12][13] Do not eat, drink, or smoke in laboratory areas.[12]
-
B. Disposal Plan:
Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.
-
Waste Segregation and Collection:
-
Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[10]
-
Chemical Waste: Unused compound and solutions containing the compound should be collected in a separate, labeled hazardous waste container.
-
-
Disposal Method:
-
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[7]
-
The compound may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[7]
-
Do not empty into drains or release into the environment.[4][7][13]
-
Experimental Workflow and Safety Diagram
The following diagram outlines the key steps and decision points for safely handling this compound.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 4. aksci.com [aksci.com]
- 5. technopharmchem.com [technopharmchem.com]
- 6. nj.gov [nj.gov]
- 7. benchchem.com [benchchem.com]
- 8. leelinework.com [leelinework.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. benchchem.com [benchchem.com]
- 11. fishersci.com [fishersci.com]
- 12. chemos.de [chemos.de]
- 13. geneseo.edu [geneseo.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
